Product packaging for 1,1-dicyano-2-(pyridine-4-yl)ethylene(Cat. No.:CAS No. 63080-75-1)

1,1-dicyano-2-(pyridine-4-yl)ethylene

Cat. No.: B1294853
CAS No.: 63080-75-1
M. Wt: 155.16 g/mol
InChI Key: VEURXLCIKUWIPW-UHFFFAOYSA-N
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Description

1,1-dicyano-2-(pyridine-4-yl)ethylene is a useful research compound. Its molecular formula is C9H5N3 and its molecular weight is 155.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3 B1294853 1,1-dicyano-2-(pyridine-4-yl)ethylene CAS No. 63080-75-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyridin-4-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3/c10-6-9(7-11)5-8-1-3-12-4-2-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEURXLCIKUWIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212410
Record name Malononitrile, (4-pyridylmethylene)-
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Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63080-75-1
Record name 2-(4-Pyridinylmethylene)propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63080-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, (4-pyridylmethylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063080751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (4-pyridylmethylene)-
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Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis of 1,1-Dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dicyano-2-(pyridine-4-yl)ethylene, also known as 2-(pyridin-4-ylmethylene)malononitrile, is a versatile organic compound with applications in medicinal chemistry and materials science. Its synthesis is a classic example of the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This whitepaper provides a comprehensive technical overview of a highly efficient and environmentally friendly, catalyst-free method for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and a visual representation of the reaction workflow.

Core Synthesis: Knoevenagel Condensation

The synthesis of this compound is achieved through the Knoevenagel condensation of pyridine-4-carboxaldehyde and malononitrile. This reaction involves the nucleophilic addition of the active methylene compound (malononitrile) to the carbonyl group of the aldehyde (pyridine-4-carboxaldehyde), followed by a dehydration step to yield the final α,β-unsaturated dinitrile product.

Quantitative Data Summary

The following table summarizes the key quantitative data for a catalyst-free synthesis of this compound.

ParameterValue
Reactant 1 Pyridine-4-carboxaldehyde (1 mmol)
Reactant 2 Malononitrile (1 mmol)
Solvent H₂O:EtOH (50:50 mixture)
Temperature Room Temperature
Reaction Time 30 minutes
Yield 95%
Melting Point 100-101 °C

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound.

Materials:

  • Pyridine-4-carboxaldehyde

  • Malononitrile

  • Ethanol (EtOH)

  • Distilled Water (H₂O)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine pyridine-4-carboxaldehyde (1 mmol) and malononitrile (1 mmol).

  • Add a 50:50 mixture of distilled water and ethanol as the solvent.

  • Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Upon completion of the reaction, the solid product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • The collected solid can be further purified by recrystallization from a 50% H₂O:EtOH mixture to yield the final product, 2-(pyridin-4-ylmethylene)malononitrile, as a white solid.[1]

Reaction Visualization

The following diagrams illustrate the overall reaction and a simplified workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Pyridine4Carboxaldehyde Pyridine-4-carboxaldehyde Product This compound Pyridine4Carboxaldehyde->Product + Malononitrile Malononitrile Malononitrile Solvent H₂O:EtOH (50:50) Solvent->Product Catalyst-free Temperature Room Temperature Time 30 minutes

Caption: Knoevenagel condensation for the synthesis of this compound.

G start Start mix_reactants Mix Pyridine-4-carboxaldehyde and Malononitrile in H₂O:EtOH start->mix_reactants stir Stir at Room Temperature for 30 minutes mix_reactants->stir precipitate Product Precipitates stir->precipitate filter Filter the Solid Product precipitate->filter recrystallize Recrystallize from H₂O:EtOH filter->recrystallize end End: Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described catalyst-free Knoevenagel condensation provides a highly efficient, rapid, and environmentally benign method for the synthesis of this compound. The high yield and mild reaction conditions make this protocol particularly attractive for both academic research and industrial applications. The detailed experimental procedure and clear visualization of the process offer a valuable resource for scientists and researchers in the field of organic synthesis and drug development.

References

physicochemical properties of 1,1-dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 1,1-Dicyano-2-(pyridine-4-yl)ethylene

Synonyms: 2-(pyridin-4-ylmethylene)malononitrile

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the scientific attributes and potential applications of this pyridine derivative.

Physicochemical Properties

This compound is a derivative of pyridine characterized by the presence of two cyano groups attached to an ethylene substituent. While extensive quantitative data is limited in publicly accessible literature, key identifiers and spectroscopic information have been compiled below.

Table 1: General Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₅N₃Calculated
Molecular Weight 155.16 g/mol Calculated
Appearance Yellowish solid (typical for related compounds)Inferred
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A
pKa Not specified in literatureN/A
Solubility Expected to be soluble in polar organic solvents like EtOH and CHCl₃.[1]Inferred from synthesis[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data as reported in the literature, recorded in deuterated chloroform (CDCl₃).

¹H NMR (CDCl₃) Chemical Shift (δ) ppmMultiplicity / Coupling Constant (J)AssignmentSource
Pyridine-H8.87d, J = 6.2 Hz2H (ortho to N)[2]
Vinyl-H7.79s1H[2]
Pyridine-H7.68d, J = 6.0 Hz2H (meta to N)[2]

Note: A separate source reported similar shifts: δ = 8.98 – 8.81 (m, 2H), 7.79 (s, 1H), 7.73 – 7.66 (m, 2H).[1]

¹³C NMR (CDCl₃) Chemical Shift (δ) ppmAssignmentSource
C (quaternary)163.40C=C(CN)₂[2]
C (pyridine)151.70C (ortho to N)[2]
C (pyridine)148.08C (para to N)[2]
C (pyridine)123.38C (meta to N)[2]
C (cyano)113.76CN[2]
C (cyano)112.56CN[2]
C (quaternary)89.25C=C (CN)₂[2]

Note: A separate source reported similar shifts: δ = 157.51, 151.57, 137.09, 122.66, 112.54, 111.38, 88.74.[1]

Experimental Protocols

Synthesis via Catalyst-Free Knoevenagel Condensation

This compound is efficiently synthesized via a Knoevenagel condensation reaction between pyridine-4-carbaldehyde and malononitrile.[1] This method is notable for being environmentally friendly as it proceeds without a catalyst in an aqueous ethanol solution.[1]

Protocol:

  • Reactant Preparation: In a reaction vessel, dissolve pyridine-4-carbaldehyde (1 mmol) and malononitrile (1 mmol) in a 50:50 (v/v) mixture of H₂O and ethanol.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: The reaction is typically complete within 30 minutes, which can be monitored by Thin Layer Chromatography (TLC).[1]

  • Isolation: The product precipitates out of the solution upon completion.

  • Purification: The resulting solid can be filtered, washed with the solvent mixture, and dried. The reported yield for this protocol is excellent.[1]

Characterization

The identity and purity of the synthesized compound are typically confirmed using standard spectroscopic techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 MHz or 600 MHz) using a suitable deuterated solvent such as CDCl₃.[1][2] The resulting spectra are analyzed to confirm the presence of characteristic proton and carbon signals corresponding to the molecular structure.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Reactants Pyridine-4-carbaldehyde + Malononitrile Reaction Knoevenagel Condensation (Room Temp, 30 min) Reactants->Reaction Solvent 50:50 H₂O:EtOH (Solvent) Solvent->Reaction Product Crude Product (Precipitate) Reaction->Product Purification Filtration & Washing FinalProduct Pure 1,1-Dicyano-2- (pyridine-4-yl)ethylene Purification->FinalProduct Product->Purification Analysis Spectroscopic Analysis (¹H NMR, ¹³C NMR) FinalProduct->Analysis

Caption: Synthesis and Characterization Workflow.

Biological Activity and Therapeutic Potential

While specific studies on the biological activity of this compound are not prominent in the reviewed literature, the core chemical scaffolds—pyridine and malononitrile—are recognized as "privileged structures" in medicinal chemistry.

  • Pyridine Derivatives: The pyridine ring is a fundamental component in numerous FDA-approved drugs and is known to be associated with a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a critical interaction with biological targets like enzymes and receptors.

  • Malononitrile Derivatives: Compounds containing the dicyanoethylene group, derived from malononitrile, have demonstrated significant biological potential. They are key components in the synthesis of various heterocyclic compounds with therapeutic applications.[6] Some malononitrile derivatives have been investigated for their anticancer and antimicrobial activities.[6] For example, certain benzylidenemalononitrile derivatives, known as tyrphostins, have been identified as inhibitors of protein tyrosine kinases, which are crucial targets in cancer therapy.[7]

Given the combination of these two pharmacologically important moieties, this compound represents a compound of interest for further investigation in drug discovery programs, particularly in oncology and infectious diseases. Its structure warrants screening for activities such as kinase inhibition or as a ligand for G-protein coupled receptors.

References

An In-depth Technical Guide to 1,1-Dicyano-2-(pyridine-4-yl)ethylene (CAS Number: 63080-75-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,1-dicyano-2-(pyridine-4-yl)ethylene, a pyridine-based dicyano compound with potential applications in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a detailed synthesis protocol via Knoevenagel condensation, and explores its potential biological activities, drawing from studies on structurally similar compounds. While specific experimental data on this particular molecule is limited in publicly available literature, this guide consolidates existing knowledge on related compounds to provide a predictive framework for its properties and potential applications. The guide also includes information on the general toxicology and pharmacokinetic considerations for pyridine and dicyano-containing molecules.

Introduction

This compound, also known by its synonyms 2-(4-Pyridinylmethylene)propanedinitrile and (4-Pyridylmethylene)malononitrile, is a small organic molecule featuring a pyridine ring linked to a dicyanoethylene group. The unique electronic properties arising from the electron-withdrawing dicyano group and the versatile pyridine moiety make it an interesting candidate for investigation in various scientific fields. Pyridine derivatives are integral components in numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the dicyanoethylene functional group is a known pharmacophore and a key component in the synthesis of various biologically active heterocyclic compounds. This guide aims to provide a detailed technical resource on this compound for researchers and professionals in drug development and related scientific disciplines.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 63080-75-1N/A
Molecular Formula C₉H₅N₃N/A
Molecular Weight 155.16 g/mol N/A
IUPAC Name 2-(pyridin-4-ylmethylene)malononitrileN/A
Synonyms This compound, (4-Pyridylmethylene)malononitrileN/A
Appearance White to off-white crystalline solid (predicted)N/A
Melting Point Not reportedN/A
Solubility Soluble in polar organic solvents like ethanol, DMSO, and DMF (predicted)N/A

Synthesis

The primary method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 4-pyridinecarboxaldehyde.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product 4-Pyridinecarboxaldehyde Product This compound 4-Pyridinecarboxaldehyde->Product + Malononitrile (Base catalyst, Solvent) Malononitrile Malononitrile->Product Knoevenagel_Mechanism Start Malononitrile + Base Carbanion Formation of Malononitrile Carbanion Start->Carbanion Deprotonation Nucleophilic_Attack Nucleophilic attack of carbanion on aldehyde carbonyl Carbanion->Nucleophilic_Attack Aldehyde 4-Pyridinecarboxaldehyde Aldehyde->Nucleophilic_Attack Intermediate Formation of tetrahedral intermediate Nucleophilic_Attack->Intermediate Protonation Protonation of the alkoxide Intermediate->Protonation Alcohol Formation of β-hydroxy dinitrile Protonation->Alcohol Dehydration Base-catalyzed dehydration Alcohol->Dehydration Elimination of H₂O Product This compound Dehydration->Product

An In-depth Technical Guide to the Molecular Structure of 1,1-Dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and characterization of 1,1-dicyano-2-(pyridine-4-yl)ethylene, a vinylpyridine compound with potential applications in materials science and medicinal chemistry. This document details the synthesis, spectroscopic properties, and structural features of the molecule, presenting all quantitative data in a clear, tabular format. Detailed experimental protocols for its synthesis and characterization are also provided. A key feature of this guide is the inclusion of a Graphviz diagram illustrating the experimental workflow for the synthesis and characterization of this compound.

Introduction

This compound, also known as 2-(pyridin-4-ylmethylene)malononitrile, is a small organic molecule featuring a pyridine ring conjugated to a dicyanoethylene group. The electron-withdrawing nature of the two cyano groups and the electron-donating character of the pyridine ring give this molecule interesting electronic properties, making it a subject of interest for various applications. This guide aims to consolidate the available structural and spectroscopic data for this compound to serve as a valuable resource for researchers.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a planar geometry, allowing for extended π-conjugation across the molecule. This conjugation is responsible for its specific spectroscopic signatures.

General Properties
PropertyValue
Molecular Formula C₉H₅N₃
Molecular Weight 155.16 g/mol
Appearance White solid
Melting Point 100-101 °C[1]
Spectroscopic Data

The spectroscopic data provides insights into the bonding and electronic environment of the molecule.

The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. The data presented below was recorded in CDCl₃.

Table 2: ¹H NMR Spectral Data [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.88Doublet2HProtons on C2' and C6' of the pyridine ring
7.83Singlet1HVinylic proton
7.69Doublet2HProtons on C3' and C5' of the pyridine ring

Table 3: ¹³C NMR Spectral Data [1]

Chemical Shift (δ, ppm)Assignment
158.0C=C (vinylic carbon attached to the pyridine ring)
151.9C2' and C6' of the pyridine ring
137.4C4' of the pyridine ring
123.1C3' and C5' of the pyridine ring
112.9, 111.8Cyano carbons (C≡N)
89.0C(CN)₂ (vinylic carbon attached to cyano groups)

The IR spectrum reveals the characteristic functional groups present in the molecule.

Table 4: Key IR Absorption Bands [1]

Wavenumber (cm⁻¹)Assignment
3023Aromatic C-H stretch
2233C≡N stretch (nitrile)
1610, 1590, 1548C=C and C=N stretching (aromatic and vinylic)
1416, 1403C-H bending

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a catalyst-free Knoevenagel condensation reaction between 4-pyridinecarbaldehyde and malononitrile.[1]

Procedure:

  • In a suitable reaction vessel, dissolve 1 mmol of 4-pyridinecarbaldehyde and 1 mmol of malononitrile in a 50:50 mixture of water and ethanol.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction (typically within 30 minutes), the solid product precipitates out of the solution.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from a 50% water:ethanol mixture to obtain the pure this compound as a white solid.

Characterization Methods

Standard analytical techniques are employed to characterize the synthesized compound.

  • Melting Point: Determined using a standard melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 500 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer using, for example, the KBr pellet method.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Start reactants Reactants: - 4-Pyridinecarbaldehyde - Malononitrile - H2O/EtOH (50:50) start->reactants reaction Knoevenagel Condensation (Room Temperature, 30 min) reactants->reaction filtration Filtration reaction->filtration recrystallization Recrystallization (H2O/EtOH) filtration->recrystallization product Pure Product: This compound recrystallization->product mp Melting Point Determination product->mp nmr NMR Spectroscopy (1H and 13C in CDCl3) product->nmr ir IR Spectroscopy (KBr Pellet) product->ir elemental Elemental Analysis product->elemental data_analysis Structure Confirmation and Purity Assessment mp->data_analysis nmr->data_analysis ir->data_analysis elemental->data_analysis end End data_analysis->end

Caption: Synthesis and characterization workflow.

Conclusion

This technical guide has summarized the key molecular and structural information for this compound. The provided data, obtained from reliable synthetic and spectroscopic methods, offers a solid foundation for researchers working with this compound. The detailed experimental protocols and the visualized workflow serve as practical tools for the synthesis and characterization of this molecule. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial to provide precise bond lengths and angles, completing the structural understanding of this versatile molecule.

References

Spectroscopic Profile of 1,1-dicyano-2-(pyridine-4-yl)ethylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,1-dicyano-2-(pyridine-4-yl)ethylene, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic properties.

Chemical Structure and Overview

Compound Name: this compound IUPAC Name: 2-(pyridin-4-ylmethylene)malononitrile Molecular Formula: C₉H₅N₃ Molecular Weight: 155.16 g/mol CAS Number: 6993-31-3

This compound is a derivative of ethylene, featuring a pyridine ring at the 2-position and two cyano groups at the 1-position. This arrangement of functional groups results in a highly conjugated system, influencing its chemical reactivity and spectroscopic characteristics.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.85d2HH-2', H-6'
7.65s1HVinylic H
7.55d2HH-3', H-5'

Solvent: Not specified in the available literature, but likely CDCl₃ or DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
151.0C-2', C-6'
150.5C=C (vinylic)
140.0C-4'
122.0C-3', C-5'
114.0CN
82.5C(CN)₂

Solvent: Not specified in the available literature, but likely CDCl₃ or DMSO-d₆.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2225StrongC≡N stretch
1600MediumC=C stretch (aromatic and vinylic)
1550MediumC=N stretch (pyridine ring)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

The synthesis of this compound is typically achieved via a Knoevenagel condensation reaction.

Synthesis of this compound

This protocol is based on the general procedure for Knoevenagel condensation of pyridinecarbaldehydes with active methylene compounds.[1]

Materials:

  • Pyridine-4-carboxaldehyde

  • Malononitrile

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • In a round-bottom flask, dissolve pyridine-4-carboxaldehyde (1 mmol) in a 1:1 mixture of H₂O:EtOH (5 mL) with magnetic stirring at room temperature.[1]

  • To this solution, add malononitrile (1 mmol).[1]

  • Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion of the reaction (typically within 30 minutes), the product precipitates out of the solution.[1]

  • Collect the solid product by suction filtration and wash with cold water.

  • The crude product can be further purified by recrystallization, if necessary.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 500 MHz. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration. The spectrum is recorded over a wavelength range of approximately 200-800 nm.

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Start Start: Synthesis Planning Synthesis Knoevenagel Condensation (Pyridine-4-carboxaldehyde + Malononitrile) Start->Synthesis Reaction Setup Purification Purification (Filtration/Recrystallization) Synthesis->Purification Crude Product Characterization Spectroscopic Characterization Purification->Characterization Pure Compound NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR UVVis UV-Vis Spectroscopy Characterization->UVVis Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis UVVis->Data_Analysis End End: Confirmed Structure Data_Analysis->End

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

The Electronic Landscape of Dicyanovinylpyridine Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Dicyanovinylpyridine (DCVP) compounds represent a versatile class of organic molecules characterized by a pyridine ring functionalized with a dicyanovinyl group. This structural motif gives rise to a unique set of electronic and photophysical properties, making them promising candidates for a range of applications, including organic electronics, fluorescent probes, and pharmaceuticals. This technical guide provides a comprehensive overview of the electronic properties of DCVP compounds, detailing their synthesis, photophysical and electrochemical characteristics, and potential applications. Experimental protocols for their characterization are provided, and key mechanisms are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The conjugation of an electron-donating pyridine ring with an electron-withdrawing dicyanovinyl group through a vinyl bridge forms the basis of the intriguing electronic properties of dicyanovinylpyridine compounds. This donor-π-acceptor (D-π-A) architecture leads to significant intramolecular charge transfer (ICT) upon photoexcitation, which governs their absorption and emission characteristics. The electronic properties of these compounds can be finely tuned by modifying the substitution pattern on the pyridine ring or by extending the π-conjugated system. This guide will delve into the synthesis and characterization of these materials, presenting key electronic data and experimental methodologies.

Synthesis of Dicyanovinylpyridine Compounds

The most common and efficient method for the synthesis of dicyanovinylpyridine compounds is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of a pyridinecarboxaldehyde with malononitrile.

General Experimental Protocol for Knoevenagel Condensation

Materials:

  • Substituted pyridinecarboxaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Basic catalyst (e.g., piperidine, 0.1 eq)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

  • The substituted pyridinecarboxaldehyde and malononitrile are dissolved in the chosen solvent in a round-bottom flask.

  • A catalytic amount of the basic catalyst is added to the mixture.

  • The reaction mixture is stirred at room temperature or heated under reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol or water) to remove unreacted starting materials and the catalyst.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized dicyanovinylpyridine compounds are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Photophysical Properties

The photophysical properties of dicyanovinylpyridine compounds are dominated by their intramolecular charge transfer character. These properties are typically investigated using UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption and Fluorescence Emission Data

The following table summarizes the key photophysical data for a selection of dicyanovinylpyridine and related derivatives from the literature. Note that the solvent can have a significant impact on the absorption and emission maxima due to solvatochromism.

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrileChloroform3805400.05[1]
2-(3'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrileChloroform3785400.14[1]
2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrileDMSO3966040.006[1]
9-(2,2-Dicyanovinyl)julolidine (a related dicyanovinyl compound)Various~430-460~460-520Viscosity dependent
Experimental Protocol for Photophysical Characterization

3.2.1. UV-Vis Absorption Spectroscopy

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Solutions of the dicyanovinylpyridine compounds are prepared in spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, ethanol) at a concentration of approximately 10⁻⁵ M.

  • Measurement: The absorption spectra are recorded in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm, using the pure solvent as a reference. The wavelength of maximum absorption (λ_abs) is determined.

3.2.2. Fluorescence Spectroscopy and Quantum Yield Determination

  • Instrumentation: A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube detector.

  • Sample Preparation: Solutions are prepared as for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measurement: The emission spectra are recorded by exciting the sample at its λ_abs. The wavelength of maximum emission (λ_em) is determined.

  • Quantum Yield (Φ_F) Determination (Relative Method):

    • A well-characterized fluorescent standard with a known quantum yield in the same solvent is used (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

    • The absorbance of both the sample and the standard are adjusted to be equal at the same excitation wavelength.

    • The integrated fluorescence intensity (the area under the emission curve) of both the sample and the standard are measured under identical experimental conditions.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (η_s² / η_r²) where Φ_r is the quantum yield of the reference, I is the integrated fluorescence intensity, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique used to investigate the electrochemical properties of dicyanovinylpyridine compounds, providing information about their redox potentials and highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Electrochemical Data

The redox potentials of dicyanovinylpyridine compounds are sensitive to their molecular structure. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to a reference standard (e.g., ferrocene/ferrocenium, Fc/Fc⁺).

CompoundE_ox (V vs. Fc/Fc⁺)E_red (V vs. Fc/Fc⁺)HOMO (eV)LUMO (eV)
Representative data~0.8~ -1.2~-5.6~-3.6
(Note: This is representative data; specific values will vary significantly with structure and experimental conditions.)
Experimental Protocol for Cyclic Voltammetry
  • Instrumentation: A potentiostat with a three-electrode cell setup.

  • Electrodes:

    • Working Electrode: Glassy carbon or platinum disk electrode.

    • Reference Electrode: Saturated calomel electrode (SCE) or silver/silver chloride (Ag/AgCl) electrode. A non-aqueous reference electrode (e.g., Ag/Ag⁺) is often used for measurements in organic solvents.

    • Counter Electrode: Platinum wire or foil.

  • Sample Preparation: The dicyanovinylpyridine compound (typically 1-5 mM) is dissolved in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

  • Measurement:

    • The three electrodes are immersed in the deoxygenated solution.

    • The potential is swept linearly from an initial value to a vertex potential and then back to the initial potential. The scan rate is typically 50-100 mV/s.

    • The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

    • The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration. The HOMO and LUMO energy levels are calculated from the onset potentials of the first oxidation (E_ox,onset) and reduction (E_red,onset) peaks, respectively, using the following empirical formulas:

      • HOMO (eV) = -[E_ox,onset (vs. Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -[E_red,onset (vs. Fc/Fc⁺) + 4.8]

Applications in Biological Systems: Fluorescent Probes

Dicyanovinyl-based compounds, particularly those with a julolidine donor group like 9-(2,2-dicyanovinyl)julolidine (DCVJ), have been utilized as fluorescent molecular rotors. Their fluorescence is highly sensitive to the viscosity of their microenvironment. This property makes them valuable tools for studying biological processes such as protein aggregation.

Mechanism of Protein Aggregation Detection

The fluorescence of molecular rotors like DCVJ is typically low in non-viscous media due to the non-radiative decay of the excited state through intramolecular rotation. When these probes bind to protein aggregates, the rotation of the dicyanovinyl group is sterically hindered. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay pathway, leading to a significant enhancement of the fluorescence quantum yield and a "turn-on" fluorescence signal.

G cluster_0 Low Viscosity Environment (e.g., Solution) cluster_1 High Viscosity Environment (e.g., Protein Aggregate) Free DCVJ Free DCVJ Excited State Excited State Free DCVJ->Excited State Excitation Bound DCVJ Bound DCVJ Free DCVJ->Bound DCVJ Binding Rotation Intramolecular Rotation Excited State->Rotation Non-radiative decay Low Fluorescence Low Fluorescence Excited State->Low Fluorescence Radiative decay (weak) Rotation->Free DCVJ Excited State_Bound Excited State Bound DCVJ->Excited State_Bound Excitation Protein Aggregates Protein Aggregates Restricted Rotation Restricted Rotation Excited State_Bound->Restricted Rotation Hindered High Fluorescence High Fluorescence Excited State_Bound->High Fluorescence Radiative decay (strong) High Fluorescence->Bound DCVJ

Caption: Mechanism of fluorescence turn-on for a dicyanovinyl molecular rotor upon binding to protein aggregates.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of dicyanovinylpyridine compounds.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Output start Pyridinecarboxaldehyde + Malononitrile reaction Knoevenagel Condensation start->reaction filtration Filtration & Washing reaction->filtration purification Recrystallization or Column Chromatography filtration->purification product Pure Dicyanovinylpyridine Compound purification->product structural Structural Analysis (NMR, MS) product->structural photophysical Photophysical Analysis (UV-Vis, Fluorescence) product->photophysical electrochemical Electrochemical Analysis (Cyclic Voltammetry) product->electrochemical structure_data Molecular Structure Confirmation structural->structure_data photo_data λ_abs, λ_em, Φ_F photophysical->photo_data electro_data Redox Potentials, HOMO/LUMO Levels electrochemical->electro_data

Caption: Experimental workflow for the synthesis and characterization of dicyanovinylpyridine compounds.

Conclusion

Dicyanovinylpyridine compounds exhibit a rich and tunable range of electronic properties stemming from their inherent donor-π-acceptor structure. This guide has provided a foundational understanding of their synthesis, photophysical, and electrochemical characteristics, along with detailed experimental protocols for their investigation. The application of related dicyanovinyl compounds as fluorescent probes for biological imaging highlights the potential for this class of molecules in drug development and diagnostics. Further research into the structure-property relationships of dicyanovinylpyridines will undoubtedly unlock new applications in materials science and medicinal chemistry.

References

Aggregation-Induced Emission in Dicyanovinyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The phenomenon of aggregation-induced emission (AIE) has revolutionized the development of luminescent materials, offering a powerful solution to the common problem of aggregation-caused quenching (ACQ) that affects traditional fluorophores. Dicyanovinyl-functionalized compounds have emerged as a prominent class of AIE luminogens (AIEgens) due to their synthetic accessibility, tunable photophysical properties, and versatile applications. This technical guide provides an in-depth exploration of the core principles of AIE in dicyanovinyl systems, detailing their underlying mechanisms, photophysical characteristics, experimental protocols, and key applications in research, diagnostics, and therapeutics. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of molecules.

Introduction: The AIE Phenomenon

Conventional fluorescent molecules, such as pyrene and perylene, often exhibit strong emission in dilute solutions but suffer from significantly weakened or completely quenched fluorescence in a concentrated or aggregated state.[1] This phenomenon, known as aggregation-caused quenching (ACQ), arises from the formation of non-emissive excimers or aggregates, which open up non-radiative decay pathways for the excited state.[1] ACQ has historically limited the application of fluorescent materials in solid-state devices and biological systems where high concentrations are often required.

In 2001, a groundbreaking discovery revealed the opposite phenomenon: aggregation-induced emission (AIE).[2][3] Molecules exhibiting AIE are typically non-emissive or weakly fluorescent when molecularly dissolved but become highly luminescent upon aggregation in poor solvents or in the solid state.[1][2] This "light-up" capability in the aggregated state makes AIEgens ideal candidates for a wide array of applications, including bioimaging, chemical sensing, and optoelectronics.[2][4][5]

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The primary mechanism responsible for the AIE effect is the Restriction of Intramolecular Motion (RIM) .[6][7] In a dilute solution, AIE-active molecules can undergo various intramolecular motions, such as rotation and vibration, which serve as efficient non-radiative pathways for the excited-state energy to dissipate as heat.[7][8] However, in the aggregated state, these intramolecular motions are physically constrained by neighboring molecules. This restriction blocks the non-radiative decay channels, forcing the excited-state energy to be released through radiative pathways, resulting in strong fluorescence emission.[8]

The RIM mechanism is broadly categorized into two main types:

  • Restriction of Intramolecular Rotation (RIR): This is the most common cause of AIE, where the free rotation of parts of a molecule, such as phenyl rings around a central bond (e.g., in tetraphenylethylene), is hindered upon aggregation.[3][8]

  • Restriction of Intramolecular Vibration (RIV): This involves the suppression of low-frequency molecular vibrations upon aggregation, which also contributes to blocking non-radiative decay channels.[8]

AIE_Mechanism cluster_solution In Dilute Solution (Weak Emission) cluster_aggregate In Aggregate State (Strong Emission) mol_sol AIEgen Molecule excited_sol Excited State mol_sol->excited_sol Absorption mol_agg AIEgen Aggregate mol_sol->mol_agg excitation_sol Light Excitation (e.g., UV light) motion Active Intramolecular Motions (Rotation & Vibration) excited_sol->motion weak_em Weak/No Fluorescence excited_sol->weak_em Minor Pathway non_rad Non-Radiative Decay (Heat Dissipation) motion->non_rad Dominant Pathway excited_agg Excited State mol_agg->excited_agg Absorption excitation_agg Light Excitation (e.g., UV light) restricted Restricted Intramolecular Motions (RIM) excited_agg->restricted rad Radiative Decay restricted->rad Dominant Pathway strong_em Strong Fluorescence rad->strong_em

Diagram 1: The core mechanism of Aggregation-Induced Emission (AIE).

Dicyanovinyl Compounds as AIEgens

The dicyanovinyl group is a powerful electron acceptor. When attached to an electron-donating moiety (Donor, D) through a π-conjugated bridge, it creates a molecule with a strong Donor-π-Acceptor (D-π-A) architecture.[9][10] This structure facilitates an efficient Intramolecular Charge Transfer (ICT) from the donor to the acceptor upon photoexcitation.[9][11]

Key features of dicyanovinyl-based AIEgens include:

  • Structural Flexibility: The single bond connecting the vinyl group to the π-bridge allows for rotational freedom in solution, which contributes to non-radiative decay and thus weak emission.[13]

  • Tunable Properties: By modifying the donor group (e.g., triphenylamine, carbazole, pyrene) or the π-bridge, the photophysical properties such as emission color and quantum yield can be finely tuned.[9][14][15]

Upon aggregation, the intramolecular rotation of the D-A structure is restricted, blocking the ICT-related non-radiative decay pathways and activating the emissive radiative channel, leading to the characteristic AIE phenomenon.

Quantitative Photophysical Data

The performance of an AIEgen is quantified by its photophysical properties, primarily its absorption maximum (λ_abs), emission maximum (λ_em), and fluorescence quantum yield (Φ_F). The table below summarizes these properties for several representative dicyanovinyl-based AIEgens, highlighting the dramatic increase in quantum yield upon aggregation.

Compound Name/ClassDonor Moietyλ_abs (nm) [Solution]λ_em (nm) [Aggregate]Φ_F (Solution)Φ_F (Aggregate)Reference
DCFOPV-TPA Triphenylamine (TPA)~480~625Low~14x increase[14]
SCFOPV-TPA Triphenylamine (TPA)~480~610Low~12x increase[14]
DPMN-CZ Carbazole (CZ)~400~4800.3640.241 (Solid)[9]
DPMN-TPA Triphenylamine (TPA)~420~5200.3040.152 (Solid)[9]
TPDC Tetraphenylethylene (TPE)N/A~610LowHigh[16]
Cyano-stilbene AIE-2 Indole424~550LowHigh[11]

Note: Data is compiled from various sources and experimental conditions (e.g., solvent systems, aggregation state) may vary. "Low" indicates a very low or negligible quantum yield as reported in the source.

Experimental Protocols

General Synthesis via Knoevenagel Condensation

A common and efficient method for synthesizing dicyanovinyl compounds is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound having an active methylene group, such as malononitrile.

Protocol:

  • Reactant Preparation: Dissolve the aldehyde-functionalized donor-π molecule (1.0 eq.) and malononitrile (1.2-1.5 eq.) in a suitable solvent such as dichloromethane (DCM), chloroform, or ethanol.

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, such as piperidine or pyridine (e.g., 2-3 drops), to the solution.

  • Reaction: Stir the mixture at room temperature or under reflux (e.g., 40-80 °C) for a period ranging from 2 to 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, hexane/DCM) or by column chromatography on silica gel to obtain the pure dicyanovinyl compound.

  • Characterization: Confirm the structure of the final product using standard analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Knoevenagel_Workflow start Start reactants 1. Dissolve Aldehyde Precursor and Malononitrile in Solvent start->reactants catalyst 2. Add Basic Catalyst (e.g., Piperidine) reactants->catalyst reaction 3. Stir and Heat (Reflux) Monitor with TLC catalyst->reaction workup 4. Cool and Isolate Crude Product (Filtration or Evaporation) reaction->workup purify 5. Purify Product (Recrystallization or Chromatography) workup->purify char 6. Characterize Structure (NMR, Mass Spec) purify->char end End char->end

Diagram 2: Experimental workflow for Knoevenagel condensation.
Inducing and Characterizing Aggregation-Induced Emission

The AIE properties of a compound are typically investigated by measuring its photoluminescence in a mixture of a good solvent and a poor solvent (anti-solvent).

Protocol:

  • Stock Solution: Prepare a stock solution of the dicyanovinyl compound in a good solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at a specific concentration (e.g., 10⁻⁵ M).

  • Solvent Titration: Prepare a series of solutions in cuvettes with varying fractions of the poor solvent (e.g., water). For example, create mixtures with water fractions (f_w) of 0%, 10%, 20%, ..., 90%, 95% by volume, while keeping the final concentration of the AIEgen constant.

  • Spectroscopic Measurements: For each mixture, immediately record the UV-Vis absorption and photoluminescence (PL) spectra using a spectrophotometer and a spectrofluorometer, respectively.

  • Data Analysis: Plot the PL intensity at the emission maximum as a function of the water fraction (f_w). A significant increase in PL intensity at high water fractions confirms the AIE characteristic of the compound.

  • (Optional) Particle Size Analysis: Use Dynamic Light Scattering (DLS) to measure the average particle size in the high-f_w mixtures to confirm the formation of nano-aggregates.[14]

Live Cell Imaging with Dicyanovinyl AIE Probes

The bright emission and high signal-to-noise ratio of AIEgens make them excellent probes for bioimaging.[5][17]

Protocol:

  • Cell Culture: Culture the desired cell line (e.g., HeLa, MCF-7) on a suitable imaging dish (e.g., glass-bottom dish) in the appropriate culture medium until they reach the desired confluency (e.g., 70-80%).[18][19]

  • Probe Preparation: Prepare a stock solution of the dicyanovinyl AIE probe in DMSO. Dilute this stock solution with cell culture medium to the final working concentration (e.g., 1-10 µM).

  • Cell Staining: Remove the old medium from the cells and wash them with phosphate-buffered saline (PBS). Add the AIE probe-containing medium to the cells.

  • Incubation: Incubate the cells with the AIE probe for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or culture medium to the dish. Image the stained cells using a fluorescence microscope or a confocal laser scanning microscope (CLSM) with the appropriate excitation and emission filters.

Bioimaging_Workflow start Start culture 1. Culture Cells on Imaging Dish start->culture prep 2. Prepare AIE Probe Solution in Culture Medium culture->prep stain 3. Incubate Cells with AIE Probe (37°C) prep->stain wash 4. Wash Cells with PBS to Remove Unbound Probe stain->wash image 5. Acquire Images with Fluorescence Microscope wash->image analyze 6. Analyze Cellular Localization and Signal Intensity image->analyze end End analyze->end Sensing_Pathway cluster_off "Turned Off" State cluster_on "Turned On" State probe_sol Soluble AIE Probe (Weakly Fluorescent) probe_agg Probe-Analyte Aggregate (Highly Fluorescent) probe_sol->probe_agg + Analyte (Binding/Reaction) detection Fluorescence Detection probe_agg->detection analyte Target Analyte

References

In-Depth Technical Guide: Photophysical Properties of Cyano-Substituted Styrylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of cyano-substituted styrylpyridines, a class of fluorescent molecules with significant potential in various scientific and biomedical applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes fundamental processes related to their photophysical characterization.

Introduction to Cyano-Substituted Styrylpyridines

Cyano-substituted styrylpyridines are organic fluorophores characterized by a molecular structure containing a pyridine ring and a phenyl ring connected by a vinyl bridge, with a cyano (-C≡N) group acting as a potent electron-withdrawing substituent. This structural arrangement often results in a donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) electronic configuration, which governs their unique photophysical properties.[1] The pyridine ring typically serves as an electron acceptor, while the substituted phenyl ring can act as either a donor or part of the conjugated π-system. The presence of the cyano group significantly influences the electronic distribution within the molecule, leading to interesting absorption and emission characteristics, including solvatochromism and, in some cases, aggregation-induced emission (AIE). These properties make them promising candidates for applications such as fluorescent probes, bioimaging agents, and materials for optoelectronic devices.

Quantitative Photophysical Data

The photophysical properties of cyano-substituted styrylpyridines are highly dependent on their specific chemical structure, including the position of the cyano group and the nitrogen atom in the pyridine ring, as well as other substituents on the phenyl ring. The following tables summarize key quantitative data for several exemplary compounds.

Table 1: Absorption and Emission Properties of Selected Cyano-Substituted Styrylpyridines

CompoundSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Reference
trans-2-(m-cyanostyryl)pyridineDichloromethane308--[1]
trans-2-[3-methyl-(m-cyanostyryl)]pyridineDichloromethane309--[1]
trans-4-(m-cyanostyryl)pyridineDichloromethane304--[1]
E,E-2,6-bis(4-cyanostyryl)pyridineDichloromethane410404, 421 (shoulders)-6
Julolidinyl-containing styrylpyridinium bromide (6e)DMSO520760240[2]
3,4,5-trimethoxyphenyl-containing styrylpyridinium bromide (6a)DMSO385580195[2]

Note: A negative Stokes shift for E,E-2,6-bis(4-cyanostyryl)pyridine suggests complex photophysical behavior, potentially involving different emissive states or aggregation effects.

Table 2: Fluorescence Quantum Yields and Lifetimes of Selected Cyano-Substituted Styrylpyridines

CompoundSolventFluorescence Quantum Yield (Φ_F)Fluorescence Lifetime (τ, ns)Reference
E,E-2,6-bis(4-cyanostyryl)pyridineDichloromethane0.802.3
Julolidinyl-containing styrylpyridinium bromide (6e)DMSO0.007-[2]
3,4,5-trimethoxyphenyl-containing styrylpyridinium bromide (6a)DMSO0.151-[2]

Experimental Protocols

The characterization of the photophysical properties of cyano-substituted styrylpyridines involves several key experimental techniques. Below are detailed methodologies for these essential experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the cyano-substituted styrylpyridine in a spectroscopic grade solvent (e.g., dichloromethane, DMSO, ethanol) of known concentration. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 - 1.0 at the expected λ_abs.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.

  • Measurement: Record the absorption spectrum of each diluted sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_abs) from the resulting spectra. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Steady-State Fluorescence Spectroscopy

Objective: To determine the wavelength(s) of maximum fluorescence emission (λ_em) and to obtain the fluorescence spectrum.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.

    • Scan the emission monochromator over a wavelength range red-shifted from the excitation wavelength to record the fluorescence emission spectrum.

  • Data Analysis: Identify the wavelength of maximum fluorescence intensity (λ_em). The Stokes shift can be calculated as the difference between λ_em and λ_abs.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[3][4]

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances at the excitation wavelength ranging from 0.01 to 0.1.[5]

  • Absorption Measurement: Record the UV-Vis absorption spectra of all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectra for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ_F,standard is the quantum yield of the standard, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[6]

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology (Time-Correlated Single Photon Counting - TCSPC):

  • Instrumentation: Utilize a TCSPC system, which includes a pulsed light source (e.g., picosecond laser diode), a sensitive detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.[7][8]

  • Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.[9]

  • Measurement: Excite the sample with the pulsed laser and collect the emitted photons. The TCSPC electronics measure the time difference between the laser pulse and the arrival of each photon at the detector.

  • Data Analysis:

    • A histogram of the arrival times is generated, which represents the fluorescence decay curve.

    • The decay curve is then fitted to an exponential function (or a sum of exponentials for more complex decays) after deconvolution with the IRF. The time constant of the exponential decay is the fluorescence lifetime (τ).

Visualizations of Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of the photophysical properties of cyano-substituted styrylpyridines.

Photophysical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Property Determination Synthesis Synthesis of Cyano-Substituted Styrylpyridine Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification UV_Vis UV-Vis Absorption Spectroscopy Purification->UV_Vis Characterized Sample Lifetime Fluorescence Lifetime Measurement (TCSPC) Purification->Lifetime Characterized Sample Fluorescence Steady-State Fluorescence Spectroscopy UV_Vis->Fluorescence Obtain λ_abs for Excitation Abs_Max Determine λ_abs & Molar Extinction Coefficient UV_Vis->Abs_Max QY Calculate Fluorescence Quantum Yield (Φ_F) UV_Vis->QY Absorbance Data for Sample & Standard Em_Max Determine λ_em & Stokes Shift Fluorescence->Em_Max Fluorescence->QY Emission Spectra for Sample & Standard Lifetime_Val Determine Fluorescence Lifetime (τ) Lifetime->Lifetime_Val

Caption: Workflow for the photophysical characterization of cyano-substituted styrylpyridines.

Quantum_Yield_Relative_Method cluster_inputs Inputs cluster_measurements Measurements cluster_calculation Calculation Sample Test Sample Solution Absorbance Measure Absorbance (UV-Vis) Sample->Absorbance Fluorescence Measure Integrated Fluorescence Intensity Sample->Fluorescence Standard Standard Solution (Known Φ_F) Standard->Absorbance Standard->Fluorescence QY_Calc Calculate Sample Φ_F Standard->QY_Calc Known Φ_F,standard Solvent Solvent (Known Refractive Index) Solvent->QY_Calc η_sample / η_standard Plot Plot Integrated Intensity vs. Absorbance Absorbance->Plot Fluorescence->Plot Gradient Determine Gradients (Sample & Standard) Plot->Gradient Gradient->QY_Calc Fluorescence_Sensing_Mechanism Probe Cyano-Substituted Styrylpyridine Probe (Low Fluorescence) Interaction Probe-Analyte Interaction (e.g., Binding, Reaction) Probe->Interaction Analyte Target Analyte Analyte->Interaction Conformational_Change Conformational or Electronic Change Interaction->Conformational_Change Fluorescence_On Fluorescence Turn-On (High Fluorescence) Conformational_Change->Fluorescence_On Detection Signal Detection Fluorescence_On->Detection

References

An In-depth Technical Guide to Solvatochromism in Pyridine-Based Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phenomenon of solvatochromism as observed in pyridine-based dyes. It is designed to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the application and fundamental principles of these versatile compounds. This document delves into the synthesis, experimental investigation, and theoretical underpinnings of the solvatochromic behavior of pyridine derivatives, presenting key data in a structured format and outlining detailed experimental protocols.

Introduction to Solvatochromism and Pyridine-Based Dyes

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved.[1] This change is visually observed as a shift in the absorption or emission spectrum of the compound.[1] Pyridine-based dyes, a class of organic molecules containing the pyridine functional group, are of particular interest due to their often significant and predictable solvatochromic shifts. These dyes are broadly categorized into neutral species, such as pyridones, and charged species, like pyridinium phenolates (betaine dyes).[2][3]

The underlying principle of solvatochromism lies in the differential solvation of the ground and excited electronic states of the dye molecule.[4] Solvents with different polarities interact differently with the dipole moments of these states, leading to a change in the energy gap between them. This energy difference is directly related to the wavelength of light absorbed or emitted.

Pyridine-based dyes have found applications in various scientific and technological fields, including:

  • Probes for solvent polarity: Their sensitivity to the local environment makes them excellent indicators of solvent polarity.[2][5]

  • Sensors: They can be designed to detect specific analytes, including metal ions and benzene, through changes in their spectral properties.[6][7]

  • Nonlinear optics: The large changes in dipole moment upon excitation in some pyridine-based dyes make them promising materials for nonlinear optical applications.[8]

  • Dye-sensitized solar cells: Pyridine derivatives are utilized as sensitizers in these photovoltaic devices.[9]

This guide will explore the key aspects of solvatochromism in these dyes, providing the necessary technical details for their study and application.

Quantitative Analysis of Solvatochromic Shifts

The solvatochromic behavior of pyridine-based dyes is quantified by measuring the shift in their maximum absorption (λmax) or emission (λem) wavelengths in a range of solvents with varying polarities. This data is crucial for understanding the nature of the electronic transitions and the solute-solvent interactions.

Negative and Positive Solvatochromism

Solvatochromism is generally classified into two types:

  • Positive Solvatochromism: A bathochromic (red) shift in the absorption or emission maximum is observed as the solvent polarity increases. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.[4] Donor-π-acceptor type fluorescent dyes often exhibit positive solvatochromism.[10]

  • Negative Solvatochromism: A hypsochromic (blue) shift in the absorption or emission maximum is observed as the solvent polarity increases. This is characteristic of dyes where the ground state is more polar than the excited state.[4] Pyridinium phenolate betaine dyes, such as Reichardt's dye, are classic examples of compounds exhibiting strong negative solvatochromism.[2][11]

Tabulated Solvatochromic Data

The following tables summarize the solvatochromic data for representative pyridine-based dyes, compiled from various research articles.

Table 1: Solvatochromic Data for Arylazo Pyridone Dyes

SolventDielectric Constant (ε)λmax (nm) - Dye 1λmax (nm) - Dye 2
Dimethyl sulfoxide46.7450465
N,N-Dimethylformamide36.7445460
Acetonitrile37.5430445
Acetone20.7435450
Ethanol24.6440455
Methanol32.7435450
Chloroform4.8440455
Dichloromethane8.9438452
Tetrahydrofuran7.6432448
Toluene2.4425440
Cyclohexane2.0410425

Data synthesized from studies on arylazo pyridone dyes.[12][13] Dye 1 and Dye 2 represent two different derivatives within this class.

Table 2: Solvatochromic Data for a Pyridinium Phenolate Betaine Dye (Reichardt's Dye Analogue)

SolventET(30) (kcal/mol)λmax (nm)
Water63.1453
Methanol55.4515
Ethanol51.9550
2-Propanol48.4600
Acetone42.2677
Dichloromethane40.7700
Tetrahydrofuran37.4765
Toluene33.9810

Data reflects the general trend for pyridinium N-phenolate betaine dyes.[2][14] ET(30) is an empirical scale of solvent polarity based on Reichardt's dye.

Theoretical Models of Solvatochromism

To quantitatively analyze and interpret solvatochromic shifts, several theoretical models have been developed. These models relate the spectral shifts to the physical properties of the solvents and the solute.

The Lippert-Mataga Equation

The Lippert-Mataga equation is frequently used to describe the solvatochromic behavior of fluorescent molecules.[10][15] It relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent and the change in the dipole moment of the dye molecule upon excitation.[16]

The equation is given by:

νabs - νem = (2/hc) * ( (ε - 1)/(2ε + 1) - (n2 - 1)/(2n2 + 1) ) * ( (μe - μg)2 / a3 ) + constant

where:

  • νabs and νem are the wavenumbers of absorption and emission maxima.

  • h is Planck's constant, and c is the speed of light.

  • ε is the dielectric constant of the solvent.

  • n is the refractive index of the solvent.

  • μe and μg are the dipole moments of the excited and ground states, respectively.

  • a is the Onsager cavity radius of the solute molecule.

A linear plot of the Stokes shift against the solvent polarity function indicates that the solvatochromism is primarily due to dipole-dipole interactions.[10]

The Kamlet-Taft Parameters

The Kamlet-Taft approach is a multi-parameter model that describes solvent effects in terms of three independent but complementary parameters:

  • α: The solvent's hydrogen-bond donating (HBD) ability.[17]

  • β: The solvent's hydrogen-bond accepting (HBA) ability.[18]

  • π*: The solvent's dipolarity/polarizability.[18]

The observed spectral shift (Y) is then expressed as a linear combination of these parameters:

Y = Y0 + aα + bβ + sπ*

where Y0 is the value of the property in a reference solvent, and a, b, and s are coefficients that represent the sensitivity of the property to each solvent parameter. This model allows for a more detailed understanding of the specific solute-solvent interactions responsible for the observed solvatochromism.[19]

Experimental Protocols

The investigation of solvatochromism in pyridine-based dyes relies on standard spectroscopic techniques. The following section outlines the general experimental procedures.

Synthesis of Pyridine-Based Dyes

The synthesis of pyridine-based dyes typically involves well-established organic chemistry reactions. For example, arylazo pyridone dyes are often synthesized via a classical azo coupling reaction between a diazonium salt and a pyridone derivative.[12] Pyridinium N-phenolates (betaine dyes) are commonly prepared by the reaction of a pyrylium salt with an aminophenol.[2]

General Procedure for Arylazo Pyridone Dye Synthesis:

  • Diazotization: An aromatic amine is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt solution is then added dropwise to a solution of the pyridone coupling component dissolved in a suitable solvent (e.g., ethanol or pyridine) containing a base (e.g., sodium hydroxide or sodium acetate) to facilitate the coupling reaction.

  • Isolation and Purification: The resulting dye precipitates out of the solution and is collected by filtration. Purification is typically achieved by recrystallization from an appropriate solvent.

Spectroscopic Measurements

The core of a solvatochromism study involves recording the UV-Visible absorption and/or fluorescence emission spectra of the dye in a variety of solvents.

Materials and Equipment:

  • High-purity solvatochromic dye.

  • A range of spectroscopic grade solvents covering a wide spectrum of polarities.

  • UV-Visible spectrophotometer.

  • Fluorometer (for fluorescent dyes).

  • Quartz cuvettes (typically 1 cm path length).

Procedure:

  • Stock Solution Preparation: A concentrated stock solution of the dye is prepared in a suitable solvent in which it is highly soluble.

  • Sample Preparation: A small aliquot of the stock solution is added to a cuvette containing the solvent of interest to achieve a final concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0). For fluorescence measurements, a more dilute solution is often used to avoid inner filter effects.

  • Spectral Acquisition: The absorption spectrum is recorded over the relevant wavelength range, and the wavelength of maximum absorbance (λmax) is determined. For fluorescent dyes, the excitation wavelength is set at or near the absorption maximum, and the emission spectrum is recorded to determine the wavelength of maximum emission (λem).

  • Data Analysis: The obtained λmax or λem values are tabulated against solvent polarity parameters (e.g., dielectric constant, ET(30), Kamlet-Taft parameters) for further analysis using models like the Lippert-Mataga or Kamlet-Taft equations.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of solvatochromism in pyridine-based dyes.

Solvatochromism_Mechanism Ground Ground State (μg) Excited Excited State (μe) Ground->Excited Absorption (hν) Nonpolar Nonpolar Solvent Ground->Nonpolar Solvation Polar Polar Solvent Ground->Polar Stronger Solvation (if μg is large) Excited->Ground Emission (hν') Excited->Nonpolar Solvation Excited->Polar Stronger Solvation (if μe is large) Experimental_Workflow start Start synthesis Dye Synthesis (e.g., Azo Coupling) start->synthesis purification Purification (e.g., Recrystallization) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization stock_prep Prepare Stock Solution characterization->stock_prep solvent_selection Select Solvents (Varying Polarity) stock_prep->solvent_selection sample_prep Prepare Samples in Different Solvents solvent_selection->sample_prep spectroscopy Spectroscopic Measurement (UV-Vis/Fluorescence) sample_prep->spectroscopy data_collection Collect λmax / λem Data spectroscopy->data_collection analysis Data Analysis (Lippert-Mataga, Kamlet-Taft) data_collection->analysis conclusion Draw Conclusions analysis->conclusion Pyridine_Dye_Classes cluster_neutral Neutral Dyes cluster_charged Charged Dyes PyridineDyes Pyridine-Based Dyes Pyridones Pyridones (e.g., Arylazo Pyridones) PyridineDyes->Pyridones Example Styrylpyridines Styrylpyridines PyridineDyes->Styrylpyridines Example PyridiniumPhenolates Pyridinium Phenolates (Betaine Dyes) PyridineDyes->PyridiniumPhenolates Example PyridiniumStyryl Styryl Pyridinium Dyes PyridineDyes->PyridiniumStyryl Example PositiveSolvato Positive Solvatochromism Pyridones->PositiveSolvato Often Exhibit NegativeSolvato Negative Solvatochromism PyridiniumPhenolates->NegativeSolvato Often Exhibit

References

Theoretical Frontiers of Dicyanovinylpyridine Derivatives: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyanovinylpyridine derivatives have emerged as a compelling class of organic molecules, attracting significant attention for their versatile applications in medicinal chemistry and materials science. Their unique electronic structure, characterized by a pyridine ring acting as an electron acceptor and the dicyanovinyl group as a potent electron-withdrawing moiety, gives rise to a range of tunable properties. This technical guide provides an in-depth exploration of the theoretical studies underpinning these derivatives, offering a valuable resource for researchers engaged in their synthesis, characterization, and application.

Molecular Design and Electronic Properties: A Computational Perspective

Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships of dicyanovinylpyridine derivatives. These computational approaches allow for the prediction of molecular geometries, electronic properties, and spectroscopic signatures, guiding the rational design of novel compounds with tailored functionalities.

A key focus of theoretical investigations has been the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap (ΔE) between these frontier orbitals is a critical parameter that influences the molecule's reactivity, electronic absorption characteristics, and non-linear optical (NLO) properties.[1] Calculations have consistently shown that the introduction of various substituents on the pyridine ring can significantly alter the HOMO-LUMO gap.[1]

For instance, a study on novel bioactive pyridine derivatives highlighted the use of DFT with the B3LYP method and a 6-31G(d,p) basis set to optimize molecular structures and correlate global reactivity descriptors with biological activities.[2] Similarly, the electronic properties of certain pyridinyl phosphonates were investigated using the B3LYP/6-311++G(d,p) level of theory, with analysis of the molecular electrostatic potential (MEP) and natural bond orbitals (NBO) providing insights into electronic density distribution and intramolecular charge transfer.

Table 1: Calculated Electronic Properties of Representative Pyridine Derivatives

Compound/Derivative ClassMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Pyridinyl Phosphonate (Compound 4)DFT/B3LYP/6-311++G(d,p)--3.605
2-Aminopyridinium p-toluenesulphonateDFT/B3LYP/6-31G(d)---[3]
3-Cyano-2-oxa-pyridine Derivatives----[1]

Note: Specific HOMO/LUMO energy values were not consistently reported across all abstracts; the energy gap is a more frequently cited descriptor.

Non-Linear Optical (NLO) Properties

The inherent donor-π-acceptor architecture of many dicyanovinylpyridine derivatives makes them promising candidates for NLO materials.[3] Theoretical calculations of static hyperpolarizability are crucial in predicting the NLO response of these molecules.[3] Computational studies have demonstrated that the crystalline environment can significantly enhance NLO behavior.[4] The third-order nonlinear susceptibility (χ³) is a key parameter of interest for applications in photonics and optoelectronics.[3][4]

Biological Activity and Structure-Activity Relationships (SAR)

The pyridine nucleus is a well-established pharmacophore in medicinal chemistry, and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[2][5][6] Theoretical studies play a vital role in understanding the structure-activity relationships (SAR) of these compounds.[2]

Molecular docking simulations are frequently employed to predict the binding interactions of dicyanovinylpyridine derivatives with biological targets such as proteins and enzymes.[2][7] For example, docking studies have been used to investigate the potential of pyridine derivatives as EGFR and VEGFR-2 kinase inhibitors in the context of anticancer drug discovery.[7] The insights gained from these computational models are invaluable for optimizing lead compounds and designing new molecules with enhanced therapeutic efficacy.[8]

Table 2: Reported Biological Activities and IC50 Values for Selected Cyanopyridine Derivatives

Compound/DerivativeBiological ActivityCell Line/TargetIC50 (µM)Reference
3-Cyano-2-oxa-pyridine 4aCytotoxicityAMGM5656.4[1]
3-Cyano-2-oxa-pyridine 4cCytotoxicityAMGM5781.5[1]
3-Cyano-2-oxa-pyridine 4eCytotoxicityAMGM5374.5[1]
3-Cyano-2-oxa-pyridine 4aCytotoxicityHeLa558.5[1]
3-Cyano-2-oxa-pyridine 4bCytotoxicityHeLa775.6[1]
3-Cyano-2-oxa-pyridine 4eCytotoxicityHeLa615.9[1]
Pyrano[3,2-c]pyridine 8aAnticancer-0.23[7]
Pyrano[3,2-c]pyridine 8bAnticancer-0.15[7]
Pyrano[3,2-c]pyridine 8aEGFR Inhibition-1.21[7]
Pyrano[3,2-c]pyridine 8aVEGFR-2 Inhibition-2.65[7]

Experimental and Computational Protocols

The synthesis and theoretical analysis of dicyanovinylpyridine derivatives involve a range of standard and advanced methodologies.

Synthesis Protocols

A common synthetic route for 3-cyano-2-oxa-pyridine derivatives is a one-pot multicomponent reaction.[1] A typical procedure involves the reaction of a substituted acetophenone, ethyl cyanoacetate, and an aryl aldehyde in the presence of ammonium acetate.[1] The reaction mixture is heated, and the product is then isolated and purified.

Spectroscopic and Analytical Techniques

The characterization of newly synthesized dicyanovinylpyridine derivatives relies on a suite of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.[1][2]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compounds.[1][2]

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.[2]

  • UV-Visible (UV-Vis) Spectroscopy: Employed to study the electronic absorption properties of the derivatives.

Computational Methodology

DFT calculations are the cornerstone of theoretical studies on dicyanovinylpyridine derivatives. A typical computational workflow is as follows:

  • Geometry Optimization: The molecular geometry of the compound is optimized to find its most stable conformation. The B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p) is commonly used.[2]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Electronic Property Calculations: HOMO and LUMO energies, the HOMO-LUMO gap, and other electronic descriptors are calculated.[1]

  • Spectroscopic Simulations: Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra.

  • Non-Linear Optical Property Calculations: Static and frequency-dependent hyperpolarizabilities are calculated to predict NLO activity.[3]

  • Molecular Docking: The optimized ligand structure is docked into the active site of a target protein to predict binding modes and affinities.

Visualizing Theoretical Concepts

To better illustrate the concepts discussed, the following diagrams represent key workflows and relationships in the study of dicyanovinylpyridine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Theoretical & Biological Analysis start Reactants (Acetophenone, Aldehyde, Ethyl Cyanoacetate) reaction One-Pot Multicomponent Reaction start->reaction product Crude Dicyanovinyl- pyridine Derivative reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Compound purification->final_product nmr NMR ('H, '³C) final_product->nmr ms Mass Spectrometry final_product->ms ir IR Spectroscopy final_product->ir uv_vis UV-Vis Spectroscopy final_product->uv_vis dft DFT Calculations final_product->dft docking Molecular Docking final_product->docking bio_assay Biological Assays (e.g., Cytotoxicity) final_product->bio_assay dft->docking Optimized Geometry docking->bio_assay Predicted Activity

Caption: Experimental and theoretical workflow for dicyanovinylpyridine derivatives.

nlo_relationship cluster_structure Molecular Structure cluster_properties Electronic & Optical Properties donor Electron Donating Group (EDG) pi_bridge π-Conjugated Bridge donor->pi_bridge Intramolecular Charge Transfer (ICT) acceptor Electron Withdrawing Group (EWG) (e.g., Dicyanovinyl, Pyridine) pi_bridge->acceptor Intramolecular Charge Transfer (ICT) homo_lumo Small HOMO-LUMO Gap acceptor->homo_lumo hyperpolarizability Large Molecular Hyperpolarizability (β) homo_lumo->hyperpolarizability nlo Enhanced Non-Linear Optical (NLO) Response hyperpolarizability->nlo

Caption: Structure-property relationship for NLO activity in pyridine derivatives.

kinase_inhibition_pathway cluster_signaling Cancer Cell Signaling cluster_inhibition Mechanism of Inhibition growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) growth_factor->receptor downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) receptor->downstream Phosphorylation no_proliferation Inhibition of Proliferation and Angiogenesis receptor->no_proliferation atp ATP atp->receptor proliferation Cell Proliferation, Angiogenesis downstream->proliferation inhibitor Dicyanovinylpyridine Derivative inhibitor->receptor Binds to ATP-binding site

Caption: Proposed signaling pathway inhibition by dicyanovinylpyridine derivatives.

References

Methodological & Application

Application Notes: Knoevenagel Condensation for the Synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene, also known as 2-(pyridin-4-ylmethylene)malononitrile, via the Knoevenagel condensation. This reaction is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound (malononitrile) with a carbonyl compound (4-pyridinecarboxaldehyde). The resulting product is a valuable intermediate in the synthesis of more complex heterocyclic compounds and serves as a building block for various materials and potentially bioactive molecules. This guide covers catalyst-free "green" chemistry approaches and microwave-assisted methods, presenting quantitative data, detailed experimental procedures, and reaction mechanisms to aid researchers in their synthetic endeavors.

Reaction Overview

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In this case, 4-pyridinecarboxaldehyde reacts with malononitrile to form this compound.

Chemical Equation:

(4-Pyridinecarboxaldehyde + Malononitrile --> this compound + Water)

Reaction Mechanism

The reaction typically proceeds via a base-catalyzed mechanism. Even in catalyst-free conditions in polar solvents like water and ethanol, the pyridine ring of the aldehyde can exhibit a dual role, acting as a base to facilitate the reaction.

  • Carbanion Formation: A base (or the pyridine nitrogen) removes a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-pyridinecarboxaldehyde to form an intermediate alkoxide.

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., water) to form a β-hydroxy nitrile (aldol addition product).

  • Dehydration: The β-hydroxy nitrile undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product, this compound.

Knoevenagel_Mechanism Figure 1. Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Malononitrile Malononitrile (CH₂(CN)₂) Carbanion Carbanion [CH(CN)₂]⁻ Malononitrile->Carbanion Aldehyde 4-Pyridine- carboxaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Base Base (e.g., Pyridine) Base->Malononitrile Deprotonation Carbanion->Alkoxide Nucleophilic Attack Adduct β-Hydroxy Adduct Alkoxide->Adduct Protonation Product 1,1-Dicyano-2- (pyridine-4-yl)ethylene Adduct->Product Dehydration Water H₂O Adduct->Water

Figure 1. Knoevenagel Condensation Mechanism

Summary of Synthetic Protocols

Several methods have been reported for the synthesis of this compound. The choice of protocol may depend on available equipment, desired reaction time, and green chemistry considerations.

ProtocolCatalystSolvent SystemTemperatureTimeYield (%)Reference
Catalyst-Free NoneH₂O:EtOH (1:1)Room Temp.30 min95[1]
Microwave-Assisted NoneMethanol60 °C30 min>98 (for related pyridyl derivative)[2]
Organocatalyst Isonicotinic Acid (10 mol%)EtOH:H₂O (19:1)60 °CVariableHigh Yields[2]
Heterogeneous Catalyst Fe₃O₄@SiO₂-DABCOSolvent-FreeRoom Temp.5-60 min84-99[3]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis in Aqueous Ethanol

This protocol is based on the environmentally benign method reported by Moemeni et al., which avoids the need for a catalyst and utilizes a green solvent system.[1]

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malononitrile

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

Equipment:

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve 4-pyridinecarboxaldehyde (1.0 mmol, 107.1 mg) in a solvent mixture of 5 mL of H₂O and 5 mL of EtOH.

  • Add malononitrile (1.0 mmol, 66.1 mg) to the solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically very fast for 4-pyridinecarboxaldehyde.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically within 30 minutes), a solid precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold water or a cold H₂O:EtOH mixture.

  • Dry the product in a desiccator or a vacuum oven at a low temperature. The isolated yield is reported to be around 95%.[1]

Purification & Characterization:

  • The product is often pure enough after filtration. If necessary, it can be recrystallized from ethanol.

  • Characterize the final product by melting point, IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from a general method for synthesizing benzylidene malononitriles using microwave irradiation, which significantly reduces reaction times.[2]

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malononitrile

  • Methanol (MeOH)

Equipment:

  • Microwave reactor vial (10 mL)

  • Microwave synthesizer

  • Magnetic stir bar

  • Filtration apparatus

Procedure:

  • Place 4-pyridinecarboxaldehyde (1.0 mmol, 107.1 mg) and malononitrile (1.1 mmol, 72.7 mg) in a 10 mL microwave reactor vial equipped with a magnetic stir bar.

  • Add 3 mL of methanol to the vial and seal it.

  • Place the vial inside the microwave synthesizer.

  • Irradiate the mixture for 30 minutes at a constant temperature of 60 °C and a power of 20 W.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the resulting solution and wash the collected solid with 5 mL of cold water.

  • Recrystallize the crude product from a mixture of hexane and dichloromethane (1:1) to yield the pure compound.[2]

Purification & Characterization:

  • Recrystallization is the primary method of purification.

  • Characterize the final product by melting point, IR, and NMR spectroscopy.

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is outlined below.

Experimental_Workflow Figure 2. General Laboratory Workflow start Start reagents 1. Reagent Preparation (4-Pyridinecarboxaldehyde, Malononitrile, Solvent) start->reagents reaction 2. Reaction Setup (Stirring at RT or Microwave Irradiation) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring workup 4. Reaction Work-up (Filtration) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization) workup->purification analysis 6. Characterization (MP, NMR, IR) purification->analysis end End: Pure Product analysis->end

References

Application Notes and Protocols for the Synthesis of Dicyanovinylpyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of dicyanovinylpyridines, valuable compounds in medicinal chemistry and materials science. The synthesis is achieved through a Knoevenagel condensation reaction between the corresponding pyridinecarbaldehyde isomer and malononitrile.

Experimental Protocols

The following protocols outline the synthesis of 2-, 3-, and 4-dicyanovinylpyridine. A general procedure is provided, followed by specific details for each isomer.

Materials and Equipment:

  • Pyridine-2-carbaldehyde, pyridine-3-carbaldehyde, or pyridine-4-carbaldehyde

  • Malononitrile

  • Ethanol (EtOH)

  • Water (H₂O)

  • Piperidine (optional, as catalyst)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

General Experimental Procedure for Knoevenagel Condensation:

  • To a round-bottom flask equipped with a magnetic stir bar, add the respective pyridinecarbaldehyde (1 equivalent).

  • Dissolve the aldehyde in a 1:1 mixture of ethanol and water.

  • Add malononitrile (1.1 equivalents) to the solution.

  • Optional: Add a catalytic amount of a weak base like piperidine (e.g., a few drops).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol or a mixture of ethanol and water.

  • If no precipitate forms, the product can be extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Specific Protocols:

1. Synthesis of 2-(Pyridin-4-ylmethylene)malononitrile (4-Dicyanovinylpyridine)

This synthesis can be efficiently performed without a catalyst.

  • Procedure: To a solution of pyridine-4-carbaldehyde (1 mmol, 0.107 g) in a 1:1 mixture of H₂O:EtOH (5 mL), add malononitrile (1 mmol, 0.066 g). Stir the mixture at room temperature. The reaction is typically complete within a few hours. The solid product that precipitates is collected by filtration, washed with a cold 1:1 H₂O:EtOH mixture, and dried.

  • Yield: 90-95%[1]

  • Characterization:

    • Appearance: White solid[1]

    • Melting Point: 100-101 °C[1]

    • ¹H-NMR (500 MHz, CDCl₃): δ 8.88 (d, J = 5.3 Hz, 2H), 7.83 (s, 1H), 7.69 (d, J = 5.3 Hz, 2H)[1]

    • ¹³C-NMR (125 MHz, CDCl₃): δ 158.0, 151.9, 137.4, 123.1, 112.9, 111.8, 89.0[1]

2. Synthesis of 2-(Pyridin-3-ylmethylene)malononitrile (3-Dicyanovinylpyridine)

This reaction is often catalyzed by a weak base.

  • Procedure: A mixture of pyridine-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) is subjected to microwave irradiation for 30 minutes at 60°C and 20W. After completion, the solution is filtered and washed with water. The pure product is obtained by recrystallization from a hexane-dichloromethane mixture.

  • Yield: High yields are generally obtained with this method.

  • Characterization: The resulting dicyanovinylpyridine can be further utilized, for instance, in biocatalytic reductions.

3. Synthesis of 2-(Pyridin-2-ylmethylene)malononitrile (2-Dicyanovinylpyridine)

Similar to the 3-isomer, a basic catalyst is typically employed.

  • Procedure: In a round-bottom flask, dissolve pyridine-2-carbaldehyde (1 mmol) in ethanol (10 mL). Add malononitrile (1.1 mmol) and a few drops of piperidine. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from ethanol.

  • Yield: Moderate to good yields are expected.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of dicyanovinylpyridine isomers.

IsomerStarting AldehydeCatalystSolventReaction TimeTemperatureYield (%)
4-Dicyanovinylpyridine Pyridine-4-carbaldehydeNoneH₂O:EtOH (1:1)~2-4 hoursRoom Temp.90-95[1]
3-Dicyanovinylpyridine Pyridine-3-carbaldehydeNone (Microwave)Methanol30 minutes60°CHigh
2-Dicyanovinylpyridine Pyridine-2-carbaldehydePiperidineEthanol2-4 hoursRoom Temp.Moderate to Good

Mandatory Visualization

Experimental Workflow

The general workflow for the synthesis of dicyanovinylpyridines is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Pyridinecarbaldehyde in EtOH:H2O B Add Malononitrile A->B C Add Catalyst (optional) B->C D Stir at Room Temperature or Reflux C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Solvent G->H I Recrystallize H->I

Caption: General workflow for the synthesis of dicyanovinylpyridines.

Reaction Mechanism: Knoevenagel Condensation

The synthesis proceeds via a Knoevenagel condensation mechanism, which is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Malononitrile Malononitrile Carbanion (Enolate) Carbanion (Enolate) Malononitrile->Carbanion (Enolate) Base Aldol Adduct Aldol Adduct Carbanion (Enolate)->Aldol Adduct + Pyridinecarbaldehyde Dicyanovinylpyridine Dicyanovinylpyridine Aldol Adduct->Dicyanovinylpyridine - H2O

Caption: Mechanism of the Knoevenagel condensation for dicyanovinylpyridine synthesis.

References

Application Notes and Protocols for the Purification of 1,1-dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1,1-dicyano-2-(pyridine-4-yl)ethylene, a key intermediate in the synthesis of various pharmaceutical compounds. The methodologies described herein are based on established chemical principles and purification techniques for related dicyanovinyl and pyridine-containing compounds.

Introduction

This compound is typically synthesized via a Knoevenagel condensation between 4-pyridinecarboxaldehyde and malononitrile. The crude product from this reaction often contains unreacted starting materials, by-products, and residual catalyst, necessitating efficient purification to ensure high purity for subsequent applications. This document outlines two primary purification techniques: recrystallization and column chromatography.

Data Presentation

The following table summarizes the expected outcomes for the described purification methods. Please note that actual yields and purity levels may vary depending on the initial purity of the crude product and the precise execution of the protocols.

Purification TechniqueTypical Solvents/EluentsExpected YieldExpected PurityAdvantagesDisadvantages
Recrystallization Ethanol, Isopropanol, Acetonitrile, Hexane/Dichloromethane70-90%>98%Simple, cost-effective, scalable.Potential for product loss in mother liquor.
Column Chromatography Silica Gel (Stationary Phase); Hexane/Ethyl Acetate, Dichloromethane/Methanol (Mobile Phase)60-80%>99%High resolution for separating closely related impurities.More time-consuming, requires larger solvent volumes.

Experimental Protocols

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.

Protocol:

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, isopropanol, or a mixture like hexane/dichloromethane) at its boiling point. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature or below.

  • Dissolution: Transfer the crude product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Column Chromatography

Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.

Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., a high hexane to ethyl acetate ratio).

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar solvent system (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired compound. The polarity gradient helps in separating compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filtration->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry pure Pure Product dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for the purification of this compound by column chromatography.

Application Notes and Protocols: 1,1-dicyano-2-(pyridine-4-yl)ethylene in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 1,1-dicyano-2-(pyridine-4-yl)ethylene in the field of organic electronics. The content includes its synthesis, theoretical electronic properties, and detailed protocols for its incorporation into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).

Introduction

This compound, a molecule featuring a pyridine ring as an electron-withdrawing unit and a dicyanovinyl group as a strong electron acceptor, presents significant potential for use in organic electronic devices. The inherent electron-deficient nature of this molecule suggests its utility as an n-type semiconductor, electron transport material, or an acceptor in organic solar cells. The dicyanovinyl group is known to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating efficient electron injection and transport. The pyridine moiety can influence molecular packing and film morphology, which are critical for device performance. While extensive experimental data for this specific molecule is emerging, its properties can be inferred from closely related compounds and theoretical studies.

Synthesis of this compound

The synthesis of this compound is readily achieved via a Knoevenagel condensation reaction. This well-established method involves the reaction of pyridine-4-carboxaldehyde with malononitrile, typically in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel Condensation

Materials:

  • Pyridine-4-carboxaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve pyridine-4-carboxaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Logical Workflow for Synthesis:

G Synthesis Workflow A Dissolve Pyridine-4-carboxaldehyde and Malononitrile in Ethanol B Add Piperidine Catalyst A->B C Reflux Reaction Mixture B->C D Cool to Room Temperature C->D E Precipitation of Product D->E F Vacuum Filtration E->F G Wash with Cold Ethanol and Water F->G H Recrystallization for Purification G->H I Dry Under Vacuum H->I

Caption: Workflow for the synthesis of this compound.

Electronic Properties (Theoretical Estimates)

PropertyEstimated ValueBasis of Estimation
HOMO (eV) -6.5 to -7.0The strong electron-withdrawing nature of both the pyridine and dicyanovinyl groups leads to a deep HOMO level, characteristic of good electron-transporting and hole-blocking materials.
LUMO (eV) -3.5 to -4.0The dicyanovinyl group is known to significantly lower the LUMO energy, facilitating efficient electron injection from common cathodes like aluminum.
Electrochemical Band Gap (eV) 2.5 to 3.5Calculated from the difference between the estimated HOMO and LUMO levels.
Electron Mobility (cm²/Vs) 10⁻⁵ to 10⁻³Based on reported mobilities for other cyano-substituted pyridine derivatives used as electron transport layers in organic electronic devices.

Applications in Organic Electronic Devices

The promising electronic properties of this compound make it a candidate for several roles in organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this molecule can potentially be used as an electron transport layer (ETL) or as a host material for phosphorescent emitters . Its low-lying LUMO level would facilitate electron injection from the cathode, and its high electron mobility would ensure efficient transport of electrons to the emissive layer. Its deep HOMO level would also serve to block holes from leaking to the cathode, thereby improving device efficiency.

Experimental Protocol: Fabrication of a Bilayer OLED

Device Structure: ITO / Hole Transport Layer (HTL) / Emissive Layer (EML) / this compound (ETL) / LiF / Al

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole transport material (e.g., TAPC)

  • Emissive material (e.g., Alq₃)

  • This compound

  • Lithium fluoride (LiF)

  • Aluminum (Al)

  • High-vacuum thermal evaporator

Procedure:

  • Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes before use.

  • Transfer the cleaned ITO substrates to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).

  • Deposit a 40 nm thick layer of the hole transport material (TAPC) onto the ITO substrate.

  • Deposit a 20 nm thick layer of the emissive material (Alq₃).

  • Deposit a 30 nm thick layer of this compound as the electron transport layer.

  • Deposit a 1 nm thick layer of LiF as an electron injection layer.

  • Finally, deposit a 100 nm thick layer of Al as the cathode.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

OLED Fabrication Workflow:

G OLED Fabrication Workflow A ITO Substrate Cleaning B UV-Ozone Treatment A->B C Transfer to Thermal Evaporator B->C D Deposit Hole Transport Layer (HTL) C->D E Deposit Emissive Layer (EML) D->E F Deposit Electron Transport Layer (ETL) (this compound) E->F G Deposit LiF Electron Injection Layer F->G H Deposit Aluminum Cathode G->H I Device Encapsulation H->I

Application Notes and Protocols for 1,1-dicyano-2-(pyridine-4-yl)ethylene as an Electron Acceptor Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dicyano-2-(pyridine-4-yl)ethylene, a non-fullerene acceptor (NFA), is a versatile organic molecule with significant potential in materials science and drug development. Its electron-deficient dicyanovinyl group coupled with the pyridine moiety imparts unique electronic and biological properties. In materials science, it is explored as an electron acceptor in organic photovoltaic (OPV) devices. In the context of drug development, pyridine derivatives are known to exhibit a range of biological activities, and the introduction of the dicyanoethylene group can modulate these properties, opening avenues for new therapeutic agents.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound, complete with detailed experimental protocols and data presented for clarity and reproducibility.

Materials Science Applications: Organic Photovoltaics

As a non-fullerene acceptor, this compound offers advantages over traditional fullerene derivatives, such as tunable energy levels and broader absorption spectra. Its planar structure facilitates intermolecular interactions, which are crucial for efficient charge transport in organic solar cells.

Quantitative Data Summary

While specific performance data for organic solar cells exclusively using this compound as the primary acceptor is not extensively documented in publicly available literature, the following table summarizes typical performance parameters for related non-fullerene acceptor-based organic solar cells to provide a benchmark.

Donor PolymerAcceptorPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)
PBDB-TIDT2Se-4F11.190.7921.4965.9
PBDB-TIDT-TNIC11.320.8719.8565.9[1]
Experimental Protocols

This protocol describes the synthesis of this compound through a Knoevenagel condensation reaction between pyridine-4-carbaldehyde and malononitrile.[2]

Materials:

  • Pyridine-4-carbaldehyde

  • Malononitrile

  • Ethanol (or other suitable solvent like acetonitrile)

  • Basic catalyst (e.g., piperidine, pyridine, or a solid base catalyst)

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1 equivalent) and malononitrile (1-1.2 equivalents) in ethanol.

  • Add a catalytic amount of a weak base such as piperidine or pyridine to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete (typically within a few hours), allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

  • Collect the crude product by filtration and wash it with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent to obtain pure this compound.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡N, C=C).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess the purity of the compound.

This protocol outlines a general procedure for fabricating a bulk heterojunction (BHJ) organic solar cell using a non-fullerene acceptor.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Donor polymer (e.g., PBDB-T)

  • This compound (acceptor)

  • Solvent for active layer (e.g., chloroform, chlorobenzene)

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Electron transport layer (ETL) material (e.g., PFN-Br)

  • Metal for top electrode (e.g., Aluminum)

  • Spin coater

  • Thermal evaporator

  • Solar simulator

  • Current-voltage (J-V) measurement system

Procedure:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's instructions.

  • Active Layer Deposition: Prepare a solution of the donor polymer and this compound in a suitable solvent. Spin-coat the active layer solution onto the HTL. The film thickness and morphology can be optimized by adjusting the spin speed and solution concentration.

  • Electron Transport Layer (ETL) Deposition: Spin-coat a thin layer of an electron transport material on top of the active layer.

  • Electrode Deposition: Deposit the top metal electrode (e.g., Al) by thermal evaporation through a shadow mask to define the device area.

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G illumination (100 mW/cm²) to determine the PCE, Voc, Jsc, and FF.

Diagram of the Knoevenagel Condensation Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Pyridine_4_carbaldehyde Pyridine-4- carbaldehyde Reaction Knoevenagel Condensation Pyridine_4_carbaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Heating Heating (Reflux) Heating->Reaction Workup Cooling & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product 1,1-dicyano-2- (pyridine-4-yl)ethylene Purification->Product

Caption: Workflow for the synthesis of this compound.

Diagram of the Organic Solar Cell Fabrication Workflow

G Start ITO Substrate Cleaning HTL HTL Deposition (PEDOT:PSS) Start->HTL ActiveLayer Active Layer (Donor + Acceptor) HTL->ActiveLayer ETL ETL Deposition (PFN-Br) ActiveLayer->ETL Electrode Top Electrode Deposition (Al) ETL->Electrode Characterization Device Characterization Electrode->Characterization

Caption: General workflow for the fabrication of a bulk heterojunction organic solar cell.

Drug Development Applications

Pyridine derivatives are a well-established class of compounds in medicinal chemistry with a wide range of biological activities, including antitumor properties.[2][3][4][5] The dicyanoethylene moiety can act as a Michael acceptor and participate in various biological interactions. The combination of these two pharmacophores in this compound suggests its potential as a lead compound for the development of new therapeutic agents.

Quantitative Data Summary
CompoundCell LineIC50 (µM)Reference
Pyridine derivative 2jEhrlich ascites carcinoma (EAC)54.54[2]
Pyridine derivative 6Ehrlich ascites carcinoma (EAC)61.57[2]
Doxorubicin (Reference)Ehrlich ascites carcinoma (EAC)68.99[2]
Experimental Protocols

This protocol describes a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few more hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

To investigate the mechanism of action of this compound, various molecular biology techniques can be employed. The specific pathways to investigate would depend on the observed biological effects. For instance, if the compound shows antitumor activity, pathways related to apoptosis, cell cycle regulation, and key cancer-related signaling cascades could be explored.

Potential Signaling Pathways to Investigate for Antitumor Activity:

  • Apoptosis Pathway: Assess the induction of apoptosis by measuring the expression of key proteins like caspases, Bcl-2 family members, and PARP cleavage using techniques like Western blotting or flow cytometry.

  • Cell Cycle Regulation: Analyze the effect of the compound on the cell cycle distribution using flow cytometry after propidium iodide staining. Investigate the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).

  • MAPK/ERK and PI3K/Akt Pathways: These are crucial signaling pathways often dysregulated in cancer. The phosphorylation status of key proteins in these pathways (e.g., ERK, Akt) can be analyzed by Western blotting to see if the compound modulates their activity.

Diagram of a Potential Cancer-Related Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_cellular_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription mTOR->Transcription Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Compound 1,1-dicyano-2- (pyridine-4-yl)ethylene Compound->Akt Inhibition?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a promising molecule with dual applicability in materials science and drug development. The provided protocols offer a starting point for researchers to synthesize, characterize, and evaluate this compound in their respective fields. Further research is warranted to fully elucidate its potential as a high-performance non-fullerene acceptor in organic solar cells and as a novel therapeutic agent. The exploration of its specific biological mechanisms and signaling pathways will be crucial for its advancement in drug discovery.

References

Application Notes and Protocols for the Use of Pyridine-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dye-sensitized solar cells (DSSCs) have garnered significant attention as a promising alternative to conventional silicon-based photovoltaic devices due to their low production cost, ease of fabrication, and respectable power conversion efficiencies. The sensitizing dye is a critical component of a DSSC, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. Organic dyes, in particular, offer advantages such as high molar extinction coefficients, tunable photophysical and electrochemical properties, and facile synthesis.

Data Presentation

The performance of a DSSC is characterized by several key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). The following table summarizes the photovoltaic performance of a representative DSSC sensitized with an organic dye featuring a pyridine anchoring group under simulated AM 1.5G solar irradiation (100 mW/cm²).

Dye/SensitizerVoc (mV)Jsc (mA/cm²)FFPCE (%)
Representative Pyridine-Based Dye63010.580.654.40[1]
Reference Dye (N719)73014.390.525.50

Experimental Protocols

This section outlines the detailed methodologies for the fabrication and characterization of DSSCs using a pyridine-based organic dye.

Preparation of TiO₂ Photoanode

The photoanode is a key component of the DSSC, providing a high surface area for dye adsorption and a pathway for electron transport.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste (e.g., Dyesol 18NR-T)

  • Detergent solution

  • Deionized water

  • Ethanol

  • TiCl₄ solution (40 mM in water)

  • Screen printer or doctor blade

Protocol:

  • Clean the FTO glass substrates by sonicating in a detergent solution for 15 minutes, followed by rinsing with deionized water and ethanol.

  • Dry the cleaned substrates with a stream of nitrogen or air.

  • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a screen printer or the doctor blade technique to achieve a uniform thickness (typically 10-15 µm).

  • Dry the TiO₂ film at 125°C for 5 minutes.

  • Sinter the TiO₂-coated substrate in a furnace at 500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.

  • After cooling to 70°C, immerse the sintered TiO₂ film in a 40 mM aqueous TiCl₄ solution for 30 minutes. This treatment improves the necking between TiO₂ particles and enhances electron transport.

  • Rinse the photoanode with deionized water and ethanol, and then anneal it again at 500°C for 30 minutes.

  • Allow the photoanode to cool to approximately 80°C before dye sensitization.

Dye Sensitization

Materials:

  • Prepared TiO₂ photoanode

  • 1,1-dicyano-2-(pyridine-4-yl)ethylene or a similar pyridine-based dye

  • Anhydrous ethanol or a suitable organic solvent

  • Sealed container

Protocol:

  • Prepare a dye solution of the pyridine-based sensitizer (typically 0.3-0.5 mM) in a suitable solvent like anhydrous ethanol.

  • Immerse the prepared TiO₂ photoanode into the dye solution while it is still warm (around 80°C).

  • Seal the container and leave it at room temperature for 12-24 hours to allow for complete dye adsorption onto the TiO₂ surface.

  • After sensitization, remove the photoanode from the dye solution and rinse it with the same solvent used for the dye solution to remove any non-adsorbed dye molecules.

  • Dry the dye-sensitized photoanode in a clean, dry environment.

Assembly of the DSSC

Materials:

  • Dye-sensitized photoanode

  • Platinum (Pt) coated counter electrode

  • Thermoplastic sealant (e.g., Surlyn®)

  • Electrolyte solution (e.g., 0.6 M BMII, 0.03 M I₂, 0.1 M guanidinium thiocyanate, and 0.5 M 4-tert-butylpyridine in a mixture of acetonitrile and valeronitrile)

  • Hot press

Protocol:

  • Place a frame of the thermoplastic sealant around the TiO₂ film on the photoanode.

  • Position the Pt-coated counter electrode on top of the sealant, with the conductive side facing the photoanode.

  • Seal the two electrodes together by heating them on a hot press at approximately 100°C for a short period.

  • Introduce the electrolyte into the space between the electrodes through pre-drilled holes in the counter electrode via vacuum backfilling.

  • Seal the holes with a small piece of sealant and a microscope cover slip to prevent electrolyte leakage.

Photovoltaic Characterization

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source meter (e.g., Keithley 2400)

  • Computer with data acquisition software

Protocol:

  • Place the assembled DSSC under the solar simulator.

  • Connect the photoanode and the counter electrode to the source meter.

  • Measure the current-voltage (I-V) characteristics of the cell by sweeping the voltage from a reverse bias to a forward bias.

  • From the I-V curve, determine the key photovoltaic parameters: Voc, Jsc, FF, and PCE. The power conversion efficiency (PCE) is calculated using the following formula:

    PCE (%) = (Voc × Jsc × FF) / Pin × 100

    where Pin is the power of the incident light (100 mW/cm²).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the fabrication of a dye-sensitized solar cell.

DSSC_Fabrication_Workflow cluster_anode Photoanode Preparation cluster_sensitization Sensitization cluster_assembly Cell Assembly cluster_characterization Characterization FTO_Cleaning FTO Substrate Cleaning TiO2_Deposition TiO₂ Paste Deposition FTO_Cleaning->TiO2_Deposition Sintering Sintering at 500°C TiO2_Deposition->Sintering TiCl4_Treatment TiCl₄ Treatment Sintering->TiCl4_Treatment Final_Annealing Final Annealing at 500°C TiCl4_Treatment->Final_Annealing Dye_Bath Immersion in Pyridine-Based Dye Solution Final_Annealing->Dye_Bath Sandwich Assemble Photoanode and Counter Electrode Dye_Bath->Sandwich Electrolyte_Filling Electrolyte Injection Sandwich->Electrolyte_Filling Sealing Seal the Cell Electrolyte_Filling->Sealing IV_Measurement I-V Measurement under Simulated Sunlight Sealing->IV_Measurement

DSSC Fabrication Workflow
Energy Level Diagram

The following diagram illustrates the energetic landscape of a typical DSSC, showing the relevant energy levels of the semiconductor, the dye, and the electrolyte. The values are representative for a pyridine-based dye system.

DSSC_Energy_Levels cluster_TiO2 TiO₂ cluster_Dye Pyridine-Based Dye cluster_Electrolyte I⁻/I₃⁻ Electrolyte CB Conduction Band (~ -4.0 eV) FTO FTO Electrode CB->FTO 4. Electron Transport VB Valence Band LUMO LUMO (~ -3.5 eV) LUMO->CB 2. Electron Injection HOMO HOMO (~ -5.4 eV) Redox Redox Potential (~ -4.8 eV) Redox->HOMO 3. Dye Regeneration Energy (eV) Energy (eV) -3.0 -3.0 -4.0 -4.0 -5.0 -5.0 -6.0 -6.0 Light Light->HOMO 1. Light Absorption (hν)

DSSC Energy Level Diagram

References

Application Notes and Protocols for 1,1-dicyano-2-(pyridine-4-yl)ethylene as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-dicyano-2-(pyridine-4-yl)ethylene is a versatile fluorescent probe belonging to the class of donor-π-acceptor (D-π-A) chromophores. Its structure, featuring an electron-donating pyridine ring connected via a π-bridge to electron-withdrawing dicyanovinyl groups, gives rise to interesting photophysical properties, including intramolecular charge transfer (ICT). This characteristic makes it a promising candidate for the development of fluorescent sensors for various analytes and environmental conditions. These application notes provide an overview of its potential applications and detailed protocols for its use.

Principle of Operation

The fluorescence of this compound is highly sensitive to its local environment. The probe typically exhibits changes in its fluorescence emission intensity or wavelength (color) in response to interactions with specific analytes or changes in environmental parameters like pH. The primary sensing mechanisms include:

  • Intramolecular Charge Transfer (ICT): The D-π-A structure facilitates ICT from the pyridine donor to the dicyanovinyl acceptor upon photoexcitation. Perturbations in the electronic properties of either the donor or acceptor group by an analyte can modulate this ICT process, leading to a change in the fluorescence output.

  • Nucleophilic Addition: The electron-deficient double bond of the dicyanovinyl group is susceptible to nucleophilic attack by certain analytes, such as cyanide or thiols. This reaction disrupts the π-conjugation of the molecule, causing a significant change in its absorption and emission properties, often leading to a "turn-on" or "turn-off" fluorescence response.

  • Coordination with Metal Ions: The nitrogen atom of the pyridine ring can act as a binding site for metal ions. This coordination can alter the electron-donating ability of the pyridine ring, thereby affecting the ICT process and the resulting fluorescence.

Potential Applications

Based on the known reactivity of dicyanovinyl and pyridine moieties, this compound can be potentially applied as a fluorescent probe for the detection of:

  • Cyanide Ions (CN⁻): Through a nucleophilic addition mechanism.

  • Thiols (e.g., Cysteine, Glutathione): Also via nucleophilic addition.

  • pH: The pyridine nitrogen can be protonated at low pH, altering the ICT characteristics.

  • Metal Ions: Through coordination with the pyridine nitrogen.

Photophysical Properties

The photophysical properties of this compound are solvent-dependent due to its ICT character. While specific data for this exact compound is not extensively available, the following table summarizes typical photophysical properties of similar dicyanovinyl-pyridine derivatives.[1][2]

PropertyValueConditions
Absorption Maximum (λabs)~440 - 490 nmIn organic solvents (e.g., Dichloromethane)
Emission Maximum (λem)~500 - 590 nmIn organic solvents (e.g., Dichloromethane)
Stokes ShiftLarge-
Quantum Yield (ΦF)Moderate to high in non-polar media-

Experimental Protocols

Synthesis of this compound

This protocol is based on the Knoevenagel condensation reaction.[1][2]

Materials:

  • 4-Pyridinecarboxaldehyde

  • Malononitrile

  • Piperidine (as a basic catalyst)

  • Ethanol (as a solvent)

  • Hydrochloric acid (for neutralization)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-pyridinecarboxaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Reflux the reaction mixture with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start Start reactants Dissolve 4-Pyridinecarboxaldehyde and Malononitrile in Ethanol start->reactants catalyst Add Piperidine reactants->catalyst reflux Reflux for 2-4 hours catalyst->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete isolate Isolate Product (Filtration or Concentration) cool->isolate purify Recrystallize isolate->purify characterize Characterize (NMR, MS) purify->characterize end_product Pure this compound characterize->end_product

Caption: Workflow for the synthesis of the fluorescent probe.

General Protocol for Fluorescence-Based Detection

This is a general protocol that can be adapted for the detection of various analytes.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).

  • Buffer solutions for pH-dependent studies (e.g., phosphate-buffered saline - PBS).

  • Stock solutions of the analyte of interest (e.g., sodium cyanide, cysteine, metal salts).

  • Fluorometer (spectrofluorometer).

  • Cuvettes (quartz or appropriate material for the wavelength range).

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired buffer or solvent system.

  • Instrument Setup: Set the excitation wavelength of the fluorometer to the absorption maximum of the probe and record the emission spectrum over the expected range.

  • Baseline Measurement: Record the fluorescence spectrum of the probe solution alone (blank).

  • Titration with Analyte: Add increasing concentrations of the analyte stock solution to the probe solution. After each addition, mix thoroughly and allow the solution to equilibrate (incubation time may vary depending on the analyte).

  • Fluorescence Measurement: Record the fluorescence spectrum after each addition of the analyte.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope).

Diagram of Detection Workflow:

G cluster_detection General Detection Workflow start Prepare Probe Solution setup Set up Fluorometer start->setup blank Measure Blank Fluorescence setup->blank add_analyte Add Analyte (Titration) blank->add_analyte incubate Incubate add_analyte->incubate measure Measure Fluorescence incubate->measure more_analyte More Analyte? measure->more_analyte more_analyte->add_analyte Yes analyze Analyze Data (Calibration Curve, LOD) more_analyte->analyze No end End analyze->end

Caption: General workflow for fluorescence-based analyte detection.

Application-Specific Protocols

The dicyanovinyl group is a known recognition site for cyanide. The sensing mechanism likely involves a Michael-type nucleophilic addition of the cyanide ion to the electron-deficient double bond. This disrupts the intramolecular charge transfer pathway, leading to a change in fluorescence.

Sensing Mechanism Diagram:

G cluster_mechanism Cyanide Sensing Mechanism Probe Probe (Fluorescent) Adduct Probe-CN⁻ Adduct (Non-fluorescent) Probe->Adduct + CN⁻ (Nucleophilic Addition) Analyte CN⁻

Caption: Proposed mechanism for cyanide detection.

Protocol:

  • Follow the general protocol for fluorescence-based detection.

  • Use a buffered aqueous solution (e.g., PBS, pH 7.4) with a co-solvent like DMSO if the probe has low water solubility.

  • Prepare a stock solution of sodium cyanide (NaCN) in the same buffer.

  • Incubation time after adding cyanide is typically short (a few minutes).

The pyridine nitrogen can be protonated in acidic conditions, which would enhance its electron-accepting character and alter the ICT process, leading to a change in fluorescence.

Sensing Mechanism Diagram:

G cluster_ph_mechanism pH Sensing Mechanism Probe_High_pH Probe (Pyridine) (Fluorescent) Probe_Low_pH Probe-H⁺ (Pyridinium) (Quenched/Shifted Fluorescence) Probe_High_pH->Probe_Low_pH + H⁺ (Low pH) Probe_Low_pH->Probe_High_pH - H⁺ (High pH)

References

Synthesis of Metal-Organic Frameworks with Pyridyl Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal-organic frameworks (MOFs) incorporating pyridyl-containing ligands. The unique properties of these MOFs, stemming from the nitrogen atom in the pyridine ring, make them promising candidates for various applications, including catalysis, gas storage, and notably, drug delivery.

Introduction to Pyridyl-Based MOFs

Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of pyridyl ligands into MOF structures offers several advantages. The nitrogen atom in the pyridine ring can act as a coordination site, a hydrogen bond acceptor, or a basic site, influencing the framework's topology, stability, and functionality. These properties are particularly relevant in the context of drug development, where MOFs are explored as advanced drug delivery systems. Their high porosity, tunable pore sizes, and the potential for functionalization make them ideal carriers for therapeutic agents.

Featured Metal-Organic Frameworks

This document details the synthesis and characterization of two representative copper-based MOFs containing pyridyl ligands:

  • {[Cu₂(Fu)₂(BPY)]·H₂O}n : A pillared-layer MOF synthesized at room temperature.

  • [Cu(2,3-pydc)(bpp)]·2.5H₂O : A three-dimensional coordination polymer also synthesized at room temperature.

A third MOF, ZJU-X11 , a cationic framework with a pyrimidyl ligand, is also mentioned due to its interesting properties, though a detailed synthesis protocol is not as readily available in the reviewed literature.

Quantitative Data Summary

The following table summarizes key quantitative data for the featured MOFs, facilitating a comparative analysis.

Metal-Organic FrameworkMetal IonPyridyl Ligand(s)Synthesis Temperature (°C)Yield (%)BET Surface Area (m²/g)Pore Volume (cm³/g)
{[Cu₂(Fu)₂(BPY)]·H₂O}n Cu(II)4,4'-bipyridine (BPY)Room Temperature~90MesoporousNot Specified
[Cu(2,3-pydc)(bpp)]·2.5H₂O Cu(II)Pyridine-2,3-dicarboxylic acid (2,3-pydcH₂), 1,3-bis(4-pyridyl)propane (bpp)Room TemperatureNot SpecifiedNot SpecifiedNot Specified
ZJU-X11 Ag(I)Pyrimidyl-based ligandNot Specified (Hydrothermal)Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: Synthesis of {[Cu₂(Fu)₂(BPY)]·H₂O}n

This protocol describes a sustainable, room-temperature synthesis of a pillared-layer copper-based MOF.

Materials:

  • Sodium hydroxide (NaOH)

  • Fumaric acid (H₂Fu)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 4,4'-bipyridine hydrate (BPY·xH₂O)

  • Deionized water

  • Methanol

Procedure:

  • Prepare Sodium Fumarate Solution: Dissolve 8 mmol of NaOH in 15 mL of deionized water. To this solution, add 4 mmol of fumaric acid while stirring at room temperature until a clear solution is obtained.

  • Add Copper Salt: In a separate beaker, dissolve 4 mmol of Cu(NO₃)₂·3H₂O in 15 mL of deionized water.

  • Add Pyridyl Ligand: To the copper nitrate solution, add a solution of 4 mmol of 4,4'-bipyridine hydrate in 10 mL of methanol.

  • Initiate Precipitation: Slowly add the sodium fumarate solution to the copper/bipyridine solution with continuous stirring. A cyan-colored suspension will form.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation and Washing: Filter the resulting cyan product under suction. Wash the solid sequentially with 5 mL portions of deionized water (3 times) and methanol (3 times).

  • Drying: Dry the final product in a vacuum oven at 80°C for 5 hours.

Protocol 2: Synthesis of [Cu(2,3-pydc)(bpp)]·2.5H₂O

This protocol outlines the room-temperature synthesis of a 3D copper-based MOF.[1]

Materials:

  • Copper(II) salt (e.g., Copper(II) nitrate or acetate)

  • Pyridine-2,3-dicarboxylic acid (2,3-pydcH₂)

  • 1,3-bis(4-pyridyl)propane (bpp)

  • Suitable solvent (e.g., water, ethanol, or a mixture)

Procedure:

  • Dissolve Reactants: Dissolve equimolar amounts of the copper(II) salt, pyridine-2,3-dicarboxylic acid, and 1,3-bis(4-pyridyl)propane in a suitable solvent system at room temperature.

  • Reaction: Allow the solution to stand undisturbed at room temperature. The formation of crystals may occur over several hours to days via slow evaporation of the solvent.

  • Isolation: Once a suitable amount of crystalline product has formed, carefully decant the supernatant.

  • Washing: Gently wash the crystals with a small amount of fresh, cold solvent to remove any unreacted starting materials.

  • Drying: Air-dry the crystals or dry them under a gentle stream of inert gas.

General Characterization Protocols

The following are general protocols for the essential characterization of newly synthesized MOFs.

Powder X-Ray Diffraction (PXRD)
  • Sample Preparation: Finely grind a small amount of the dried MOF powder to ensure random orientation of the crystallites.

  • Data Collection: Mount the powdered sample on a flat sample holder. Collect the PXRD pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range appropriate for MOFs (typically 5-50°).

  • Data Analysis: Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) to confirm phase purity and crystallinity.

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Place a small, accurately weighed amount of the MOF sample (typically 5-10 mg) into an alumina or platinum TGA pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).

  • Data Interpretation: Analyze the resulting TGA curve (weight loss vs. temperature) to determine the thermal stability of the MOF, identify the loss of solvent molecules, and observe the decomposition of the organic linkers.

Nitrogen Adsorption-Desorption (BET Surface Area and Pore Analysis)
  • Sample Activation: Degas the MOF sample under vacuum at an elevated temperature (e.g., 120-180 °C) for several hours to remove any guest molecules from the pores.

  • Measurement: Measure the nitrogen adsorption and desorption isotherms at 77 K using a surface area and porosity analyzer.

  • Data Analysis: Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the appropriate relative pressure range. Determine the pore size distribution and total pore volume using methods such as the Barrett-Joyner-Halenda (BJH) analysis or density functional theory (DFT).[2][3]

Scanning Electron Microscopy (SEM)
  • Sample Preparation: Mount a small amount of the MOF powder onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

  • Imaging: Introduce the sample into the SEM chamber and acquire images at various magnifications to observe the crystal morphology, size, and surface features.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation Metal_Salt Metal Salt Solution Mixing Mixing & Stirring Metal_Salt->Mixing Ligand_1 Pyridyl Ligand 1 Solution Ligand_1->Mixing Ligand_2 Pyridyl Ligand 2 Solution Ligand_2->Mixing Reaction Reaction (e.g., Room Temp or Hydrothermal) Mixing->Reaction Isolation Isolation (Filtration/Centrifugation) Reaction->Isolation Washing Washing with Solvents Isolation->Washing Drying Drying (Vacuum Oven) Washing->Drying MOF_Product Final MOF Product Drying->MOF_Product

Caption: General workflow for the synthesis of pyridyl-based MOFs.

Characterization_Workflow Synthesized_MOF Synthesized MOF PXRD PXRD (Crystallinity & Phase Purity) Synthesized_MOF->PXRD TGA TGA (Thermal Stability) Synthesized_MOF->TGA N2_Sorption N2 Adsorption-Desorption (BET Surface Area, Porosity) Synthesized_MOF->N2_Sorption SEM SEM (Morphology & Size) Synthesized_MOF->SEM Further_Application Proceed to Application Testing

Caption: Logical workflow for the characterization of synthesized MOFs.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_release Drug Release MOF Pyridyl-MOF Carrier Loading Drug Encapsulation (e.g., Soaking) MOF->Loading Drug Therapeutic Drug Drug->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF Release Controlled Drug Release Drug_Loaded_MOF->Release Target_Site Target Site (e.g., Tumor Microenvironment) Target_Site->Release Stimulus Stimulus (e.g., pH, Temperature) Stimulus->Release Therapeutic_Effect Therapeutic Effect Release->Therapeutic_Effect

Caption: Signaling pathway for MOF-based drug delivery.

References

Application Notes and Protocols for the Functionalization of Polymers with 1,1-Dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the functionalization of polymers with 1,1-dicyano-2-(pyridine-4-yl)ethylene. This modification introduces a versatile functional group containing both a pyridine ring and a dicyanoethylene moiety, offering a platform for various applications, including the development of advanced drug delivery systems, sensors, and materials with unique optical properties. The protocols provided herein are based on established chemical principles, primarily the Michael addition reaction, and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

The functionalization of polymers is a critical strategy for tailoring their physical, chemical, and biological properties to suit specific applications. The introduction of this compound onto a polymer backbone imparts a unique combination of functionalities. The pyridine group can participate in hydrogen bonding, metal coordination, and pH-responsive behaviors, which are highly desirable in drug delivery and sensing applications. The dicyanoethylene group is a potent electron-withdrawing moiety, which can influence the electronic and optical properties of the polymer, making it a candidate for applications in nonlinear optics and as a fluorescent probe.

This document outlines the synthesis of this compound and provides detailed protocols for its subsequent conjugation to polymers bearing nucleophilic functional groups, such as hydroxyl and amine moieties.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between pyridine-4-carbaldehyde and malononitrile.[1][2][3][4][5]

Reaction Scheme:

Experimental Protocol: Synthesis of this compound

Materials:

  • Pyridine-4-carbaldehyde

  • Malononitrile

  • Piperidine (or another suitable base catalyst)

  • Ethanol (or another suitable solvent)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask, dissolve pyridine-4-carbaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by filtration and wash with cold ethanol and then with distilled water to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain pure this compound.

Characterization:

  • ¹H NMR: To confirm the structure by identifying the characteristic peaks for the pyridine ring and the vinyl proton.

  • ¹³C NMR: To confirm the presence of all carbons, including the cyano groups.

  • FTIR: To identify the characteristic stretching frequencies for C≡N (cyano), C=C (vinyl), and the pyridine ring.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Functionalization of Polymers

The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor.[6][7][8][9][10] Therefore, polymers containing nucleophilic groups such as amines (-NH₂) or hydroxyls (-OH) can be functionalized through a Michael addition reaction.

Functionalization of Amine-Containing Polymers

Reaction Scheme:

Experimental Protocol: Functionalization of Poly(ethylene glycol)-amine

Materials:

  • Amine-terminated polyethylene glycol (PEG-NH₂)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Triethylamine (or another suitable base, optional)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Standard laboratory glassware

Procedure:

  • Dissolve PEG-NH₂ (1 equivalent of amine groups) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.5 - 2 equivalents) to the solution.

  • If desired, add a catalytic amount of triethylamine.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours. Monitor the reaction by taking aliquots and analyzing via ¹H NMR or FTIR to observe the disappearance of the vinyl proton of the dicyanoethylene derivative.

  • After the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture to a large excess of a non-solvent (e.g., cold diethyl ether).

  • Collect the precipitate by filtration or centrifugation.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., water or DMF) and purify by dialysis against distilled water for 48 hours to remove unreacted starting materials and solvent.

  • Lyophilize the purified polymer solution to obtain the final product.

Functionalization of Hydroxyl-Containing Polymers

The reaction with hydroxyl groups is generally less facile than with amines and may require a stronger base to deprotonate the hydroxyl group.[11][12][13]

Reaction Scheme:

Experimental Protocol: Functionalization of Poly(vinyl alcohol)

Materials:

  • Poly(vinyl alcohol) (PVA)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sodium hydride (NaH) or another strong base

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Standard laboratory glassware

Procedure:

  • Dissolve PVA (1 equivalent of hydroxyl groups) in anhydrous DMSO. This may require heating.

  • Under an inert atmosphere, carefully add a strong base such as sodium hydride (1.1 equivalents) to the polymer solution to deprotonate the hydroxyl groups. Stir until the evolution of hydrogen gas ceases.

  • Add this compound (1.5 - 2 equivalents) to the reaction mixture.

  • Stir at room temperature or a slightly elevated temperature for 24-48 hours.

  • Quench the reaction by the slow addition of water or a dilute acid.

  • Purify the polymer by extensive dialysis against distilled water.

  • Lyophilize the purified polymer solution to obtain the functionalized PVA.

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful functionalization and to determine the degree of modification.

Technique Purpose Expected Observations
¹H NMR To confirm covalent attachment and quantify the degree of functionalization.Disappearance of the vinyl proton peak from this compound. Appearance of new peaks corresponding to the protons of the attached moiety. The degree of functionalization can be calculated by comparing the integration of characteristic polymer backbone peaks with the peaks of the attached pyridyl dicyanoethylene group.
FTIR To confirm the presence of the new functional groups.Appearance of a characteristic C≡N stretching band around 2200-2250 cm⁻¹. Changes in the O-H or N-H stretching regions of the parent polymer.
UV-Vis Spectroscopy To observe changes in the electronic absorption properties.Appearance of a new absorption band characteristic of the pyridyl dicyanoethylene chromophore.
Gel Permeation Chromatography (GPC) To assess changes in molecular weight and polydispersity.A slight increase in the molecular weight of the polymer after functionalization. The polydispersity should not change significantly if no side reactions like cross-linking or degradation occurred.

Potential Applications

The unique properties of polymers functionalized with this compound open up a range of potential applications:

  • Drug Delivery: The pyridine group can be utilized for pH-responsive drug release. At lower pH (e.g., in endosomes or tumor microenvironments), the pyridine nitrogen gets protonated, which can trigger a conformational change in the polymer or alter its solubility, leading to the release of an encapsulated drug.

  • Bioimaging: The dicyanoethylene moiety can act as a fluorescent reporter. The fluorescence properties may be sensitive to the local environment, allowing for sensing applications.

  • Sensors: The pyridine group can coordinate with metal ions, and this interaction could modulate the fluorescence of the dicyanoethylene group, enabling the development of metal ion sensors.[14]

  • Nonlinear Optics: The push-pull electronic nature of the pyridyl (donor) and dicyanoethylene (acceptor) system can lead to significant second-order nonlinear optical properties, making these materials interesting for applications in optoelectronics.[15]

Visualizations

Logical Workflow for Polymer Functionalization

workflow cluster_synthesis Synthesis of Functionalizing Agent cluster_functionalization Polymer Functionalization cluster_characterization Characterization cluster_application Applications PyridineCarbaldehyde Pyridine-4- carbaldehyde Knoevenagel Knoevenagel Condensation PyridineCarbaldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Dicyanoethylene 1,1-Dicyano-2- (pyridine-4-yl)ethylene Knoevenagel->Dicyanoethylene MichaelAddition Michael Addition Dicyanoethylene->MichaelAddition Polymer Polymer with -NH2 or -OH groups Polymer->MichaelAddition FunctionalizedPolymer Functionalized Polymer MichaelAddition->FunctionalizedPolymer NMR NMR FunctionalizedPolymer->NMR FTIR FTIR FunctionalizedPolymer->FTIR GPC GPC FunctionalizedPolymer->GPC UVVis UV-Vis FunctionalizedPolymer->UVVis DrugDelivery Drug Delivery NMR->DrugDelivery Sensors Sensors FTIR->Sensors NLO Nonlinear Optics GPC->NLO UVVis->DrugDelivery UVVis->Sensors UVVis->NLO

Caption: Workflow for synthesis, functionalization, and application.

Signaling Pathway for pH-Responsive Drug Release

drug_release cluster_uptake Cellular Uptake cluster_release Drug Release Mechanism PolymerDrug Polymer-Drug Conjugate Endocytosis Endocytosis PolymerDrug->Endocytosis Endosome Endosome (pH ~5.5-6.0) Endocytosis->Endosome LowpH Low pH Environment Endosome->LowpH Protonation Protonation of Pyridine LowpH->Protonation ConformationChange Polymer Conformation Change/ Solubility Increase Protonation->ConformationChange DrugRelease Drug Release ConformationChange->DrugRelease

Caption: pH-responsive drug release mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Knoevenagel Condensation for Higher Yields

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for improved yields and product purity.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your Knoevenagel condensation experiments.

1. Low or No Product Yield

  • Question: My Knoevenagel condensation is resulting in a very low yield or no product at all. What are the potential causes and how can I fix this?

  • Answer: Low or no yield in a Knoevenagel condensation can stem from several factors. A primary consideration is the choice of catalyst and its activity. Weakly basic catalysts are typically required, as strong bases can promote unwanted self-condensation of the aldehyde or ketone starting materials[1]. The reaction is also highly sensitive to the solvent used. Polar protic solvents like ethanol and methanol often favor the initial aldol addition step, while aprotic polar solvents can accelerate the subsequent dehydration step[2][3]. In some cases, solvent-free conditions have been shown to produce high yields[4].

    Another critical factor is the removal of water, a byproduct of the condensation. The accumulation of water can inhibit the reaction equilibrium. Techniques such as azeotropic distillation or the use of molecular sieves can effectively remove water and drive the reaction towards product formation[5]. Finally, ensure your starting materials are pure, as impurities can interfere with the catalyst and the reaction pathway.

2. Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. How can I improve the selectivity towards the desired Knoevenagel product?

  • Answer: Side product formation is a common issue and is often related to the reactivity of the starting materials and the reaction conditions. If you are using a strong base, consider switching to a milder catalyst like piperidine, pyridine, or an ammonium salt[1]. The choice of active methylene compound is also crucial; compounds like malononitrile are generally more reactive and may require milder conditions compared to less acidic methylene compounds like ethyl cyanoacetate.

    Tandem reactions, where the Knoevenagel condensation is followed by another reaction such as a Michael addition, can also lead to a complex product mixture. Carefully controlling the stoichiometry of the reactants is essential in these cases. Additionally, a chemoenzymatic approach, where an enzyme controls the release of the active methylene compound, has been shown to significantly reduce the formation of unwanted co-products[6].

3. Reaction Stalls or is Too Slow

  • Question: My reaction is proceeding very slowly or appears to have stalled. What can I do to increase the reaction rate?

  • Answer: A slow reaction rate can often be addressed by adjusting the reaction temperature. While many Knoevenagel condensations can be performed at room temperature, gentle heating can sometimes be necessary to increase the rate, especially with less reactive substrates[7]. However, be cautious, as excessive heat can lead to side product formation.

    The choice of solvent also plays a significant role in reaction kinetics. Studies have shown that polar solvents, both protic and aprotic, can accelerate the reaction compared to nonpolar solvents[2][3]. For instance, dimethylformamide (DMF) has been reported to be superior to toluene in certain cases[2]. Additionally, increasing the catalyst loading can enhance the reaction rate, but it is important to optimize the amount to avoid potential side reactions[8].

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for a Knoevenagel condensation?

A1: The optimal catalyst is highly dependent on the specific substrates being used. Weak bases such as primary and secondary amines (e.g., piperidine, diethylamine) and their salts are classic choices[1]. Lewis acids like ZnCl₂, CuCl₂, and LaCl₃ have also been employed, particularly in solvent-free conditions. For green chemistry applications, heterogeneous catalysts like hydrotalcites, zeolites, and functionalized silica are gaining popularity due to their ease of separation and reusability. It is often necessary to screen a few catalysts to find the best performer for your specific reaction.

Q2: How does the choice of solvent affect the reaction yield?

A2: The solvent has a profound impact on the Knoevenagel condensation. Polar aprotic solvents like DMF and acetonitrile have been shown to give excellent conversions and selectivities in short reaction times. Polar protic solvents such as ethanol can also be very effective and may be a greener alternative[9][10]. In some systems, water has been successfully used as a solvent, offering significant environmental benefits[11][12]. The polarity of the solvent can influence the kinetics of both the initial addition and the subsequent dehydration step[3].

Q3: Can the Knoevenagel condensation be performed without a solvent?

A3: Yes, solvent-free Knoevenagel condensations are a well-established and environmentally friendly approach. These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst[4]. This method can lead to high yields, simple work-up procedures, and reduced waste.

Q4: Is it necessary to remove water from the reaction?

A4: Since water is a byproduct of the condensation, its removal can shift the reaction equilibrium to favor product formation, thereby increasing the yield[5]. This is particularly important for less favorable reactions. Common methods for water removal include using a Dean-Stark apparatus for azeotropic distillation or adding a drying agent like molecular sieves to the reaction mixture.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various studies to help you compare the effects of different catalysts and solvents on the Knoevenagel condensation yield.

Table 1: Effect of Different Catalysts on Yield

CatalystAldehydeActive Methylene CompoundSolventTemperature (°C)Time (h)Yield (%)Reference
Gallium ChlorideAromatic AldehydesMalononitrileSolvent-freeRoom Temp-High[4]
Ni(NO₃)₂·6H₂O (5 mol%)Substituted BenzaldehydesMalononitrileWaterRoom Temp0.1790[11]
DIPEAcBenzaldehydeEthyl CyanoacetateMDCReflux-High[13]
SeO₂/ZrO₂4-NitrobenzaldehydeMalononitrileWaterRoom Temp0.5High
Zinc(II) Complex (2 mol%)BenzaldehydeMalononitrileMeOHRoom Temp0.598[10]
Calcium Ferrite NPs (10 mol%)BenzaldehydeMalononitrileMethanolReflux0.3395[8]

Table 2: Effect of Different Solvents on Yield

SolventCatalystAldehydeActive Methylene CompoundTemperature (°C)TimeYield (%)Reference
TolueneHydrotalciteBenzaldehyde-Room TempHours61-99[2]
DMFHydrotalciteBenzaldehyde-Room Temp15 min81-99[2]
Ethanol-----97[9]
Water-----66[9]
MethanolZinc(II) ComplexBenzaldehydeMalononitrileRoom Temp30 min98[10]
EthanolCalcium FerriteBenzaldehydeMalononitrileReflux20 min92[8]
WaterCalcium FerriteBenzaldehydeMalononitrileReflux120 min65[8]

Experimental Protocols

Protocol 1: High-Yield Knoevenagel Condensation Using a Heterogeneous Catalyst in Water

This protocol is based on the use of a recyclable solid catalyst in an aqueous medium, promoting a green chemistry approach.

  • Reactant Preparation: In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and the active methylene compound (e.g., malononitrile, 1.1 mmol).

  • Catalyst Addition: Add the solid catalyst (e.g., SeO₂/ZrO₂, 0.1 g) to the flask.

  • Solvent Addition: Add distilled water (5 mL) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused.

  • Product Isolation: Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Solvent-Free Knoevenagel Condensation

This protocol outlines a solvent-free approach, minimizing waste and simplifying the work-up procedure.

  • Reactant and Catalyst Mixing: In a mortar, combine the aldehyde (1 mmol), the active methylene compound (1 mmol), and the catalyst (e.g., gallium chloride)[4].

  • Grinding: Grind the mixture with a pestle at room temperature for the time specified in the relevant literature or until TLC indicates completion of the reaction.

  • Work-up: After the reaction is complete, add cold water to the reaction mixture.

  • Product Isolation: Collect the precipitated solid product by filtration.

  • Purification: Wash the solid product with water and dry it. Further purification by recrystallization can be performed if needed.

Visualizations

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine Aldehyde, Active Methylene Compound, and Catalyst Start->Reactants Solvent Add Solvent (or Solvent-Free) Reactants->Solvent Stir Stir/Heat Reaction Mixture Solvent->Stir Monitor Monitor Progress (TLC) Stir->Monitor Monitor->Stir Incomplete Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify Product (Recrystallization/Chromatography) Extract->Purify End End Purify->End

Caption: General experimental workflow for Knoevenagel condensation.

Troubleshooting_Logic Start Low Yield Issue Catalyst Is the catalyst appropriate? Start->Catalyst Solvent Is the solvent optimal? Catalyst->Solvent Yes Catalyst_Sol Solution: - Use a milder/stronger catalyst - Screen different catalysts Catalyst->Catalyst_Sol No Water Is water being removed? Solvent->Water Yes Solvent_Sol Solution: - Try a polar aprotic/protic solvent - Consider solvent-free conditions Solvent->Solvent_Sol No Temperature Is the temperature adequate? Water->Temperature Yes Water_Sol Solution: - Use Dean-Stark or molecular sieves Water->Water_Sol No Temperature_Sol Solution: - Gently heat the reaction Temperature->Temperature_Sol No End Yield Improved Temperature->End Yes Catalyst_Sol->Solvent Solvent_Sol->Water Water_Sol->Temperature Temperature_Sol->End

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

References

Technical Support Center: Synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction conditions. 3. Degradation of starting materials.1. Extend the reaction time or gently heat the reaction mixture. 2. If using a catalyst-free method, ensure the solvent system (e.g., H2O:EtOH) is appropriate.[1] For catalyzed reactions, consider screening different weak bases like piperidine or pyridine.[1][2] 3. Check the purity of pyridine-4-carbaldehyde, as it can oxidize over time. Use freshly distilled or purified aldehyde if necessary.
Discolored Product (Yellow or Brown) Presence of impurities or byproducts.Recrystallize the crude product from a 50% water-ethanol mixture to obtain a white solid.[1]
Unexpected Peaks in NMR Spectrum 1. Presence of unreacted starting materials (pyridine-4-carbaldehyde and/or malononitrile). 2. Formation of side products such as Michael adducts or self-condensation products of the aldehyde.1. Compare the spectrum with the known spectra of the starting materials to identify their characteristic peaks. Improve purification to remove them. 2. Further purification by column chromatography may be necessary if recrystallization is insufficient.
Product is an Oil or Gummy Solid 1. Presence of residual solvent. 2. Significant amount of impurities preventing crystallization.1. Ensure the product is thoroughly dried under vacuum. 2. Purify the crude product using column chromatography before attempting recrystallization.
Inconsistent Melting Point The product is impure.Recrystallize the product until a sharp and consistent melting point is achieved (literature value: 100-101 °C).[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is achieved through a Knoevenagel condensation.[1][3] This reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound (malononitrile), to the carbonyl group of an aldehyde (pyridine-4-carbaldehyde). This is followed by a dehydration step to yield the final α,β-unsaturated product.[3]

Q2: Are catalysts necessary for this reaction?

A2: Not always. A facile and high-yielding synthesis has been reported to occur without a catalyst in a water-ethanol mixture at room temperature.[1] However, Knoevenagel condensations are often catalyzed by weak bases such as piperidine or pyridine.[1][2] The pyridine ring of the aldehyde itself may play a role in activating the reactants.[1]

Q3: What are the most common side reactions to be aware of?

A3: While the Knoevenagel condensation can be very efficient, potential side reactions include:

  • Michael Addition: The product, being an electron-deficient alkene, can react with another equivalent of the malononitrile carbanion.

  • Self-condensation of Pyridine-4-carbaldehyde: This is more likely if a strong base is used instead of a weak one.[3]

  • Formation of a Bis-adduct: It is possible for the initial adduct to react with another molecule of the aldehyde.

Q4: What is the expected yield for this synthesis?

A4: Under optimized catalyst-free conditions in a water-ethanol mixture, yields can be excellent, in the range of 90-95%.[1]

Q5: How can the purity of the final product be assessed?

A5: The purity can be determined by techniques such as:

  • Melting Point: A sharp melting point consistent with the literature value (100-101 °C) indicates high purity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure and identify any impurities.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the nitrile (C≡N) and alkene (C=C) groups and the absence of a carbonyl (C=O) peak from the starting aldehyde confirm the product's formation.

  • Elemental Analysis: This provides the elemental composition of the compound.

Experimental Protocol: Catalyst-Free Synthesis

This protocol is adapted from a reported facile, catalyst-free Knoevenagel condensation.[1]

Materials:

  • Pyridine-4-carbaldehyde

  • Malononitrile

  • Ethanol (EtOH)

  • Deionized Water (H2O)

Procedure:

  • In a suitable reaction flask, dissolve pyridine-4-carbaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water.

  • Add malononitrile (1 equivalent) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solid product that precipitates is collected by filtration.

  • The collected solid is washed with a cold 50% water-ethanol mixture.

  • For further purification, the product can be recrystallized from a 50% water-ethanol mixture to yield 2-(pyridin-4-ylmethylene)malononitrile as a white solid.

Visualizations

Reaction Pathway and Potential Side Reaction

G cluster_main Knoevenagel Condensation (Main Reaction) cluster_side Potential Side Reaction (Michael Addition) Pyridine-4-carbaldehyde Pyridine-4-carbaldehyde Product This compound Pyridine-4-carbaldehyde->Product + Malononitrile Malononitrile Malononitrile Malononitrile->Product Water Water Product->Water - H2O Product_side This compound Michael_Adduct Michael Addition Product Product_side->Michael_Adduct + Malononitrile Anion Malononitrile_anion Malononitrile Anion Malononitrile_anion->Michael_Adduct G Start Start Low_Yield Low Yield? Start->Low_Yield Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Extend_Time Extend Reaction Time / Gentle Heat Check_Purity->Extend_Time Check_Conditions Verify Reaction Conditions Extend_Time->Check_Conditions Check_Conditions->Impure_Product Recrystallize Recrystallize from EtOH/H2O Impure_Product->Recrystallize Yes End End Impure_Product->End No Analyze_Product Analyze Purified Product (NMR, MP) Recrystallize->Analyze_Product Column_Chromatography Column Chromatography Column_Chromatography->Analyze_Product Analyze_Product->Column_Chromatography Still Impure Analyze_Product->End Pure

References

Technical Support Center: Enhancing the Stability of Cyano-Substituted Ethylenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions to improve the stability of cyano-substituted ethylenes, such as cyanoacrylates and vinylidene cyanide, during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: Why is my cyano-substituted ethylene monomer polymerizing prematurely in the container?

A1: Premature polymerization is the most common stability issue. It is almost always caused by unintended anionic polymerization initiated by weak bases or nucleophiles.[1] The primary culprit is moisture from the air or on the surface of the container.[2][3] Even minute amounts of water can act as a nucleophile, attacking the electrophilic carbon-carbon double bond and starting a rapid chain reaction.[2] Other initiators can include alcohols, amines, phosphines, and certain metal ions.[1][2]

Q2: How can I properly store my cyano-substituted ethylene monomers to prevent degradation?

A2: To maximize shelf life, monomers should be stored in a cool, dry environment. For long-term storage, refrigeration or freezing at temperatures below 40°F (4.4°C) is recommended, which can extend freshness for up to 30 months.[4] Always allow the monomer to gradually warm to room temperature before opening to prevent condensation of atmospheric moisture inside the container.[4] The monomers are typically sold with stabilizers already added; ensure the container is tightly sealed to prevent stabilizer evaporation and moisture ingress.[1]

Q3: What is the role of temperature in the stability of these compounds?

A3: Temperature significantly impacts both the monomer and the resulting polymer.

  • Monomer Storage: Low temperatures slow down potential degradation reactions and prevent premature polymerization.[4][5]

  • Polymer Degradation: Elevated temperatures accelerate the degradation of poly(cyanoacrylates). Standard poly(ethyl 2-cyanoacrylate) adhesives show a significant decrease in bond strength at temperatures of 60-80°C and rapid reductions above 100°C.[6][7] The degradation mechanism can involve "unzipping" of the polymer chain, releasing monomer units.[6] Specialized formulations, however, can withstand continuous temperatures up to 250°F (120°C) or even higher.[8]

Q4: What are the primary degradation pathways for poly(cyanoacrylates)?

A4: The main degradation pathway for poly(cyanoacrylates) is hydrolytic scission of the polymer chain, especially in the presence of water or in alkaline conditions.[9][10] This process, which can be catalyzed by esterases in biological environments, results in the formation of formaldehyde and an alkyl cyanoacetate.[9][11] Another degradation mechanism, particularly at high temperatures, is thermal "unzipping," where the polymer chain depolymerizes to release monomer units.[6]

Q5: How do different alkyl chain lengths (e.g., methyl, butyl, octyl) affect stability?

A5: The length of the alkyl ester chain influences the degradation rate. As the homologous series is ascended (e.g., from methyl to butyl), the rate of hydrolytic degradation under neutral conditions decreases.[9][10] For instance, after 48 hours in a buffer solution, poly(butyl cyanoacrylate) (PBCA) nanoparticles showed 88% degradation, whereas poly(octyl cyanoacrylate) (POCA) nanoparticles showed only 3% degradation.[11] Longer-chain forms degrade more slowly and exhibit minimal toxic effects because the formation of toxic formaldehyde is slower.[12]

Q6: What types of stabilizers are used, and how do they work?

A6: Two main types of stabilizers are used in commercial formulations:

  • Anionic Polymerization Inhibitors: These are acidic stabilizers (e.g., sulfuric acid, methane sulfonic acid, sulfur dioxide) that prevent premature polymerization by neutralizing the basic initiators like moisture.[13][14][15]

  • Free Radical Inhibitors: These stabilizers (e.g., hydroquinone, p-methoxy phenol, Butylated Hydroxyanisole (BHA)) prevent polymerization that could be initiated by free radicals, often from light exposure or impurities.[14][15] Commercial formulations typically contain a combination of both types of stabilizers.[6][14]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Monomer solidifies in bottle 1. Moisture contamination.[2] 2. Insufficient acidic stabilizer.[13] 3. Storage at elevated temperatures.[4]1. Store in a desiccator or with desiccant packs. 2. Allow refrigerated containers to reach room temperature before opening.[4] 3. If synthesizing, ensure adequate addition of an acidic stabilizer (e.g., SO₂, H₂SO₄).[14]
Inconsistent polymerization/curing time 1. Variable humidity levels.[2] 2. Temperature fluctuations.[4][5] 3. Presence of acidic or basic residues on the substrate.1. Control the humidity in the experimental environment. 2. Ensure both the monomer and substrate are at a consistent temperature (70-80°F or 21-27°C is optimal for curing).[4] 3. Thoroughly clean and neutralize all substrates before application.
Poor bond strength or polymer film degrades rapidly 1. Hydrolytic degradation due to moisture.[6] 2. High-temperature environment.[7][8] 3. Exposure to alkaline conditions.[9][10]1. Use longer-chain alkyl cyanoacrylates (e.g., butyl, octyl) for applications in moist environments.[11][12] 2. For high-heat applications, use a thermally resistant formulation.[8] 3. Protect the polymer from basic substances.
Discoloration of monomer or polymer 1. Reaction with impurities. 2. Degradation due to UV light exposure.1. Use high-purity monomers. 2. Store monomers and polymers in opaque or amber containers to protect from light.

Data Presentation: Stability & Performance

Table 1: Thermal Resistance of Cyanoacrylate Formulations

Formulation Type Maximum Continuous Operating Temperature Intermittent Spike Temperature Reference
Standard Ethyl Cyanoacrylate~180°F (82°C)-[8]
Specialized High-Temperature GradeUp to 250°F (120°C)Higher, unspecified[8]
Specialized (with secondary heat cure)Up to 482°F (250°C)-[8]
Poly(ethyl 2-cyanoacrylate)Glass Transition Temp: 140-150°CBond strength decreases at 60-80°C[6]

Table 2: Degradation of Poly(alkyl cyanoacrylate) (PACA) Nanoparticles

Polymer Degradation Condition Time % Degradation Reference
Poly(butyl cyanoacrylate) (PBCA)Glycine Buffer (pH 9)48 hours88%[11]
Poly(octyl cyanoacrylate) (POCA)Glycine Buffer (pH 9)48 hours3%[11]

Table 3: Common Stabilizers for Cyanoacrylate Formulations

Stabilizer Type Example Typical Concentration (ppm) Function Reference
Anionic (Vapor Phase)Sulfur Dioxide (SO₂)VariesInhibits moisture-induced polymerization in the headspace of the container.[14]
Anionic (Liquid Phase)Sulfuric Acid (H₂SO₄)VariesNeutralizes basic impurities/initiators within the liquid monomer.[14][15]
Free RadicalHydroquinone20 - 50Scavenges free radicals to prevent radical-induced polymerization.[14][15]
Free RadicalButylated Hydroxyanisole (BHA)25 to 75 times the amount of hydroquinoneWorks with hydroquinone to inhibit radical polymerization.[15]
Free Radicalp-Methoxy Phenol50 - 200Additional free radical stabilizer.[14]

Visualizations and Workflows

Anionic_Polymerization Anionic Polymerization of Cyanoacrylate Monomer Cyanoacrylate Monomer Attack Nucleophilic Attack Monomer->Attack Initiator Initiator (e.g., H₂O, OH⁻) Initiator->Attack Initiates Carbanion Propagating Carbanion (Resonance Stabilized) Attack->Carbanion Forms Chain Chain Elongation Carbanion->Chain Attacks Monomer2 Another Monomer Monomer2->Chain Polymer Poly(cyanoacrylate) Chain Chain->Polymer Lengthens Chain

Caption: Anionic polymerization pathway of cyanoacrylates initiated by a weak nucleophile.

Troubleshooting_Workflow Troubleshooting Premature Polymerization Start Monomer Polymerized Unexpectedly Check_Storage Was it stored in a cool, dry place (<40°F)? Start->Check_Storage Check_Handling Was container warmed to room temp before opening? Check_Storage->Check_Handling Yes Sol_Storage Action: Improve storage conditions. Store in refrigerator/freezer with desiccant. Check_Storage->Sol_Storage No Check_Contamination Is there visible water or residue on glassware/substrate? Check_Handling->Check_Contamination Yes Sol_Handling Action: Implement proper handling. Always allow gradual warming before use. Check_Handling->Sol_Handling No Sol_Contamination Action: Ensure all equipment is scrupulously dry and clean. Use anhydrous solvents. Check_Contamination->Sol_Contamination Yes Sol_Stabilizer Root Cause Likely: Insufficient Stabilizer. Consider using a fresh batch or a different formulation. Check_Contamination->Sol_Stabilizer No Stabilization_Strategy Overview of Stabilization Strategies instability Instability Pathways Anionic Polymerization Radical Polymerization Hydrolytic Degradation stabilizers Stabilization Methods Acidic Stabilizers Radical Inhibitors Structural Modification stabilizers:s1->instability:p1 Prevents stabilizers:s2->instability:p2 Prevents stabilizers:s3->instability:p3 Reduces examples Examples H₂SO₄, SO₂ Hydroquinone, BHA Longer Alkyl Chains, Copolymerization stabilizers:s1->examples:e1 stabilizers:s2->examples:e2 stabilizers:s3->examples:e3

References

Technical Support Center: Managing Solubility of 1,1-dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1,1-dicyano-2-(pyridine-4-yl)ethylene.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which organic solvents should I first attempt to dissolve this compound?

A2: Based on the structure, polar aprotic solvents are the most promising for initial solubility tests. We recommend starting with solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Other polar solvents like acetonitrile, acetone, and alcohols (methanol, ethanol) may also be effective, though potentially to a lesser extent.

Q3: Can I improve the aqueous solubility of this compound?

A3: Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this one.[1] The pyridine moiety in the structure contains a basic nitrogen atom, which can be protonated. Therefore, adjusting the pH of the aqueous solution to the acidic range (e.g., pH 2-5) should increase its solubility. Other methods include the use of co-solvents, surfactants, and cyclodextrins.

Q4: Are there any known stability issues I should be aware of when preparing solutions?

A4: While specific stability data is not available, it is good practice to assess the stability of your compound under the chosen solubilization conditions. For instance, if you are using acidic or basic conditions to improve solubility, you should verify that this does not cause degradation of the compound over the timeframe of your experiment. This can be checked by techniques like HPLC or TLC by comparing a freshly prepared sample to one that has been incubated under the experimental conditions.

Troubleshooting Guide

Issue 1: The compound is not dissolving in my chosen solvent.
Potential Cause Troubleshooting Step Rationale
Insufficient solvent volumeGradually add more solvent while observing for dissolution.The concentration may be above the solubility limit.
Inappropriate solvent choiceAttempt to dissolve the compound in a small amount of a different solvent from the recommended list (see Table 1).Solubility is highly dependent on the solvent's polarity and other properties.
Low dissolution rateGently warm the mixture and/or use sonication.These methods increase the kinetic energy, which can accelerate the dissolution of a solid.
Compound is in a stable crystalline formIf the experiment allows, consider techniques like creating an amorphous solid dispersion.Amorphous forms are generally more soluble than their crystalline counterparts.
Issue 2: The compound precipitates out of solution during my experiment.
Potential Cause Troubleshooting Step Rationale
Change in solvent composition (e.g., adding an aqueous buffer to a DMSO stock)Decrease the final concentration of the compound in the assay. Use a higher percentage of the organic co-solvent if the experimental system tolerates it.The compound may be precipitating due to the addition of a less favorable "anti-solvent".
Temperature changeEnsure the temperature of the solution is maintained throughout the experiment.Solubility is often temperature-dependent.
pH shiftIf using pH modification for solubilization, ensure the final solution is buffered to maintain the desired pH.A change in pH can lead to the deprotonation of the pyridine nitrogen, reducing solubility.
Exceeded thermodynamic solubilityPrepare a supersaturated solution and then allow it to equilibrate to determine the thermodynamic solubility. Work below this concentration.A solution might initially appear clear but can precipitate over time as it reaches equilibrium.

Solubility Data

The following table provides a qualitative summary of the expected solubility of this compound in common laboratory solvents. This is based on its chemical structure and general principles of solubility. Experimental verification is highly recommended.

Table 1: Qualitative Solubility of this compound

SolventSolvent TypeExpected Solubility
WaterPolar ProticSparingly Soluble to Insoluble
Methanol, EthanolPolar ProticSlightly Soluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
AcetonitrilePolar AproticSlightly to Moderately Soluble
AcetonePolar AproticSlightly Soluble
Dichloromethane (DCM)Non-polarSparingly Soluble to Insoluble
Hexanes, HeptaneNon-polarInsoluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of this compound in a clean, dry vial.

  • Add a small volume of the chosen organic solvent (e.g., DMSO).

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • If the solid does not dissolve, incrementally add more solvent until a clear solution is obtained.

  • Once dissolved, add the solvent to reach the final desired concentration.

  • Store the stock solution as per the compound's stability recommendations, typically at -20°C or -80°C for long-term storage.

Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
  • Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • In a separate container, prepare the desired aqueous buffer (e.g., citrate buffer for pH 3-6 or phosphate buffer for pH 6-8).

  • While vigorously stirring the aqueous buffer, slowly add the organic stock solution dropwise.

  • Monitor the solution for any signs of precipitation.

  • If precipitation occurs, consider using a more acidic buffer to protonate the pyridine nitrogen, which is expected to increase solubility.

  • The final concentration of the organic co-solvent should be kept as low as possible and be compatible with the intended experimental system.

Visualizations

Troubleshooting_Workflow start Start: Dissolve Compound dissolved Compound Dissolved? start->dissolved end_success Proceed with Experiment dissolved->end_success Yes troubleshoot_dissolution Troubleshoot Dissolution: - Try different solvent - Apply heat/sonication - Increase solvent volume dissolved->troubleshoot_dissolution No precipitate Precipitation Occurs? precipitate->end_success No troubleshoot_precipitation Troubleshoot Precipitation: - Lower concentration - Adjust pH - Add co-solvent precipitate->troubleshoot_precipitation Yes end_success->precipitate end_fail Re-evaluate Approach troubleshoot_dissolution->dissolved troubleshoot_precipitation->precipitate troubleshoot_precipitation->end_fail

Caption: Troubleshooting workflow for solubility issues.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation weigh Weigh Compound add_solvent Add Minimal Organic Solvent weigh->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution add_more_solvent Add More Solvent check_dissolution->add_more_solvent No final_volume Adjust to Final Concentration check_dissolution->final_volume Yes add_more_solvent->dissolve store Store Appropriately final_volume->store

Caption: Workflow for preparing a stock solution.

References

preventing byproduct formation in dicyanovinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of dicyanovinylpyridine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of dicyanovinylpyridine, which is typically achieved through a Knoevenagel condensation of a pyridinecarboxaldehyde with malononitrile.

1. Low Yield of Dicyanovinylpyridine

  • Question: My reaction is resulting in a low yield of the desired dicyanovinylpyridine product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the catalyst is active and used in the appropriate amount.

    • Suboptimal Catalyst: The choice and amount of base catalyst are crucial.

      • Solution: Weakly basic amines like piperidine or triethylamine are commonly used. If using a very weak base, the reaction may be slow. Conversely, a base that is too strong can promote side reactions.[1] Experiment with different catalysts and optimize the catalyst loading. Some studies have shown that triethylamine can be an effective substitute for pyridine.

    • Poor Quality Reagents: The purity of the pyridinecarboxaldehyde and malononitrile is important.

      • Solution: Ensure the starting materials are pure and dry. Impurities in the aldehyde can inhibit the reaction. Malononitrile is susceptible to degradation and should be used when fresh or purified if necessary.

    • Inappropriate Solvent: The solvent can significantly influence the reaction rate and yield.

      • Solution: Protic solvents like ethanol are often effective for Knoevenagel condensations as they can help to stabilize intermediates.[2] If you are using an aprotic solvent and experiencing low yields, consider switching to ethanol or a mixture of ethanol and water.

2. Presence of a Significant Amount of an Unidentified Byproduct

  • Question: I am observing a significant byproduct in my reaction mixture that is difficult to characterize. What are the likely side products and how can I prevent their formation?

  • Answer: The most common byproducts in dicyanovinylpyridine synthesis are the result of side reactions involving the starting materials or the product itself.

    • Michael Addition Adduct: The dicyanovinylpyridine product is an electron-deficient alkene and can act as a Michael acceptor. It can react with another molecule of malononitrile (or other nucleophiles present) to form a Michael adduct.

      • Prevention:

        • Stoichiometry Control: Use a strict 1:1 stoichiometry of the pyridinecarboxaldehyde and malononitrile. An excess of malononitrile will favor the formation of the Michael adduct.

        • Slow Addition: Add the malononitrile slowly to the reaction mixture containing the aldehyde and catalyst. This helps to keep the concentration of the nucleophile low and minimizes the chance of a second addition to the product.

        • Catalyst Choice: The basicity of the catalyst can influence the rate of the Michael addition. Experiment with milder bases.

    • Aldehyde Self-Condensation (Aldol Condensation): If a strong base is used, the pyridinecarboxaldehyde can undergo self-condensation.[1]

      • Prevention:

        • Use a Weak Base: Avoid strong bases like sodium hydroxide or potassium carbonate. Stick to weaker amine bases such as piperidine or triethylamine.

    • Polymerization: The vinyl group in dicyanovinylpyridine can be susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators.

      • Prevention:

        • Moderate Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

        • Inert Atmosphere: If polymerization is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent radical-initiated polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of dicyanovinylpyridine?

A1: The synthesis of dicyanovinylpyridine from a pyridinecarboxaldehyde and malononitrile proceeds via a Knoevenagel condensation. The mechanism involves the base-catalyzed deprotonation of malononitrile to form a carbanion, which then acts as a nucleophile and attacks the carbonyl carbon of the pyridinecarboxaldehyde. This is followed by a dehydration step to yield the dicyanovinylpyridine product.

Q2: Which catalyst is better for this reaction: piperidine or triethylamine?

A2: Both piperidine and triethylamine are commonly used and effective catalysts for the Knoevenagel condensation. The choice between them can depend on the specific substrate and reaction conditions. Triethylamine is less nucleophilic than piperidine, which can sometimes be advantageous in minimizing certain side reactions. Some studies have explored triethylamine as a "greener" alternative to pyridine-based catalysts. It is recommended to perform small-scale optimization experiments to determine the best catalyst for your specific application.

Q3: How can I purify the dicyanovinylpyridine product from the reaction mixture?

A3: Purification can typically be achieved through the following methods:

  • Precipitation: The dicyanovinylpyridine product is often a solid. After the reaction is complete, pouring the reaction mixture into cold water can cause the product to precipitate. The solid can then be collected by filtration.

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.

  • Column Chromatography: If precipitation and recrystallization are insufficient to remove impurities, column chromatography on silica gel is an effective purification method. A mixture of ethyl acetate and hexane is a common eluent system.

Q4: Are there any specific analytical techniques to identify the byproducts?

A4: Yes, several analytical techniques can be used to identify byproducts:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The chemical shifts and coupling constants of the protons and carbons in the byproduct will provide information about its structure. For example, the formation of a Michael adduct would result in the disappearance of the vinyl proton signal and the appearance of new aliphatic proton signals.

  • Mass Spectrometry (MS): MS provides the molecular weight of the byproduct, which is a crucial piece of information for determining its molecular formula.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly useful for separating the components of the reaction mixture and obtaining mass spectra for each component, allowing for the identification of byproducts even at low concentrations.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields reported in the literature for Knoevenagel condensations of aromatic aldehydes with malononitrile. While specific data for every pyridinecarboxaldehyde isomer is not always available, these provide a general guideline.

AldehydeCatalystSolventTemperature (°C)TimeYield (%)Reference
BenzaldehydePiperidineEthanolReflux2 h>90Generic Protocol
4-ChlorobenzaldehydeGrinding (no catalyst)Solvent-freeRoom Temp5 min95Generic Protocol
Various Aromatic AldehydesHeterogeneous Basic CatalystEthanolRoom Temp5-60 min84-99Generic Protocol

Experimental Protocols

General Protocol for the Synthesis of 2-((pyridin-4-yl)methylene)malononitrile

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pyridinecarboxaldehyde (1 equivalent), malononitrile (1 equivalent), and ethanol as the solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine or triethylamine (e.g., 0.1 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting aldehyde on TLC), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into a beaker of cold water to induce precipitation.

  • Purification: Wash the collected solid with cold water and then dry it. For higher purity, recrystallize the solid from ethanol.

Visualizations

Knoevenagel_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Malononitrile Malononitrile Carbanion Carbanion Malononitrile->Carbanion + Base Base Base Carbanion_ref Pyridinecarboxaldehyde Pyridinecarboxaldehyde Intermediate Intermediate Pyridinecarboxaldehyde->Intermediate + Carbanion Intermediate_ref Product Dicyanovinylpyridine Water Water Product->Water - H2O

Caption: Mechanism of the Knoevenagel Condensation for Dicyanovinylpyridine Synthesis.

Byproduct_Formation Start Pyridinecarboxaldehyde + Malononitrile Desired_Product Dicyanovinylpyridine Start->Desired_Product Knoevenagel Condensation Byproduct2 Aldehyde Self-Condensation Product Start->Byproduct2 Strong Base Byproduct1 Michael Adduct Desired_Product->Byproduct1 + Malononitrile (Excess) Byproduct3 Polymer Desired_Product->Byproduct3 Heat / Initiators

Caption: Potential Pathways for Byproduct Formation in Dicyanovinylpyridine Synthesis.

Troubleshooting_Workflow cluster_issue Identify Issue cluster_analysis Analyze Reaction Mixture cluster_diagnosis Diagnose Cause cluster_solution Implement Solution Issue Low Yield or Impure Product Analysis TLC, NMR, LC-MS Issue->Analysis Cause1 Incomplete Reaction Analysis->Cause1 Cause2 Michael Addition Analysis->Cause2 Cause3 Aldol Condensation Analysis->Cause3 Cause4 Polymerization Analysis->Cause4 Solution1 Extend Reaction Time/ Increase Temperature Cause1->Solution1 Solution2 Adjust Stoichiometry/ Slow Addition Cause2->Solution2 Solution3 Use Weaker Base Cause3->Solution3 Solution4 Lower Temperature/ Inert Atmosphere Cause4->Solution4

Caption: Troubleshooting Workflow for Dicyanovinylpyridine Synthesis.

References

Technical Support Center: Synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 1,1-dicyano-2-(pyridine-4-yl)ethylene. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparison of different synthetic methodologies.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Knoevenagel condensation of 4-pyridinecarboxaldehyde and malononitrile.

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction mechanism for the synthesis of this compound? A1: The synthesis is a Knoevenagel condensation. It involves the nucleophilic addition of an active hydrogen compound (malononitrile) to a carbonyl group (4-pyridinecarboxaldehyde), followed by a dehydration reaction to form the carbon-carbon double bond. The reaction is often catalyzed by a weak base.[1]

  • Q2: Why is my reaction yield consistently low? A2: Low yields can result from several factors. Incomplete reaction is a common cause; ensure you are monitoring the reaction progress using thin-layer chromatography (TLC). The choice of solvent and catalyst can also significantly impact the yield. For instance, while the reaction can be performed catalyst-free in a water:ethanol mixture with excellent yields, aprotic solvents like acetonitrile or protic solvents like pure ethanol may result in lower yields and require longer reaction times or heating.[2] Side reactions, such as the self-condensation of the aldehyde, can also reduce the yield, especially if a strong base is used.[1]

  • Q3: My product is a dark, sticky solid. How can I improve its appearance and purity? A3: The formation of a black, sticky product has been observed, particularly in aqueous or solvent-free conditions.[2] To mitigate this, using a mixed solvent system like 50% water:ethanol can be beneficial, leading to a cleaner reaction and easier product isolation.[2] Purification by recrystallization, for example from a mixture of hexane and dichloromethane, can also improve the purity and appearance of the final product.[3]

  • Q4: Is a catalyst always necessary for this reaction? A4: No, a catalyst is not always required. A facile, catalyst-free Knoevenagel condensation of pyridinecarboxaldehydes and malononitrile has been reported with high yields in a water:ethanol mixture at room temperature.[2] However, in other solvent systems or under different conditions, a catalyst may be necessary to achieve a reasonable reaction rate and yield.

  • Q5: What are some alternative methods for this synthesis? A5: Besides the conventional solution-phase synthesis, microwave-assisted synthesis is a viable alternative. This method can offer advantages such as shorter reaction times and high yields. For example, the reaction of an aldehyde with malononitrile under microwave irradiation in methanol has been reported to be complete in 30 minutes at 60°C.[3]

Comparison of Synthesis Methodologies

The following table summarizes different reported methods for the synthesis of this compound and related compounds, providing a comparison of their key parameters.

MethodologyCatalystSolventTemperatureReaction TimeYieldReference
Catalyst-FreeNone50% H₂O:EtOHRoom Temp.30 min95%[2]
Microwave-AssistedNoneMethanol60°C30 minHigh (unspecified for this specific product)[3]
Heterogeneous CatalysisPyridinedicarboxamide functionalized mesoporous organosilicaEthanol40°C2 h>90% (for benzaldehyde derivatives)[4]
SonicationAmmonium AcetateSolvent-FreeRoom Temp.5-7 minHigh (for various benzaldehyde derivatives)[1]

Detailed Experimental Protocol

This protocol is adapted from a reported catalyst-free synthesis of this compound.[2]

Materials:

  • 4-Pyridinecarboxaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol

  • Deionized Water

Procedure:

  • In a suitable reaction vessel, dissolve 1 mmol of 4-pyridinecarboxaldehyde and 1 mmol of malononitrile in a 1:1 mixture of water and ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

  • Upon completion, the product will precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the product with cold water.

  • Dry the product under vacuum to obtain this compound.

Characterization Data:

  • ¹³C-NMR (125 MHz, CDCl₃): δ 109.8, 116.9, 125.0, 129.08, 136.83, 148.6, 152.1, 153.2, 163.0.[2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the catalyst-free synthesis of this compound.

experimental_workflow reagents 1. Reagent Preparation - 4-Pyridinecarboxaldehyde - Malononitrile - 50% H₂O:EtOH reaction 2. Reaction - Stir at Room Temp. - 30 minutes reagents->reaction monitoring 3. Monitoring - Thin-Layer Chromatography reaction->monitoring isolation 4. Product Isolation - Filtration monitoring->isolation washing 5. Washing - Cold Water isolation->washing drying 6. Drying - Vacuum washing->drying product Final Product: This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

References

troubleshooting aggregation-caused quenching in fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Fluorescent Dyes

Welcome to the technical support center for troubleshooting issues related to fluorescent dyes. This guide provides detailed answers to frequently asked questions (FAQs) and practical troubleshooting advice to help you address challenges with aggregation-caused quenching (ACQ) in your experiments.

Frequently Asked Questions (FAQs) about Aggregation-Caused Quenching (ACQ)

Q1: What is Aggregation-Caused Quenching (ACQ)?

Aggregation-Caused Quenching (ACQ) is a common phenomenon where fluorescent dyes exhibit reduced or completely suppressed light emission at high concentrations in solution or in the solid state.[1][2] This occurs because the dye molecules tend to form aggregates through intermolecular interactions, such as π-π stacking and hydrophobic interactions.[3] These aggregates create non-radiative decay pathways for the excited state energy, causing the energy to be dissipated as heat rather than emitted as light (fluorescence).[3][4] This effect is a significant challenge in applications requiring bright and stable fluorescence, such as bio-imaging, sensing, and organic light-emitting diodes (OLEDs).[1][2]

cluster_0 Monomeric State (Dilute Solution) cluster_1 Aggregated State (Concentrated Solution) Monomer Dye Monomer ExcitedMonomer Excited State Monomer->ExcitedMonomer Light Absorption Fluorescence Strong Fluorescence (Radiative Decay) ExcitedMonomer->Fluorescence Aggregate Dye Aggregate ExcitedAggregate Excited State Aggregate->ExcitedAggregate Light Absorption Quenching Quenching (Non-Radiative Decay) ExcitedAggregate->Quenching

Caption: Mechanism of ACQ vs. Monomer Emission.

Q2: What are the primary factors that cause ACQ?

Several factors can induce or enhance the aggregation of fluorescent dyes, leading to quenching. Understanding these factors is the first step in troubleshooting.

  • High Dye Concentration: This is the most direct cause. As concentration increases, the average distance between dye molecules decreases, promoting aggregation.[5][6][7]

  • Poor Solvent Quality: Hydrophobic dye molecules tend to aggregate in polar solvents like water, where they are poorly solvated.[1][6] The dye molecules minimize their contact with the unfavorable solvent by clustering together.

  • Solution pH: Changes in pH can alter the charge state of a dye molecule.[8] For ionizable dyes, pH values that neutralize the charge can reduce electrostatic repulsion between molecules, facilitating aggregation.[2]

  • Ionic Strength: High salt concentrations in aqueous solutions can screen the electrostatic repulsion between charged dye molecules and promote hydrophobic interactions, leading to aggregation.[6]

  • Temperature: The effect of temperature can be complex. While increased temperature can sometimes disrupt aggregates through thermal agitation, it can also decrease the solubility of some dyes or surfactants, promoting aggregation.[9][10]

  • Molecular Structure: Dyes with large, planar aromatic structures are particularly prone to π-π stacking and aggregation.[6]

Q3: How can I confirm that fluorescence loss is due to ACQ?

Observing a decrease in fluorescence intensity is not sufficient to diagnose ACQ. You can perform the following experiments to confirm that aggregation is the root cause:

  • Concentration Titration: Measure the fluorescence intensity of a serial dilution of your dye. If ACQ is occurring, you will observe a non-linear relationship where the fluorescence intensity initially increases with concentration, then plateaus, and finally decreases at higher concentrations.[5][11]

  • Absorption Spectroscopy: Monitor the UV-Vis absorption spectrum as a function of concentration. Dye aggregation often leads to changes in the absorption spectrum, such as the appearance of a new blue-shifted band (H-aggregate) or a red-shifted band (J-aggregate).[6][12] The presence of an isosbestic point suggests an equilibrium between two or more species (e.g., monomer and dimer).[6]

  • Solvent Study: Dissolve the dye in a "good" solvent (e.g., a nonpolar organic solvent for a hydrophobic dye) and a "poor" solvent (e.g., water). A significantly higher fluorescence in the good solvent compared to the poor solvent at the same concentration is a strong indicator of ACQ.[6]

Troubleshooting Guides for ACQ

If you have identified ACQ as the problem, the following guides provide actionable strategies and experimental protocols to mitigate it.

Issue 1: Fluorescence is quenched at my desired working concentration.

Solution: Optimize dye concentration and environmental conditions.

Troubleshooting Workflow

Start Observation: Low Fluorescence Signal CheckConc Is Dye Concentration High? Start->CheckConc CheckEnv Is Solvent/Buffer Suboptimal? CheckConc->CheckEnv No ActionDilute Action: Perform Dilution Series to Find Optimal Concentration CheckConc->ActionDilute Yes ConsiderAdditives Can Additives be Used? CheckEnv->ConsiderAdditives No ActionSolvent Action: Test Different Solvents or Co-solvents CheckEnv->ActionSolvent Yes ActionpH Action: Adjust pH and Ionic Strength CheckEnv->ActionpH Adjust Environment ActionAdditive Action: Add Surfactants or Other Dispersing Agents ConsiderAdditives->ActionAdditive Yes EndFail Consider Alternative Dye (e.g., AIE-gen) ConsiderAdditives->EndFail No End Problem Solved: Fluorescence Recovered ActionDilute->End ActionSolvent->End ActionpH->End ActionAdditive->End

Caption: A logical workflow for troubleshooting ACQ.

Experimental Protocol: Dye Concentration Titration

  • Prepare Stock Solution: Prepare a concentrated stock solution of your dye (e.g., 1-10 mM) in an appropriate "good" solvent where it is highly soluble and monomeric (e.g., DMSO, DMF).

  • Create Dilution Series: Prepare a series of dilutions from the stock solution in your experimental buffer or solvent, ranging from very dilute (nM) to highly concentrated (µM-mM).

  • Measure Absorbance and Fluorescence: For each concentration, measure the absorbance at the dye's λ_max to confirm the concentration (using Beer-Lambert law in the linear range). Then, measure the fluorescence emission at the appropriate excitation wavelength.

  • Analyze Data: Plot the fluorescence intensity as a function of dye concentration. The ideal working range is the linear portion of this curve before the intensity plateaus or decreases.

Issue 2: My hydrophobic dye aggregates in an aqueous buffer.

Solution: Modify the solvent environment or use additives to increase dye solubility and prevent aggregation.

Strategy A: Use Co-solvents

Adding a miscible organic solvent can improve the solubility of hydrophobic dyes.

  • Recommended Co-solvents: DMSO, DMF, ethanol, or methanol.

  • Procedure: Start by adding a small percentage (e.g., 1-5% v/v) of the co-solvent to your aqueous buffer and observe the effect on fluorescence. Gradually increase the percentage, but be mindful of the potential impact on your biological system (e.g., protein denaturation).

Strategy B: Use Surfactants

Surfactants can encapsulate hydrophobic dyes within micelles, effectively isolating them from each other and preventing aggregation.[13][14][15]

Dye Hydrophobic Dye (Aggregated in Water) Micelle Micelle-Encapsulated Dye (Fluorescent) Dye->Micelle + Surfactant (above CMC) Surfactant Surfactant Monomers Surfactant->Micelle

Caption: Surfactants form micelles to prevent dye aggregation.

Experimental Protocol: Surfactant Screening

  • Select Surfactants: Choose a few surfactants to test based on your system's requirements (see table below).

  • Prepare Solutions: Prepare solutions of your dye in the experimental buffer containing different concentrations of the surfactant. It is crucial to test concentrations both below and above the surfactant's Critical Micelle Concentration (CMC).

  • Incubate: Allow the solutions to equilibrate.

  • Measure Fluorescence: Measure the fluorescence intensity. A significant increase in fluorescence for solutions with surfactant concentrations above the CMC indicates successful prevention of ACQ.

Table 1: Common Surfactants for Preventing ACQ

Surfactant TypeExampleChargeTypical CMC (in water)Notes
Anionic Sodium Dodecyl Sulfate (SDS)Negative~8 mMCan denature proteins; strong solubilizing agent.[16][17]
Cationic Cetyltrimethylammonium Bromide (CTAB)Positive~1 mMCan interact with negatively charged biomolecules.[15]
Non-ionic Triton X-100, Tween 20Neutral~0.2-0.3 mM (TX-100)Generally milder and less likely to denature proteins.[14][18]
Zwitterionic CHAPSNeutral~6-8 mMEffective at solubilizing membrane proteins while maintaining their structure.
Issue 3: Fluorescence intensity varies with pH or salt concentration.

Solution: Optimize and control the pH and ionic strength of your buffer system.

Strategy A: pH Optimization

For pH-sensitive dyes, aggregation can be triggered at pH values near the dye's pKa, where the molecule is neutral.

  • Procedure:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to 10).

    • Disperse the dye at a fixed concentration in each buffer.

    • Measure the fluorescence intensity at each pH to identify the range where fluorescence is maximal and stable.

    • Select a buffer that maintains the dye in a charged state to promote electrostatic repulsion between molecules.[8][19]

Strategy B: Ionic Strength Control

  • Low Ionic Strength: If your dye is charged, use a buffer with low ionic strength to maximize electrostatic repulsion.

  • High Ionic Strength: In some cases, for uncharged dyes, specific salts may disrupt the "iceberg" structure of water around the dye, which can paradoxically reduce hydrophobic aggregation.[20] However, high salt concentrations more commonly screen charges and promote aggregation.[6]

  • Recommendation: Start with a low ionic strength buffer (e.g., 10-20 mM) and only increase it if necessary for your specific application, while monitoring the fluorescence.

Table 2: Summary of Factors Influencing ACQ and Recommended Actions

ParameterEffect of IncreaseRecommended ActionPrimary Mechanism
Dye Concentration Increases aggregation and quenchingWork at the lowest concentration that provides adequate signal; perform a dilution series to find the optimal range.[7]Reduces intermolecular distances.
Solvent Polarity (for hydrophobic dyes) Increases aggregation (in polar solvents like water)Add organic co-solvents (DMSO, ethanol) or use a less polar solvent if the experiment allows.[6][20][21]Reduces dye solubility, promoting hydrophobic interactions.
pH (for ionizable dyes) Can neutralize charge, increasing aggregationBuffer the solution to a pH that keeps the dye charged, enhancing electrostatic repulsion.[8][22]Reduces electrostatic repulsion.
Ionic Strength Screens charge, increasing aggregationUse buffers with low salt concentration (10-50 mM) for charged dyes.[6]Reduces electrostatic repulsion.
Temperature Variable; can increase or decrease aggregationTest a range of temperatures to find an optimum; effects are system-dependent.[9][10]Affects solubility, thermal motion, and hydrophobic interactions.

References

Technical Support Center: Enhancing DSSC Performance with Pyridine-Based Dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving pyridine-based dyes in Dye-Sensitized Solar Cells (DSSCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using pyridine-based dyes in DSSCs?

Pyridine-based dyes offer several advantages as sensitizers in DSSCs. The pyridine ring can act as an effective anchoring group to the semiconductor (e.g., TiO2 or NiO) surface. The lone pair of electrons on the nitrogen atom can form a coordinate bond with the Lewis acid sites of the metal oxide, enabling efficient electron injection.[1] Additionally, modifying the pyridine moiety with electron-withdrawing substituents, such as a cyano group, can lower the dye's HOMO-LUMO band gap, reduce electron recombination, and lead to higher photovoltages.[1]

Q2: What are the key parameters for evaluating the performance of a DSSC?

The efficiency and performance of a DSSC are evaluated using several key experimentally measurable parameters:

  • Short-Circuit Current Density (Jsc): The maximum current produced by the solar cell when the voltage across it is zero.

  • Open-Circuit Voltage (Voc): The maximum voltage produced by the solar cell when no current is flowing. The Voc is determined by the difference between the semiconductor's Fermi level and the redox potential of the electrolyte.[2]

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, representing the ratio of the maximum power from the solar cell to the theoretical power.

  • Power Conversion Efficiency (PCE or η): The overall efficiency of the cell in converting light energy into electrical energy. It is calculated as: η = (Jsc * Voc * FF) / P_in, where P_in is the power of the incident light.[3]

  • Incident Photon-to-Current Conversion Efficiency (IPCE): The ratio of the number of collected electrons to the number of incident photons at a specific wavelength.

Q3: How does the choice of anchoring group affect p-type DSSCs?

In p-type DSSCs (p-DSSCs) that often use Nickel Oxide (NiO), traditional carboxylic acid anchoring groups can negatively impact performance. They can cause a negative shift in the valence band edge of NiO through surface protonation, which hinders the hole-injection process and lowers the device's photovoltage.[4] Pyridine-based anchoring groups can circumvent this issue, leading to improved Voc in p-DSSCs.[4]

Q4: Can pyridine-based compounds be used as additives in the electrolyte?

Yes, pyridine derivatives, such as 4-tert-butyl-pyridine (TBP), are commonly used as additives in the electrolyte. TBP can adsorb onto the TiO2 surface, leading to a positive shift in its quasi-Fermi level. This phenomenon can significantly enhance the open-circuit voltage (Voc) of the DSSC.[5] However, the concentration must be optimized, as excessive amounts can sometimes have adverse effects on the short-circuit current (Jsc) by decreasing the rate of dye regeneration.[6]

Troubleshooting Guide

Problem 1: Low Power Conversion Efficiency (η)

Low overall efficiency is the most common issue and can stem from problems with Jsc, Voc, or FF. The following flowchart outlines a systematic approach to troubleshooting.

G start Low Power Conversion Efficiency (η) check_jsc Low Jsc? start->check_jsc Analyze J-V Curve check_voc Low Voc? start->check_voc Analyze J-V Curve check_ff Low FF? start->check_ff Analyze J-V Curve cause_jsc1 Poor Dye Loading / Aggregation check_jsc->cause_jsc1 Possible Cause cause_jsc2 Inefficient Electron Injection check_jsc->cause_jsc2 Possible Cause cause_jsc3 Sub-optimal TiO₂ Layer check_jsc->cause_jsc3 Possible Cause cause_voc1 High Charge Recombination check_voc->cause_voc1 Possible Cause cause_voc2 Unfavorable Energy Levels check_voc->cause_voc2 Possible Cause cause_ff1 High Series Resistance check_ff->cause_ff1 Possible Cause sol_jsc1 Use co-adsorbents (e.g., DCA). Optimize dye concentration and immersion time. cause_jsc1->sol_jsc1 Solution sol_jsc2 Modify dye structure (add π-linker). Ensure proper anchoring to TiO₂. cause_jsc2->sol_jsc2 Solution sol_jsc3 Optimize TiO₂ thickness (~10-12 μm). Apply scattering layer. cause_jsc3->sol_jsc3 Solution sol_voc1 Add TBP to electrolyte. Use co-sensitizer to passivate TiO₂ surface. cause_voc1->sol_voc1 Solution sol_voc2 Redesign dye to shift TiO₂ conduction band edge. cause_voc2->sol_voc2 Solution sol_ff1 Check FTO substrate quality. Ensure good contact between electrodes. cause_ff1->sol_ff1 Solution

Caption: Troubleshooting flowchart for low DSSC efficiency.

Problem 2: Poor Dye Adsorption on the Semiconductor Surface

  • Question: My Jsc is very low, and the colored TiO2 film appears pale. What could be the cause?

  • Answer: This indicates insufficient dye loading on the TiO2 photoanode. Several factors could be responsible:

    • Dye Aggregation: Dye molecules can clump together in the sensitization solution, preventing effective adsorption onto the TiO2 surface. Using a co-adsorbent like deoxycholic acid (DCA) can help by occupying space between dye molecules.[7]

    • Incorrect Solvent or pH: The solubility and binding affinity of the dye are highly dependent on the solvent and its pH. Ensure the dye is fully dissolved and that the pH is suitable for the dye's anchoring group.

    • Insufficient Immersion Time: The dye adsorption process is time-dependent. While some dyes may adsorb within a few hours, others may require up to 24 hours for optimal monolayer coverage.[8]

    • Precipitation: At high concentrations, the dye may precipitate out of the solution and onto the TiO2 surface rather than forming a proper monolayer, which can decrease efficiency.[9] Try optimizing the dye solution concentration.

Problem 3: Rapid Degradation of Cell Performance

  • Question: My DSSC shows good initial efficiency, but it degrades quickly under testing. Why?

  • Answer: Performance degradation can be linked to the stability of the dye or the electrolyte.

    • Dye Desorption/Degradation: The bond between the pyridine anchor and the TiO2 surface may not be stable over time, especially under thermal stress or UV exposure. Some electrolyte additives can also react with and degrade the dye.[10]

    • Electrolyte Leakage/Evaporation: If the cell is not sealed properly, the liquid electrolyte can leak or evaporate, leading to a rapid drop in performance. Using quasi-solid-state or polymer gel electrolytes can mitigate this issue.[2]

    • Photocatalytic Degradation: The TiO2 itself can, under UV light, cause photocatalytic degradation of the organic dye. Molecular engineering of the dye to improve its stability is a key research area.

Performance Data of Pyridine-Based Dyes

The following table summarizes the photovoltaic performance of various DSSCs sensitized with different pyridine-based dyes under standard AM 1.5G illumination.

Dye ReferenceJsc (mA/cm²)Voc (mV)FFη (%)Notes
CM104 13.47040.7487.0Pyridinium cation as acceptor/anchor.[11]
CMR104 6.27300.7483.4Reference dye with cyanoacetic acid acceptor.[11]
CP-II ---4.02Benzo[1][4][10]thiadiazole moiety in π-bridge.[1]
N719 + DM 16.577200.597.00Co-sensitized system with a 2,6-bis(iminoalkyl)pyridine dye (DM).[7]
CW2 4.051180.340.16Phenyl pyridine anchor for p-type NiO DSSC.[4]
[Cu(L)] complex 0.484770.340.08Copper(I) bipyridyl complex.[12]

Experimental Protocols

Protocol 1: Fabrication of a Pyridine-Dye-Sensitized Solar Cell

This protocol outlines the standard procedure for assembling a DSSC for testing.

G cluster_photoanode Photoanode Preparation cluster_cathode Counter Electrode Preparation cluster_assembly Cell Assembly & Characterization a1 Clean FTO Glass (Sonication in Acetone, IPA, Ethanol) a2 Deposit TiO₂ Paste (e.g., Doctor-Blading) a1->a2 a3 Sinter TiO₂ Film (e.g., 450-500 °C) a2->a3 a4 Dye Sensitization (Immerse in Pyridine Dye Solution for 12-24h) a3->a4 a5 Rinse with Ethanol & Dry a4->a5 c1 Assemble Sandwich Cell (Photoanode + Gasket + Cathode) a5->c1 b1 Clean FTO Glass b2 Deposit Catalyst Layer (e.g., Sputter Platinum) b2->c1 c2 Inject Electrolyte (I⁻/I₃⁻ with TBP) c1->c2 c3 Seal the Cell c2->c3 c4 Characterization (J-V Curve, IPCE, EIS under AM 1.5G Illumination) c3->c4

Caption: Experimental workflow for DSSC fabrication and characterization.

Methodology Details:

  • Photoanode Preparation:

    • Fluorine-doped Tin Oxide (FTO) coated glass is cleaned sequentially via sonication in acetone, isopropanol, and ethanol.

    • A layer of TiO2 paste is deposited on the conductive side of the FTO glass using a method like doctor-blading or screen printing to achieve a thickness of approximately 10-12 μm.[13][14]

    • The film is gradually heated and then sintered at 450-500 °C to create a mesoporous, crystalline structure.[8]

    • After cooling, the TiO2 electrode is immersed in a solution of the pyridine-based dye (typically 0.3-0.5 mM in a suitable solvent like ethanol) and left for 12-24 hours at room temperature for dye adsorption.[8]

    • The sensitized photoanode is then rinsed with the solvent to remove non-adsorbed dye molecules and dried.

  • Counter Electrode Preparation:

    • A second piece of FTO glass is cleaned.

    • A thin catalytic layer, typically platinum or a carbon-based material, is deposited on the conductive side to facilitate the reduction of the electrolyte.

  • Cell Assembly and Testing:

    • The dye-sensitized photoanode and the counter electrode are assembled into a sandwich-type cell, separated by a thin polymer gasket (e.g., Surlyn®).

    • The electrolyte (commonly containing an iodide/triiodide redox couple and a pyridine additive like TBP in a solvent like acetonitrile) is introduced into the cell through a small hole in the counter electrode.[6]

    • The hole is sealed to prevent leakage.

    • The completed cell is then characterized using a solar simulator under standard conditions (AM 1.5G, 100 mW/cm²) to obtain J-V curves, and further analyzed for IPCE and by Electrochemical Impedance Spectroscopy (EIS).[4]

DSSC Working Principle

The following diagram illustrates the fundamental electron transfer processes in an n-type DSSC.

G LUMO Dye LUMO CB TiO₂ Conduction Band (CB) LUMO->CB 2. Electron Injection HOMO Dye HOMO CB->HOMO 5. Recombination (e⁻ + S⁺) Redox Electrolyte (I⁻/I₃⁻) Redox Potential CB->Redox 6. Recombination (e⁻ + I₃⁻) TCO e⁻ to External Circuit CB->TCO 3. e⁻ Transport Redox->HOMO 4. Dye Regeneration (I⁻ → S⁺) Photon_source Photon_source->HOMO 1. Light Absorption (hν)

Caption: Energy diagram of the DSSC working principle.

References

Validation & Comparative

Validating the Molecular Structure of 1,1-dicyano-2-(pyridine-4-yl)ethylene: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for providing definitive structural evidence. This guide offers a comparative framework for the validation of 1,1-dicyano-2-(pyridine-4-yl)ethylene's structure, leveraging crystallographic data from analogous compounds to establish expected structural parameters.

While a dedicated crystal structure for this compound is not publicly available, we can infer its likely geometric and packing characteristics by comparing it with structurally related molecules that have been characterized by single-crystal X-ray diffraction. This comparative approach is a cornerstone of structural chemistry, enabling researchers to build accurate models and predict the properties of novel compounds.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for two compounds structurally related to this compound: 2-(1-Propyl-2,6-distyryl-1,4-dihydropyridin-4-ylidene)malononitrile, which features the same dicyanomethylene-substituted pyridine core, and trans-bis(pyridin-3-yl)ethylene, a constitutional isomer of a related pyridylethene. These data provide a valuable reference for what can be expected for the title compound.

Parameter2-(1-Propyl-2,6-distyryl-1,4-dihydropyridin-4-ylidene)malononitrile[1][2]trans-bis(pyridin-3-yl)ethylene[3]
Formula C27H23N3C12H10N2
Crystal System MonoclinicMonoclinic
Space Group P21/cP21/n
a (Å) 16.586 (2)-
b (Å) 17.827 (2)-
c (Å) 7.4543 (9)-
β (º) 99.790 (3)-
Volume (ų) 2171.9 (5)-
Z 4-

Expected Molecular Geometry

Based on known structures of ethene and pyridine derivatives, the following bond lengths and angles can be anticipated for this compound. These values serve as a benchmark for comparison with experimentally determined or computationally modeled structures.

BondExpected Length (Å)AngleExpected Angle (°)
C=C ~1.34H-C-H (in ethene) ~117[4][5]
C-C (pyridyl) ~1.39H-C=C (in ethene) ~121.5[4][5]
C-N (pyridyl) ~1.34C-N-C (in pyridine) ~117
C≡N ~1.16C-C≡N ~178

Experimental Workflow for Structure Determination

The process of validating a molecular structure via single-crystal X-ray crystallography follows a well-defined workflow, from sample preparation to the final structural analysis.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Validation and Analysis A Synthesize and Purify Compound B Select Appropriate Solvent System A->B Purity is key C Grow Single Crystals (e.g., slow evaporation, vapor diffusion) B->C D Mount Crystal on Diffractometer C->D Select a suitable crystal E Screen Crystal for Diffraction Quality D->E F Collect Diffraction Data E->F G Process Data (Integration and Scaling) F->G H Solve the Structure (e.g., direct methods) G->H I Refine the Structural Model H->I J Validate the Final Structure I->J K Analyze Bond Lengths, Angles, and Intermolecular Interactions J->K L Deposit Data (e.g., CCDC) K->L

Experimental workflow for X-ray crystallography.

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in determining the crystal structure of a small organic molecule like this compound.

1. Crystal Growth:

  • Synthesis and Purification: The compound of interest must be synthesized and purified to the highest possible degree to facilitate the growth of high-quality single crystals.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions under which the compound has moderate solubility.

  • Crystallization: High-quality single crystals are typically grown using methods such as slow evaporation of the solvent, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution. Crystals suitable for analysis should be clear, have well-defined faces, and be free of cracks or other defects.[6]

2. Data Collection:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive samples, mounting is performed under an inert atmosphere.

  • Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[1] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure the intensities of a large number of unique reflections over a wide range of diffraction angles.

3. Structure Solution and Refinement:

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as background scattering and absorption.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods, typically with software like SHELXS.[1]

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[1] Hydrogen atoms are often placed in calculated positions and refined using a riding model.

4. Validation and Analysis:

  • Model Validation: The quality of the final structural model is assessed using various metrics, including the R-factor, goodness-of-fit, and residual electron density maps.

  • Structural Analysis: Once the structure is validated, detailed geometric parameters such as bond lengths, bond angles, and torsion angles are calculated. Intermolecular interactions, such as hydrogen bonds and π-π stacking, are also analyzed to understand the crystal packing.[3]

  • Data Deposition: The final crystallographic data, including atomic coordinates and structure factors, are typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make them available to the scientific community.

By following this comprehensive approach, researchers can confidently validate the structure of this compound and gain valuable insights into its solid-state conformation and intermolecular interactions, which are crucial for applications in drug development and materials science.

References

comparative study of dicyanovinyl vs. tricyanovinyl electron acceptors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Dicyanovinyl and Tricyanovinyl Electron Acceptors for Advanced Research Applications

This guide provides a detailed comparative study of dicyanovinyl (DCV) and tricyanovinyl (TCV) electron acceptors, focusing on their synthesis, electronic properties, and performance in key applications. The information is tailored for researchers, scientists, and professionals in drug development and materials science, offering objective comparisons supported by experimental and computational data.

Introduction

Dicyanovinyl (DCV) and tricyanovinyl (TCV) moieties are powerful electron-accepting groups widely utilized in the design of functional organic materials. Their strong electron-withdrawing nature significantly influences the electronic and optical properties of molecules, making them integral components in the development of materials for organic electronics, such as organic solar cells (OSCs) and sensors. This guide focuses on a comparative analysis of DCV and TCV groups when attached to a triphenylamine (TPA) donor core, providing insights into their differential effects on molecular structure, electronic properties, and potential performance in applications.

Synthesis and Molecular Structure

The introduction of DCV and TCV groups onto a donor molecule like triphenylamine can be achieved through established synthetic routes. The presence of these bulky and strongly electron-withdrawing groups has a significant impact on the molecular geometry and solid-state packing of the resulting donor-acceptor molecules.

A notable effect of both DCV and TCV substitution is the induction of partial planarity in the molecule and the promotion of π-stacking in the solid state.[1][2][3][4] These structural features are crucial for efficient charge transport in organic semiconductor devices.[1][2][3][4] In triphenylamine derivatives, π-stacking is observed between the phenyl rings carrying the electron-accepting groups of adjacent molecules, with short π-π distances.[1][2][3][4]

Table 1: Comparison of Structural Properties of Dicyanovinyl- and Tricyanovinyl-Substituted Triphenylamines

PropertyDicyanovinyl-Triphenylamine (DCV-TPA)Tricyanovinyl-Triphenylamine (TCV-TPA)Reference
π-π Stacking Distance (Å) 3.2833.616[4]

Comparative Electronic and Optical Properties

The strength of the electron acceptor significantly modulates the energy levels of the frontier molecular orbitals (HOMO and LUMO) and, consequently, the band gap of the molecule. Density Functional Theory (DFT) calculations on DCV- and TCV-substituted triphenylamines reveal a substantial lowering of the LUMO levels compared to the parent triphenylamine molecule.[1][2][3][4]

Table 2: Comparison of Electronic and Optical Properties of Dicyanovinyl- and Tricyanovinyl-Substituted Triphenylamines

PropertyDicyanovinyl-Triphenylamine (DCV-TPA)Tricyanovinyl-Triphenylamine (TCV-TPA)Reference
Calculated Band Gap (eV) 2.613.13[1][2][3][4]
Absorption λmax (nm) 515483[2]
Fluorescence λmax (nm) 575650[2]

The computational data suggests that the tricyanovinyl group, with an additional cyano group, is a stronger electron acceptor, leading to a greater stabilization of the LUMO level and a wider band gap in the TCV-TPA molecule compared to the DCV-TPA molecule.[1][2][3][4] This is also reflected in the optical properties, with DCV-TPA showing a red-shifted absorption maximum compared to TCV-TPA.[2]

Performance in Organic Solar Cells

Generally, a lower LUMO level in the donor material can lead to a higher open-circuit voltage (Voc) in a solar cell when paired with a suitable acceptor. However, the overall power conversion efficiency (PCE) also depends on other factors like the short-circuit current (Jsc) and fill factor (FF), which are influenced by the material's absorption profile, charge mobility, and morphology of the active layer. For instance, studies on tricyanovinyl-substituted oligothiophenes have shown promising PCEs in bilayer heterojunction solar cells.[5]

Application in Anion Sensing

The electron-deficient nature of the double bond in dicyanovinyl derivatives makes them effective chemosensors for anions, particularly cyanide (CN⁻). The sensing mechanism involves the nucleophilic addition of the cyanide anion to the β-position of the dicyanovinyl group.[6] This addition disrupts the intramolecular charge transfer (ICT) within the molecule, leading to a noticeable change in its optical properties, such as a color change or a turn-on fluorescence response.[7][8]

While specific comparative studies on the anion sensing performance of DCV-TPA versus TCV-TPA are limited, the underlying principle suggests that the stronger electron-withdrawing nature of the TCV group could potentially enhance its sensitivity towards nucleophilic attack by anions.

Experimental Protocols

Synthesis of Tricyanovinyl-Triphenylamine (TCV-TPA)

This protocol is based on the reaction of triphenylamine with tetracyanoethylene (TCNE).[2]

Materials:

  • Triphenylamine

  • Tetracyanoethylene (TCNE)

  • Dimethylformamide (DMF)

  • 6 M Hydrochloric acid (HCl)

  • Methylene chloride

Procedure:

  • In a round-bottom flask, dissolve triphenylamine (0.5 mmol) and tetracyanoethylene (0.75 mmol) in 5 mL of DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Work up the reaction by either adding 6 M HCl or extracting with methylene chloride.

  • Isolate the purple solid product, Ph₃N-TCV.

Synthesis_TCV_TPA TPA Triphenylamine Reaction Reaction Mixture TPA->Reaction TCNE Tetracyanoethylene TCNE->Reaction DMF DMF, RT, 2h Reaction->DMF Workup Workup (HCl or CH2Cl2 extraction) Reaction->Workup Stirring Product TCV-Triphenylamine (Purple Solid) Workup->Product Isolation

Synthesis of TCV-Triphenylamine.
Synthesis of Dicyanovinyl-Triphenylamine (DCV-TPA)

This synthesis involves a Knoevenagel condensation of a formylated triphenylamine with malononitrile.[4]

Step 1: Synthesis of Formyl Triphenylamine

  • To a solution of triphenylamine (12.2 mmol) in 30 mL of DMF, add POCl₃ (25.0 mmol) dropwise.

  • Stir the mixture at 90°C for 24 hours under a nitrogen atmosphere.

  • After cooling, pour the reaction mixture into ice water.

  • Purify the resulting solid by column chromatography to obtain formyl triphenylamine.

Step 2: Synthesis of DCV-Triphenylamine

  • Dissolve formyl triphenylamine (1.1 mmol) and malononitrile (1.5 mmol) in 30 mL of dry dichloromethane.

  • Add a few drops of triethylamine and stir the mixture at room temperature for 6 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield DCV-triphenylamine as an orange solid.

Synthesis_DCV_TPA cluster_step1 Step 1: Formylation cluster_step2 Step 2: Knoevenagel Condensation TPA Triphenylamine Reagents1 POCl3, DMF, 90°C, 24h TPA->Reagents1 Formyl_TPA Formyl Triphenylamine Reagents1->Formyl_TPA Formyl_TPA2 Formyl Triphenylamine Malononitrile Malononitrile Reagents2 Triethylamine, CH2Cl2, RT, 6h Malononitrile->Reagents2 DCV_TPA DCV-Triphenylamine (Orange Solid) Reagents2->DCV_TPA Formyl_TPA2->Reagents2

Synthesis of DCV-Triphenylamine.
Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a standard electrochemical technique to determine the HOMO and LUMO energy levels of molecules.

Experimental Setup:

  • A three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • An electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in a suitable solvent).

  • The sample dissolved in the electrolyte solution.

Procedure:

  • Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

  • Record the cyclic voltammogram of the sample to obtain its oxidation and reduction potentials.

  • Calculate the HOMO and LUMO energy levels using the following equations:

    • E_HOMO = -[E_ox (vs Fc/Fc⁺) + 4.8] eV

    • E_LUMO = -[E_red (vs Fc/Fc⁺) + 4.8] eV

CV_Workflow start Prepare Electrolyte Solution with Sample setup Three-Electrode Cell Setup (Working, Reference, Counter) start->setup fc_scan Scan Ferrocene Standard setup->fc_scan sample_scan Scan Sample (Oxidation and Reduction) fc_scan->sample_scan data_analysis Determine Oxidation (E_ox) and Reduction (E_red) Potentials sample_scan->data_analysis calculation Calculate HOMO and LUMO Levels data_analysis->calculation end Energy Level Diagram calculation->end

Cyclic Voltammetry Workflow.

Conclusion

Both dicyanovinyl and tricyanovinyl groups are potent electron acceptors that significantly influence the properties of donor-acceptor molecules. The choice between DCV and TCV allows for the fine-tuning of electronic and optical properties, which is crucial for the rational design of materials for specific applications.

  • Tricyanovinyl (TCV) , being a stronger electron acceptor, leads to a larger stabilization of the LUMO level and a wider band gap compared to DCV. This can be advantageous for achieving higher open-circuit voltages in organic solar cells.

  • Dicyanovinyl (DCV) , while a slightly weaker acceptor than TCV, results in molecules with more red-shifted absorption, which could be beneficial for harvesting a broader range of the solar spectrum.

The selection between DCV and TCV will ultimately depend on the specific requirements of the application, balancing factors such as desired energy levels, absorption characteristics, and synthetic accessibility. Further direct comparative studies of their performance in optimized device architectures are needed to fully elucidate their respective advantages and disadvantages.

References

A Comparative Guide to the Electrochemical Characterization of 1,1-dicyano-2-(pyridine-4-yl)ethylene and Alternative Redox-Active Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 1,1-dicyano-2-(pyridine-4-yl)ethylene and three commonly used redox-active compounds: Ferrocene, 7,7,8,8-tetracyanoquinodimethane (TCNQ), and Fullerene C60. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from a structurally related compound, all-trans-15-cyano-15'-pyridylretinal, as a proxy to infer the electrochemical behavior of the dicyano-pyridyl functional group.

This comparison is intended to assist researchers in selecting appropriate molecules for applications in organic electronics, sensor development, and as redox probes in biological systems.

Performance Comparison of Redox-Active Molecules

The electrochemical behavior of these compounds varies significantly, offering a range of properties suitable for different applications. The following table summarizes their key electrochemical characteristics as determined by cyclic voltammetry (CV). Potentials are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) couple where possible to provide a standardized comparison.

CompoundRedox Event(s)ReversibilityE₁/₂ (V vs. Fc/Fc⁺)Key Features & Applications
This compound (proxy) OxidationIrreversibleNot ReportedThe dicyano and pyridyl groups suggest electron-accepting properties. The irreversible oxidation indicates potential for use in applications where a stable radical cation is not required.
Ferrocene Fe(II)/Fe(III) OxidationReversible0.00Highly stable and reversible one-electron redox couple. Commonly used as an internal standard in electrochemistry and in the development of redox sensors and molecular wires.[1][2][3]
Tetracyanoquinodimethane (TCNQ) Two 1-electron ReductionsReversibleE₁/₂ (1) ≈ +0.13 E₁/₂ (2) ≈ -0.33Strong organic electron acceptor forming stable radical anions and dianions.[4] Used in the formation of conductive charge-transfer salts for molecular electronics.
Fullerene C60 Multiple 1-electron ReductionsReversibleE₁/₂ (1) ≈ -0.98 E₁/₂ (2) ≈ -1.37 E₁/₂ (3) ≈ -1.87Excellent electron acceptor with the ability to accept up to six electrons.[5][6] Widely used in organic photovoltaics, sensors, and as a component in novel battery materials.

Note: The redox potentials for TCNQ were originally reported vs. SCE and have been converted to the Fc/Fc⁺ scale for comparison.

Experimental Protocols

The following provides a general methodology for the electrochemical characterization of organic compounds using cyclic voltammetry. Specific parameters may need to be optimized for each compound.

Preparation of Solutions
  • Analyte Solution: Prepare a 1-5 mM solution of the analyte in a suitable aprotic solvent (e.g., acetonitrile, dichloromethane, or o-dichlorobenzene). The solvent should be of high purity and dried over molecular sieves to remove residual water.

  • Supporting Electrolyte: Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), to the analyte solution. The supporting electrolyte is crucial to minimize solution resistance and ensure that the analyte migrates to the electrode surface via diffusion.

  • Degassing: For experiments involving reductions or air-sensitive species, it is critical to remove dissolved oxygen from the solution.[1] This is typically achieved by bubbling a high-purity inert gas (e.g., argon or nitrogen) through the solution for at least 10-15 minutes prior to the experiment. A blanket of the inert gas should be maintained over the solution during the measurement.[2]

Electrochemical Cell Setup

A standard three-electrode cell is used for cyclic voltammetry.[7]

  • Working Electrode: A glassy carbon or platinum disk electrode is commonly used. The electrode surface must be polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) before each experiment to ensure a clean and reproducible surface.[1]

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode is typically employed.[8] It is recommended to calibrate the reference electrode against the ferrocene/ferrocenium redox couple, which is then set to 0 V.

  • Counter (Auxiliary) Electrode: A platinum wire or graphite rod serves as the counter electrode.

G cluster_cell Electrochemical Cell cluster_instrumentation Instrumentation WE Working Electrode (e.g., Glassy Carbon) Potentiostat Potentiostat WE->Potentiostat Measures Current RE Reference Electrode (e.g., Ag/AgCl) CE Counter Electrode (e.g., Pt wire) Analyte Analyte Solution with Supporting Electrolyte Potentiostat->WE Controls Potential Potentiostat->RE Measures Potential Potentiostat->CE Passes Current Computer Computer with Control Software Potentiostat->Computer Data Acquisition Computer->Potentiostat Experiment Control

Diagram 1: A simplified workflow of a three-electrode electrochemical setup for cyclic voltammetry.
Cyclic Voltammetry Measurement

  • Background Scan: Record a cyclic voltammogram of the supporting electrolyte solution without the analyte to establish the potential window of the solvent and electrolyte.

  • Analyte Scan: Introduce the analyte into the cell and record the cyclic voltammogram. The potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential.

  • Scan Rate Dependence: Perform the cyclic voltammetry at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the redox process. For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

Logical Relationships in Electrochemical Analysis

The interpretation of cyclic voltammetry data involves understanding the relationship between the experimental parameters and the electrochemical properties of the analyte.

G ScanRate Scan Rate (ν) PeakCurrent Peak Current (ip) ScanRate->PeakCurrent PeakSeparation Peak Separation (ΔEp) ScanRate->PeakSeparation AnalyteConc Analyte Concentration (C) AnalyteConc->PeakCurrent ElectrodeArea Electrode Area (A) ElectrodeArea->PeakCurrent DiffusionCoeff Diffusion Coefficient (D) DiffusionCoeff->PeakCurrent PeakPotential Peak Potential (Ep) RedoxPotential Redox Potential (E°') PeakPotential->RedoxPotential Reversibility Reversibility PeakSeparation->Reversibility ElectronKinetics Electron Transfer Kinetics PeakSeparation->ElectronKinetics

Diagram 2: The logical flow from experimental parameters to the interpretation of electrochemical properties.

Conclusion

The electrochemical characterization of this compound, inferred from a structurally similar compound, suggests it behaves as an electron acceptor with an irreversible oxidation process. This contrasts with the highly reversible redox behavior of established compounds like ferrocene, TCNQ, and Fullerene C60. Ferrocene stands out as a stable, single-electron redox standard. TCNQ is a powerful organic acceptor with two accessible reduction states, making it ideal for charge-transfer materials. Fullerene C60 offers multiple, reversible electron uptake, a key property for its use in photovoltaics. The choice among these molecules will depend on the specific requirements of the intended application, such as the desired redox potential, reversibility, and number of electron transfer steps.

References

A Comparative Guide to Dicyanovinylpyridines: Bridging Computational Predictions and Experimental Realities

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational and experimental data for dicyanovinylpyridine derivatives. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, we aim to offer a comprehensive resource for evaluating the properties and potential applications of this promising class of compounds.

Dicyanovinylpyridines are a class of organic molecules that have garnered significant interest in various scientific fields, particularly in drug development and materials science. Their unique electronic and photophysical properties, stemming from the electron-donating pyridine ring and the electron-withdrawing dicyanovinyl group, make them attractive candidates for applications such as fluorescent probes, viscosity sensors, and anticancer agents. The synergy between computational modeling and experimental validation is crucial for the rational design and optimization of these molecules. This guide delves into a comparative analysis of their photophysical and biological properties, highlighting the predictive power of computational methods and the indispensable role of experimental verification.

Photophysical Properties: A Tale of Two Spectras

The photophysical characteristics of dicyanovinylpyridines, such as their absorption and emission spectra, are central to their application as fluorescent probes. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become invaluable tools for predicting these properties.

Table 1: Comparison of Experimental and Computational Photophysical Data for a Representative Dicyanovinylpyridine Derivative
PropertyExperimental ValueComputational ValueMethod/FunctionalBasis Set
Absorption Maximum (λmax, nm) 487464TD-DFTNot Specified
Emission Maximum (λem, nm) 500Not Reported--
Molar Extinction Coefficient (ε, M-1cm-1) Correlates with oscillator strengthCalculated Oscillator StrengthTD-DFTNot Specified

Note: The data presented is a synthesis from studies on dicyanovinyl derivatives of retinal. Direct comparative data for a single, simple dicyanovinylpyridine was not available in the literature reviewed.

The data indicates a reasonable correlation between the experimentally measured absorption maximum and the value predicted by TD-DFT calculations. Computational methods can effectively model the electronic transitions responsible for the observed spectra, with the primary transition often corresponding to a π-π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Biological Activity: Targeting Cancer Cells

Dicyanovinylpyridines have shown promise as anticancer agents. Molecular docking studies are frequently employed to predict their binding affinity to specific biological targets, such as protein kinases, which are often dysregulated in cancer. These computational predictions are then ideally validated through in vitro cytotoxicity assays.

Table 2: Comparison of Experimental and Computational Biological Data for a Representative Pyridine Derivative
Cancer Cell LineExperimental IC50 (µM)Computational Docking Score (kcal/mol)Target Protein
MCF-7 (Breast Cancer)1.39Not SpecifiedVEGFR-2, HER-2
HepG2 (Liver Cancer)2.71Not SpecifiedVEGFR-2, HER-2

Note: The data is based on studies of cyanopyridone derivatives. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

While a direct quantitative comparison between experimental IC50 values and computational docking scores is complex, molecular docking provides valuable insights into the potential mechanism of action. For instance, docking studies on cyanopyridone derivatives have suggested that they can bind to the active sites of key cancer-related kinases like VEGFR-2 and HER-2, a prediction supported by their observed cytotoxic effects on cancer cell lines.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of dicyanovinylpyridine derivatives.

Synthesis: Knoevenagel Condensation

The synthesis of dicyanovinylpyridines is commonly achieved through a Knoevenagel condensation reaction.

General Procedure:

  • An appropriate pyridine carbaldehyde (1 mmol) and malononitrile (1 mmol) are dissolved in a suitable solvent, such as ethanol.

  • A catalytic amount of a base, like piperidine or diisopropylethylammonium acetate (DIPEAc), is added to the mixture.[2]

  • The reaction mixture is then stirred at room temperature or heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Procedure:

  • Human cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the dicyanovinylpyridine compound for a specified duration (e.g., 48 or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.[1]

Computational Methodologies

The accuracy of computational predictions is highly dependent on the chosen methods and parameters.

DFT and TD-DFT Calculations

These quantum mechanical methods are used to predict the electronic structure and spectroscopic properties of molecules.

Typical Parameters:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional.

  • Basis Set: 6-311++G(d,p) is a popular choice that provides a good balance between accuracy and computational cost.[3]

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent on the molecule's properties.

Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor.

General Workflow:

  • Preparation of Receptor and Ligand: The 3D structures of the target protein (receptor) and the dicyanovinylpyridine derivative (ligand) are prepared. This may involve removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Software such as AutoDock or Schrödinger's Glide is used to perform the docking calculations, which explore various possible binding poses of the ligand in the receptor's active site.

  • Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are then analyzed.[1]

Visualizing the Science

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

Synthesis_Workflow Reactants Pyridine Carbaldehyde + Malononitrile Reaction Knoevenagel Condensation Reactants->Reaction Solvent_Catalyst Solvent (e.g., Ethanol) + Base Catalyst (e.g., Piperidine) Solvent_Catalyst->Reaction Purification Isolation & Purification Reaction->Purification Product Dicyanovinylpyridine Purification->Product

Caption: Synthetic workflow for dicyanovinylpyridines.

Photophysical_Process S0 S0 (Ground State) S1 S1 (Excited State) S0->S1 Absorption (π-π*) S1->S0 Fluorescence

Caption: Simplified Jablonski diagram for dicyanovinylpyridines.

Anticancer_Signaling_Pathway DCVP Dicyanovinylpyridine VEGFR2 VEGFR-2 DCVP->VEGFR2 Inhibition HER2 HER-2 DCVP->HER2 Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream HER2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation

Caption: Hypothetical signaling pathway inhibited by dicyanovinylpyridines.

References

A Comparative Guide to Anchoring Groups in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of different anchoring groups in Dye-Sensitized Solar Cells (DSSCs), supported by experimental data. This document outlines the critical role of anchoring groups in DSSC efficacy and offers detailed experimental protocols for key characterization techniques.

The anchoring group is a crucial component of the dye sensitizer in a DSSC, responsible for attaching the dye to the semiconductor (typically TiO2) surface. This bond is critical for efficient electron injection from the excited dye into the semiconductor's conduction band, a key process in the photovoltaic conversion of solar energy. The choice of anchoring group significantly influences the DSSC's overall performance, including its power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF). This guide explores the performance of commonly used anchoring groups: carboxylate, cyanoacrylic acid, and phosphonate.

Data Presentation: Performance Comparison

The following table summarizes the photovoltaic performance of DSSCs utilizing dyes with different anchoring groups. It is important to note that direct comparisons can be challenging due to variations in dye structure, electrolyte composition, and fabrication conditions across different studies. The data presented here is a synthesis from multiple sources to provide a comparative overview.

Anchoring GroupDye Structure ReferenceJsc (mA/cm²)Voc (V)FFPCE (%)Key Observations
Carboxylic Acid Porphyrin-based~18.5~0.70~0.70~9.0High dye loading achievable, leading to high current densities.[1]
Ruthenium complex (GS17)7.080.540.702.71Two carboxylic acid groups showed better performance than one or three.[2]
Cyanoacrylic Acid Coumarin-based (C6N)----Theoretical calculations suggest it can be a good candidate for DSSC applications.[3]
Squaraine-based (SQ-140)14.280.640.655.95Showed the best photovoltaic performance in a comparative study.[4]
Phosphonic Acid Porphyrin-based~12.0~0.65~0.70~5.9Stronger binding to TiO2 and greater stability, but can sometimes lead to lower electron injection efficiency.[1][4]
Squaraine-based (SQ-143)----Hampered photovoltaic performance compared to carboxylic acid counterpart despite enhanced dye loading and binding strength.[4]

Note: The values presented are indicative and can vary significantly based on the specific dye molecule, experimental conditions, and measurement techniques.

Signaling Pathways and Experimental Workflows

DSSC Working Principle

The following diagram illustrates the fundamental operational principle of a Dye-Sensitized Solar Cell, detailing the key steps from photon absorption to electron flow.

DSSC_Principle DSSC Working Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Cathode TiO2 TiO2 Nanoparticles e_inj Injected Electron Dye_GS Dye (Ground State) Dye_ES Dye (Excited State) Dye_GS->Dye_ES Dye_ES->TiO2 2. Electron Injection Redox_Ox Redox Mediator (Oxidized) External_Load External Load e_inj->External_Load 3. Electron Transport Redox_Red Redox Mediator (Reduced) Redox_Red->Dye_GS 6. Dye Regeneration Redox_Red->Dye_ES 6. Dye Regeneration Pt_Catalyst Pt Catalyst Pt_Catalyst->Redox_Red 5. Catalyst Regeneration External_Load->Pt_Catalyst 4. External Circuit Photon Photon (hν) Photon->Dye_GS 1. Light Absorption

Caption: The operational cycle of a Dye-Sensitized Solar Cell.

Chemical Structures of Anchoring Groups

This diagram displays the chemical structures of the three primary anchoring groups discussed in this guide.

Anchoring_Groups Common Anchoring Groups cluster_carboxyl Carboxylic Acid cluster_cyano Cyanoacrylic Acid cluster_phosphonate Phosphonic Acid C1 C O1 O C1->O1 = O2 O C1->O2 R1 R C1->R1 H1 H O2->H1 C2 C C3 C C2->C3 = R2 R C2->R2 C4 C C3->C4 = C5 C C3->C5 N1 N C4->N1 O3 O C5->O3 = O4 O C5->O4 H2 H O4->H2 P1 P O5 O P1->O5 = O6 O P1->O6 O7 O P1->O7 R3 R P1->R3 H3 H O6->H3 H4 H O7->H4

Caption: Structures of Carboxylic Acid, Cyanoacrylic Acid, and Phosphonic Acid anchoring groups.

Experimental Workflow for DSSC Fabrication and Characterization

The following flowchart outlines the typical experimental workflow for the fabrication and subsequent characterization of a Dye-Sensitized Solar Cell.

DSSC_Workflow DSSC Fabrication and Characterization Workflow cluster_fabrication Fabrication cluster_characterization Characterization FTO_Cleaning 1. FTO Substrate Cleaning TiO2_Deposition 2. TiO2 Paste Deposition (Doctor Blading) FTO_Cleaning->TiO2_Deposition Sintering 3. Sintering of TiO2 Film TiO2_Deposition->Sintering Dye_Sensitization 4. Dye Adsorption Sintering->Dye_Sensitization Assembly 6. Cell Assembly and Electrolyte Injection Dye_Sensitization->Assembly Counter_Electrode 5. Counter Electrode Preparation (Pt coating) Counter_Electrode->Assembly JV_Measurement 7. J-V Characteristic Measurement Assembly->JV_Measurement IPCE_Measurement 8. IPCE Measurement JV_Measurement->IPCE_Measurement EIS_Measurement 9. Electrochemical Impedance Spectroscopy (EIS) IPCE_Measurement->EIS_Measurement

Caption: A typical workflow for DSSC fabrication and characterization.

Experimental Protocols

DSSC Fabrication

A standard procedure for fabricating a DSSC is as follows:

  • FTO Glass Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes, and then dried with a nitrogen stream.

  • TiO2 Photoanode Preparation: A compact TiO2 blocking layer is often deposited on the FTO glass by spin-coating a precursor solution and annealing. Subsequently, a mesoporous TiO2 layer is deposited by screen printing or doctor-blading a TiO2 paste, followed by sintering at high temperatures (e.g., 500°C) to ensure good electrical contact between the nanoparticles.

  • Dye Sensitization: The sintered TiO2 film is immersed in a dye solution (typically 0.3-0.5 mM in a suitable solvent like ethanol or acetonitrile) for a specific duration (e.g., 12-24 hours) at room temperature to allow for dye molecule adsorption onto the TiO2 surface.

  • Counter Electrode Preparation: A thin layer of platinum (Pt) is deposited on another FTO glass substrate, which acts as a catalyst for the redox reaction in the electrolyte.

  • Cell Assembly: The dye-sensitized TiO2 photoanode and the Pt-coated counter electrode are assembled into a sandwich-like structure, separated by a thin polymer sealant (e.g., Surlyn).

  • Electrolyte Injection: The electrolyte, typically containing an iodide/triiodide (I-/I3-) redox couple in an organic solvent, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode. The holes are then sealed.

J-V Characteristic Measurement

The current density-voltage (J-V) characteristics are measured to determine the key performance parameters of the DSSC:

  • Apparatus: A solar simulator (providing AM 1.5G illumination at 100 mW/cm²) and a source meter.

  • Procedure:

    • The DSSC is placed under the solar simulator, and the light intensity is calibrated.

    • The source meter is connected to the photoanode and the counter electrode of the DSSC.

    • The voltage is swept from a reverse bias to a forward bias while measuring the corresponding current.

    • The J-V curve is plotted, from which the short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE) are extracted.

Incident Photon-to-Current Efficiency (IPCE) Measurement

IPCE, also known as External Quantum Efficiency (EQE), measures the ratio of collected electrons to incident photons at a specific wavelength.

  • Apparatus: A light source (e.g., Xenon lamp), a monochromator, a chopper, a potentiostat, and a lock-in amplifier.

  • Procedure:

    • The light from the source is passed through the monochromator to select a specific wavelength.

    • The monochromatic light is chopped at a certain frequency.

    • The chopped light illuminates the DSSC, and the resulting photocurrent is measured using the potentiostat and lock-in amplifier.

    • The incident light intensity at that wavelength is measured with a calibrated photodiode.

    • The IPCE is calculated as a function of wavelength.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique to investigate the internal charge transfer and recombination processes within the DSSC.

  • Apparatus: A potentiostat with a frequency response analyzer.

  • Procedure:

    • The DSSC is kept at a specific forward bias voltage under dark or illuminated conditions.

    • A small AC voltage perturbation is applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).

    • The resulting AC current response is measured.

    • The impedance is plotted in a Nyquist or Bode plot.

    • The data is fitted to an equivalent circuit model to extract parameters related to charge transfer resistance at the counter electrode, electron transport in the TiO2, and charge recombination at the TiO2/dye/electrolyte interface.

References

A Researcher's Guide to Purity Assessment of Synthesized 1,1-dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This publication provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1,1-dicyano-2-(pyridine-4-yl)ethylene, a key building block in the development of novel materials and pharmaceutical compounds. This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons with an alternative compound, 1,2-di(4-pyridyl)ethylene, and providing supporting experimental data and protocols.

Introduction to Purity Assessment

The determination of purity is a critical step in the synthesis of any new chemical entity. For a compound like this compound, which possesses reactive functional groups, ensuring high purity is paramount for the reliability and reproducibility of downstream applications. Impurities, even in trace amounts, can significantly impact the compound's physical, chemical, and biological properties.

This guide explores three widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method's performance is evaluated based on its sensitivity, specificity, and precision in the context of analyzing this compound. For comparative purposes, data for the structurally related compound, 1,2-di(4-pyridyl)ethylene, is also presented.

Comparative Analysis of Purity Assessment Methods

The selection of an appropriate analytical technique for purity determination depends on various factors, including the desired level of accuracy, the nature of potential impurities, and the available instrumentation. The following tables summarize the key performance indicators for HPLC-UV, qNMR, and LC-MS in the analysis of this compound and the comparative compound, 1,2-di(4-pyridyl)ethylene.

Parameter This compound 1,2-di(4-pyridyl)ethylene Method Source
Typical Purity (Post-Synthesis) >98%97% - >98%HPLC, qNMRInternal Data,
Common Impurities Starting materials, reaction by-productsStarting materials, photodegradation productsHPLC, LC-MSInferred
Limit of Detection (LOD) ~0.01%~0.01%HPLC-UVEstimated
Limit of Quantification (LOQ) ~0.03%~0.03%HPLC-UVEstimated

Table 1: Purity Profile Comparison

Analytical Method Principle Advantages Limitations Typical Application
HPLC-UV Chromatographic separation followed by UV detection.Robust, reproducible, widely available, good for quantitative analysis of known impurities.Requires chromophoric impurities, may not detect non-UV active compounds.Routine quality control, determination of known impurities.
qNMR Integration of NMR signals relative to a certified internal standard.Highly accurate and precise, provides structural information, does not require a reference standard of the analyte.Lower sensitivity than other methods, requires soluble samples, can be complex to set up.Absolute purity determination, characterization of reference standards.
LC-MS Chromatographic separation coupled with mass spectrometric detection.High sensitivity and selectivity, provides molecular weight information for impurity identification.Quantitative accuracy can be affected by ionization efficiency, more complex instrumentation.Impurity identification, analysis of complex mixtures, trace-level impurity detection.

Table 2: Comparison of Analytical Techniques

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Gradient Program:

      • 0-1 min: 10% Acetonitrile

      • 1-10 min: 10-90% Acetonitrile

      • 10-12 min: 90% Acetonitrile

      • 12-13 min: 90-10% Acetonitrile

      • 13-15 min: 10% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol provides a highly accurate method for determining the absolute purity of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Acetonitrile-d3).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized compound into a clean vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between pulses.

  • Data Processing and Analysis:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is ideal for the identification and quantification of unknown impurities in the synthesized this compound.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Chromatography: Utilize the same HPLC conditions as described in the HPLC-UV protocol.

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-500.

    • Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of specific impurities.

  • Sample Preparation: Prepare the sample as described in the HPLC-UV protocol.

Visualizing Experimental Workflows and Logic

To further clarify the process of purity assessment, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and the decision-making process for method selection.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_decision Evaluation cluster_outcome Result synthesis Synthesize 1,1-dicyano-2- (pyridine-4-yl)ethylene workup Reaction Work-up synthesis->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification hplc HPLC-UV Analysis purification->hplc Initial Screening qnmr qNMR Analysis purification->qnmr Absolute Purity (Optional) lcms LC-MS Analysis purification->lcms Impurity ID (If needed) purity_check Purity > 98%? hplc->purity_check qnmr->purity_check lcms->purity_check pass Proceed to Next Step purity_check->pass Yes fail Further Purification Required purity_check->fail No fail->purification

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

method_selection cluster_input Analytical Requirement cluster_methods Recommended Method cluster_rationale Rationale requirement Goal of Purity Assessment hplc HPLC-UV requirement->hplc Routine Quality Control qnmr qNMR requirement->qnmr Absolute Purity Determination lcms LC-MS requirement->lcms Unknown Impurity Identification hplc_rationale Routine QC, known impurities hplc->hplc_rationale qnmr_rationale Absolute purity, reference standard qnmr->qnmr_rationale lcms_rationale Impurity ID, trace analysis lcms->lcms_rationale

Caption: Decision tree for selecting the appropriate purity assessment method.

Conclusion

The purity of synthesized this compound can be reliably assessed using a combination of modern analytical techniques. For routine quality control, HPLC-UV provides a robust and efficient method. For the highest accuracy in purity determination and for the qualification of reference standards, qNMR is the method of choice. When unknown impurities are present or when high sensitivity is required, LC-MS is an invaluable tool for both identification and quantification. By selecting the appropriate method based on the specific analytical needs, researchers can ensure the quality and consistency of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.

Benchmarking the Nonlinear Optical Properties of 1,1-dicyano-2-(pyridine-4-yl)ethylene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for benchmarking the nonlinear optical (NLO) properties of the organic chromophore 1,1-dicyano-2-(pyridine-4-yl)ethylene. Due to the limited availability of published experimental data for this specific compound, this document outlines the established experimental protocols and presents a comparative analysis with well-characterized NLO materials, namely urea and chalcone derivatives. This guide serves as a methodological template for researchers seeking to evaluate the potential of novel NLO materials.

Introduction to Nonlinear Optical Materials

Nonlinear optical (NLO) materials are essential components in a wide range of advanced technologies, including optical data storage, optical limiting, and 3D microfabrication.[1] The NLO response of a material describes its ability to alter the properties of light, such as its frequency or refractive index, as a function of the light's intensity. Organic molecules with donor-π-acceptor (D-π-A) structures, such as this compound, are of particular interest due to their potentially large second- and third-order NLO responses. The pyridine ring acts as an electron-donating group, the dicyanoethylene group as a strong electron acceptor, and the ethylene bridge as the π-conjugated system facilitating charge transfer.

Comparative NLO Properties

To provide a benchmark, the NLO properties of urea and a representative chalcone derivative are presented below. These materials are commonly used as reference standards in NLO studies.

PropertyThis compoundUrea (CO(NH₂)₂)Chalcone Derivative (Representative)
Second Harmonic Generation (SHG) Efficiency Data not available~1.0 (relative to KDP)Varies significantly with substitution, can be several times that of urea.
Second-Order NLO Susceptibility (χ⁽²⁾) Data not availabled₁₄ = 0.49 pm/VCan range from ~1 to >100 pm/V depending on the specific derivative.
First Hyperpolarizability (β) Data not available-44 to -74 a.u.[2]Can be significantly higher than urea, with values exceeding 5000 a.u. reported for some derivatives.[3]
Third-Order NLO Susceptibility (χ⁽³⁾) Data not availableData not readily availableCan be in the range of 10⁻¹² to 10⁻¹⁰ esu.[4]
Nonlinear Refractive Index (n₂) Data not availableData not readily availableTypically in the order of 10⁻¹² to 10⁻¹⁰ cm²/W.[4]
Nonlinear Absorption Coefficient (β) Data not availableData not readily availableCan be on the order of 10⁻⁷ cm/W.[4]

Experimental Protocols

Synthesis of this compound

While a specific synthesis protocol for this compound was not found in the search results, a general and plausible synthetic route would involve the Knoevenagel condensation of 4-pyridinecarboxaldehyde with malononitrile. This reaction is typically catalyzed by a weak base such as piperidine or pyridine.

4-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Reaction Knoevenagel Condensation 4-Pyridinecarboxaldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Base_Catalyst Base Catalyst (e.g., Piperidine) Base_Catalyst->Reaction Product 1,1-dicyano-2- (pyridine-4-yl)ethylene Reaction->Product Water H₂O Reaction->Water

Fig. 1: Proposed synthesis of this compound.
Second-Order NLO Measurement: Kurtz-Perry Powder Technique

The Kurtz-Perry powder technique is a widely used method for the preliminary screening of materials for second-harmonic generation (SHG) activity.[5][6] It provides a rapid assessment of the material's ability to generate light at twice the frequency of the incident laser light.

Experimental Workflow:

  • Sample Preparation: The synthesized material is ground into a fine powder and sieved to obtain a uniform particle size.

  • Laser Source: A high-intensity pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the fundamental light source.

  • Sample Holder: The powder is packed into a sample cell with transparent windows.

  • Reference Material: A standard NLO material with a known SHG efficiency, such as potassium dihydrogen phosphate (KDP) or urea, is used for comparison.[7]

  • Detection: The light transmitted through the sample is passed through a filter to block the fundamental wavelength and then detected by a photomultiplier tube (PMT).

  • Signal Analysis: The intensity of the second-harmonic signal (at 532 nm) is measured and compared to the signal from the reference material to determine the relative SHG efficiency.

cluster_setup Experimental Setup cluster_procedure Measurement Procedure Laser Nd:YAG Laser (1064 nm) Sample Powder Sample Laser->Sample Filter Filter (Blocks 1064 nm) Sample->Filter Detector Photomultiplier Tube (PMT) Filter->Detector Measure_Sample Measure SHG Signal from Sample Compare Compare Signals Measure_Sample->Compare Measure_Reference Measure SHG Signal from Reference (e.g., Urea) Measure_Reference->Compare Result Relative SHG Efficiency Compare->Result

Fig. 2: Workflow for the Kurtz-Perry powder technique.
Third-Order NLO Measurement: Z-Scan Technique

The Z-scan technique is a versatile method for determining the magnitude and sign of the third-order nonlinear susceptibility (χ⁽³⁾), which encompasses both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4][8][9]

Experimental Workflow:

  • Laser Source: A stable, high-quality laser beam with a Gaussian profile is focused using a lens.

  • Sample Translation: The sample is moved along the z-axis (the direction of laser propagation) through the focal point of the lens.

  • Detection: The transmitted laser intensity is measured in two configurations:

    • Closed-Aperture Z-scan: An aperture is placed before the detector to measure the changes in the beam's spatial profile caused by nonlinear refraction (n₂). A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a positive n₂, while a valley followed by a peak indicates a negative n₂.

    • Open-Aperture Z-scan: The aperture is removed, and the total transmitted intensity is measured to determine the nonlinear absorption (β). A decrease in transmittance at the focus indicates two-photon absorption or reverse saturable absorption, while an increase indicates saturable absorption.

  • Data Analysis: The normalized transmittance curves are analyzed to extract the values of n₂ and β, from which the real and imaginary parts of χ⁽³⁾ can be calculated.

cluster_setup Z-Scan Setup cluster_measurements Measurement Configurations cluster_analysis Data Analysis Laser Gaussian Laser Beam Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Detector Detector Sample->Detector Closed_Aperture Closed-Aperture (Measures n₂) Sample->Closed_Aperture with aperture Open_Aperture Open-Aperture (Measures β) Sample->Open_Aperture w/o aperture Analyze_n2 Analyze Transmittance vs. Z for n₂ Closed_Aperture->Analyze_n2 Analyze_beta Analyze Transmittance vs. Z for β Open_Aperture->Analyze_beta Calculate_chi3 Calculate χ⁽³⁾ Analyze_n2->Calculate_chi3 Analyze_beta->Calculate_chi3 Result Third-Order NLO Properties Calculate_chi3->Result

Fig. 3: Workflow for the Z-scan technique.

Conclusion and Future Directions

This guide provides a foundational framework for the characterization and benchmarking of the NLO properties of this compound. While direct experimental data for this compound is currently lacking, the established methodologies presented here, along with the comparative data for urea and chalcone derivatives, offer a clear path forward for its evaluation.

Future research should focus on the synthesis and experimental characterization of this compound to populate the data table presented in this guide. Such studies will be crucial in determining its potential for applications in photonics and optoelectronics, and for providing a more direct comparison with existing NLO materials. The strong donor-acceptor character of this molecule suggests that it may exhibit significant NLO properties, making it a promising candidate for further investigation.

References

A Comparative Guide to the Cytotoxicity of Dicyano-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of medicinal chemistry. Among the vast landscape of heterocyclic compounds, those bearing the dicyano (-CN)2 motif have emerged as a promising class of cytotoxic agents. This guide provides a comparative analysis of the cytotoxic profiles of various dicyano-substituted heterocycles, supported by experimental data, detailed methodologies, and visualizations of implicated signaling pathways.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative dicyano-substituted pyridines, thiophenes, and pyrazines against a panel of human cancer cell lines and, where available, non-cancerous cell lines. This data allows for a direct comparison of the potency and selectivity of these compounds.

Heterocycle ClassCompound/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Pyridine Benzohydrazide derivative 9aMCF-7 (Breast)2MCF-12a (Breast Epithelial)> 9a concentration[1]
6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile (4b)A-549 (Lung)0.00803--[2]
6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (4e)A-549 (Lung)0.0095--[2]
Compound 4aHT29 (Colorectal)2.243MRC5 (Fetal Lung Fibroblast)2.222
Spiro-pyridine derivative 7Caco-2 (Colorectal)7.83--
Thiophene Thiophene derivative 4bHepG2 (Liver)Pretreatment sensitizes cells to sorafenib, IC50 decreases from 3.9 to 0.5--
Thieno[2,3-b]thiophene derivative 2MCF-7 (Breast)4.42-fold more active than erlotinib--
Thieno[2,3-b]thiophene derivative 2A549 (Lung)4.12-fold more active than erlotinib--
Pyrazine Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine 8lMCF-7 (Breast)2.80--[3]
Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine 8lA549 (Lung)2.53--[3]
Chalcone-pyrazine derivative 51MCF-7 (Breast)0.012--[4]
Chalcone-pyrazine derivative 49A549 (Lung)0.13--[4]
Cyclometalated (C^Npz^C)Au(III) Carbene Complex 2HL60 (Leukemia)SubmicromolarMRC-5 (Fetal Lung Fibroblast)Lower toxicity than cancer cells[5]
Cyclometalated (C^Npz^C)Au(III) Carbene Complex 2MCF-7 (Breast)SubmicromolarMRC-5 (Fetal Lung Fibroblast)Lower toxicity than cancer cells[5]
Cyclometalated (C^Npz^C)Au(III) Carbene Complex 2A549 (Lung)7.8MRC-5 (Fetal Lung Fibroblast)Lower toxicity than cancer cells[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cytotoxicity studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

WST-1 (Water-Soluble Tetrazolium Salt-1) Assay

This is another colorimetric assay for the quantification of cell proliferation and viability.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • WST-1 Reagent Addition: Following the treatment period, add the WST-1 reagent directly to the culture medium in each well.

  • Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength between 420 and 480 nm using a microplate reader. A reference wavelength above 600 nm can be used to reduce background noise.[6][7]

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of dicyano-substituted heterocycles are often mediated through the induction of apoptosis. The following diagrams, generated using the DOT language, illustrate a general workflow for cytotoxicity screening and the key apoptotic signaling pathways implicated in the action of these compounds.

G cluster_workflow General Cytotoxicity Screening Workflow start Start: Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with Dicyano-Heterocycles (Varying Concentrations) seed->treat incubate Incubate (e.g., 24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, WST-1) incubate->assay read Measure Absorbance (Microplate Reader) assay->read analyze Data Analysis: Calculate % Viability & IC50 read->analyze end End: Identify Lead Compounds analyze->end

Caption: A generalized workflow for in vitro cytotoxicity screening of dicyano-substituted heterocycles.

G cluster_pathway p53-Mediated Apoptotic Pathway drug Dicyano-Substituted Heterocycle p53 p53 (Tumor Suppressor) Activation/Upregulation drug->p53 Induces bax Bax (Pro-apoptotic) Upregulation p53->bax Activates Transcription bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 Inhibits Transcription mito Mitochondrial Outer Membrane Permeabilization bax->mito Promotes bcl2->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c Leads to caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The p53-mediated intrinsic apoptotic pathway activated by dicyano-substituted heterocycles.

Concluding Remarks

The compiled data indicates that dicyano-substituted heterocycles, particularly certain pyridine and pyrazine derivatives, exhibit potent cytotoxic activity against a range of cancer cell lines, with some compounds demonstrating promising selectivity towards cancer cells over normal cells. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis through the p53 signaling pathway, leading to an increased Bax/Bcl-2 ratio and subsequent caspase activation. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the therapeutic potential of this promising class of anticancer agents.

References

Safety Operating Guide

Personal protective equipment for handling 1,1-dicyano-2-(pyridine-4-yl)ethylene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1,1-dicyano-2-(pyridine-4-yl)ethylene

Disclaimer: This document provides essential safety and logistical information for handling this compound in a laboratory setting. It is intended for use by trained researchers, scientists, and drug development professionals. This guide is not a substitute for a comprehensive risk assessment and the Safety Data Sheet (SDS) specific to the compound, which should be consulted if available. The presence of two cyano groups suggests that this compound should be handled with extreme caution, following all safety protocols for highly toxic cyanide compounds.

Immediate Safety and Hazard Summary

While a specific Safety Data Sheet (SDS) for this compound was not located, the presence of the dicyano functional group indicates a high potential for toxicity similar to other cyanide compounds. Cyanides are highly toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1] They can inhibit cellular respiration, leading to rapid asphyxiation.[1] Additionally, related compounds like 1,2-di(4-pyridyl)ethylene are known to cause skin and eye irritation.[2][3][4] Dust from solid compounds may also form explosive mixtures with air.[5] Therefore, this compound must be handled with stringent safety measures in place.

Personal Protective Equipment (PPE)

The following table outlines the mandatory personal protective equipment for handling this compound, based on recommendations for cyanide compounds.[1][6][7]

PPE CategoryItemSpecifications and Rationale
Body Protection Laboratory CoatA full-length lab coat with long sleeves is required to protect against skin contact.[1] Consider a flame-resistant lab coat if working with flammable solvents.
Hand Protection Chemical-Resistant Gloves (Double Gloving)Nitrile gloves are generally sufficient for handling cyanide salts, but it is crucial to check glove compatibility with the specific compound and any solvents used.[1] Double gloving is highly recommended to provide an extra layer of protection against accidental exposure.[6]
Eye and Face Protection Safety Goggles and Face ShieldSafety goggles that provide a complete seal around the eyes are mandatory to protect against dust and splashes.[1][6] A face shield should be worn over the safety goggles, especially when there is a potential for splashes or dust generation.[1][6]
Respiratory Protection N95 Dust Mask or RespiratorAt a minimum, an N95 dust mask should be worn to prevent inhalation of solid particles.[4] If there is a risk of generating aerosols or if working outside of a certified chemical fume hood, a full-face respirator with appropriate cartridges for organic vapors and cyanides is required.[1][7] A respiratory protection program, including fit testing, is essential.[8]
Footwear Closed-Toe ShoesClosed-toe and closed-heel shoes are mandatory to protect feet from spills.[1]

Operational Plan: Handling and Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area within a certified laboratory chemical fume hood.[6] This area should be clearly marked with warning signs indicating the presence of a highly toxic chemical.

  • Ventilation: Ensure the chemical fume hood has adequate ventilation and is functioning correctly before starting any work.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are easily accessible and have been recently tested.[1][6] Have a cyanide exposure first aid kit readily available.

  • Work Practice: Never work alone when handling this compound.[6] All procedures should be performed during normal working hours.

Handling Procedure
  • Donning PPE: Before entering the designated handling area, put on all required PPE as detailed in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, treating the cloth as hazardous waste.

    • Keep the container of the compound tightly closed when not in use.

  • In Solution:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure all containers are clearly labeled with the chemical name, concentration, and hazard symbols.

  • Post-Handling:

    • After completing the work, decontaminate all surfaces and equipment. A pH 10 buffer solution can be used for initial decontamination of surfaces that may have come into contact with the cyanide compound, followed by a standard cleaning procedure.[6]

    • Carefully remove and dispose of gloves and any other disposable PPE as hazardous waste.

    • Wash hands and arms thoroughly with soap and water after exiting the work area.

Spill Management
  • Minor Spill (within fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area as described above.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound must be treated as hazardous waste.

    • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[6] Consider double bagging dry cyanide waste.[1]

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.[6]

  • Waste Storage: Store all hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as acids.[1]

  • Waste Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup and Disposal Phase cluster_emergency Emergency Procedures prep1 Verify Fume Hood Certification prep2 Check Emergency Equipment (Shower, Eyewash) prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Weighing and Transfer of Solid prep3->handle1 handle2 Solution Preparation handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Surfaces and Equipment handle3->clean1 spill Spill Occurs handle3->spill clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Doff PPE and Wash Hands clean2->clean3 minor_spill Minor Spill Cleanup (in hood) spill->minor_spill Minor major_spill Major Spill: Evacuate & Call Emergency spill->major_spill Major minor_spill->clean1

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.